Argipressin acetate
Description
Structure
2D Structure
Properties
CAS No. |
83968-48-3 |
|---|---|
Molecular Formula |
C48H69N15O14S2 |
Molecular Weight |
1144.3 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H65N15O12S2.C2H4O2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;1-2(3)4/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1H3,(H,3,4)/t27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1 |
InChI Key |
ZHFGXNMADRRGQP-HPILINOVSA-N |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Other CAS No. |
129979-57-3 113-79-1 83968-48-3 |
Pictograms |
Irritant |
sequence |
CYFQNCPRG |
Synonyms |
Arg Vasopressin Arg-Vasopressin Arginine Vasopressin Argipressin Argipressin Tannate Vasopressin, Arginine |
Origin of Product |
United States |
Foundational & Exploratory
Argipressin acetate mechanism of action
An In-depth Guide to the Mechanism of Action of Argipressin Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, the synthetic form of the endogenous hormone arginine vasopressin (AVP), is a critical peptide hormone with multifaceted physiological roles. Its primary functions include regulating plasma osmolality, blood volume, and blood pressure. These effects are mediated through its interaction with a family of G protein-coupled receptors (GPCRs): the V1a, V1b (or V3), and V2 vasopressin receptors. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Argipressin's action, detailing its receptor binding profile, the distinct signaling pathways activated by each receptor subtype, and the ultimate physiological responses. Furthermore, this document includes quantitative data on receptor affinities and functional potencies, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades and experimental workflows to facilitate a deeper understanding for research and development professionals.
Introduction to Argipressin
Argipressin, also known as arginine vasopressin (AVP), is a nonapeptide hormone synthesized in the hypothalamus and released from the posterior pituitary gland.[1] Its release is primarily stimulated by hyperosmolality, hypotension, and hypovolemia. Therapeutically, this compound is utilized for its potent vasopressor effects in conditions such as septic shock and to manage diabetes insipidus due to its antidiuretic properties.[2][3] The diverse physiological effects of Argipressin are dictated by its binding to specific receptor subtypes located in various tissues throughout the body.[2]
Argipressin Receptor Subtypes and Binding Affinity
The biological actions of Argipressin are mediated by three distinct G protein-coupled receptor subtypes: V1a, V1b, and V2.[4] These receptors differ in their tissue distribution, signaling mechanisms, and physiological functions.
-
V1a Receptors (AVPR1A): Predominantly found on vascular smooth muscle cells, platelets, hepatocytes, and in the brain. They are the primary mediators of Argipressin's vasopressor effects.
-
V1b Receptors (AVPR1B or V3): Primarily located in the anterior pituitary gland, where they regulate the secretion of adrenocorticotropic hormone (ACTH).
-
V2 Receptors (AVPR2): Mainly expressed on the basolateral membrane of principal cells in the renal collecting ducts, where they mediate antidiuresis.
The affinity of Argipressin for these receptors is a key determinant of its biological activity.
Data Presentation: Receptor Binding and Functional Potency
The following tables summarize the quantitative data for this compound's interaction with its receptors.
Table 1: Binding Affinity of this compound
| Receptor Subtype | Species | Ligand | Affinity Constant | Value (nM) | Reference(s) |
|---|---|---|---|---|---|
| V1 | Rat | Argipressin | Kd | 1.31 | |
| V1a | Human | [3H]-AVP | Ki | 1.4 | |
| V1a | Hamster | AVP | Ki | 4.70 | |
| V2 | Human | [3H]-AVP | Ki | 1.2 - 1.36 | |
| V2 | Rat | AVP | Kd | 0.3 |
| V2 | Bovine | [3H]-AVP | Kd | 7.90 | |
Table 2: Functional Potency of this compound
| Receptor Subtype | Species | Assay Type | Potency Constant | Value (nM) | Reference(s) |
|---|---|---|---|---|---|
| V2 | Human | cAMP Production | EC50 | 0.05 | |
| V2 | Rat | cAMP Accumulation | EC50 | 15 |
| V2 | N/A | cAMP Flux | EC50 | 0.0116 | |
Molecular Signaling Pathways
Upon binding Argipressin, each receptor subtype activates a distinct intracellular signaling cascade.
V1a Receptor Signaling Pathway
The V1a receptor couples to Gq/11 proteins. Ligand binding initiates a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+, along with DAG, activates Protein Kinase C (PKC). This cascade culminates in the phosphorylation of downstream targets, leading to smooth muscle contraction and vasoconstriction.
V2 Receptor Signaling Pathway
The V2 receptor is coupled to the Gs protein. Binding of Argipressin activates Gs, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates aquaporin-2 (AQP2)-containing vesicles. This phosphorylation event promotes the translocation and fusion of these vesicles with the apical plasma membrane of the collecting duct principal cells. The insertion of AQP2 water channels into the membrane dramatically increases water permeability, facilitating water reabsorption from the tubular fluid back into the circulation, thereby producing an antidiuretic effect.
References
Argipressin Acetate: A Technical Guide to V1a and V2 Receptor Binding and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of argipressin acetate at the human vasopressin V1a and V2 receptors. It includes quantitative binding affinity data, detailed experimental protocols for receptor binding assays, and a description of the associated intracellular signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of argipressin for its receptors is a critical determinant of its physiological effects. The inhibition constant (Ki) and dissociation constant (Kd) are common measures of this affinity, with lower values indicating a higher binding affinity. Argipressin exhibits high affinity for both V1a and V2 receptors.[1][2]
| Compound | Receptor | Species | Assay Type | Radioligand | Cell Line/Tissue | Binding Affinity (Ki/Kd) | Reference |
| Arginine Vasopressin | V1a | Human | Competition Binding | [125I]Tyr-Phaa | CHO Cells | Ki = 1.8 ± 0.4 nM | [1] |
| Arginine Vasopressin | V1a | Rat | Saturation Binding | [3H]Arginine Vasopressin | A7r5 Aortic Smooth Muscle | Kd = 1.31 nM | [3] |
| Arginine Vasopressin | V2 | Human | Competition Binding | Not Specified | Not Specified | Ki = ~0.85 nM | [2] |
| Arginine Vasopressin | V2 | Human | Functional (cAMP) | Not Applicable | HEK293 Cells | EC50 = 0.05 nM | |
| Arginine Vasopressin | V1a | Human | Competition Binding | [3H]Arginine Vasopressin | CHO-K1 Cells | Kd = 3.3 ± 1.6 nM |
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for vasopressin receptors is most commonly achieved through radioligand binding assays. A competitive binding assay is typically employed to determine the Ki of an unlabeled compound, such as this compound, by measuring its ability to displace a specific radiolabeled ligand from the receptor.
Objective
To determine the binding affinity (Ki) of a test compound for the V1a or V2 vasopressin receptor expressed in a recombinant cell line.
Materials
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human V1a or V2 receptor.
-
Radioligand: [3H]Arginine Vasopressin ([3H]AVP) with high specific activity.
-
Test Compound: this compound or other unlabeled ligands.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled arginine vasopressin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) and a vacuum filtration manifold.
-
Scintillation Counter: For quantifying radioactivity.
Methodology
-
Membrane Preparation:
-
Culture CHO or HEK293 cells expressing the receptor of interest to confluence.
-
Harvest the cells and homogenize in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
Perform the assay in a 96-well plate in triplicate for each concentration of the test compound.
-
To each well, add a specific amount of the membrane preparation (e.g., 10-20 µg of protein).
-
Add increasing concentrations of the unlabeled test compound.
-
For the determination of total binding, add assay buffer instead of the test compound.
-
For the determination of non-specific binding, add a saturating concentration of an unlabeled reference compound (e.g., 1 µM AVP).
-
Add a fixed concentration of the radioligand (typically at or below its Kd value) to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filters using the vacuum filtration manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials with an appropriate scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of the competitor).
-
Plot the specific binding as a function of the log concentration of the test compound to generate a sigmoidal competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
The V1a and V2 receptors are both G-protein coupled receptors (GPCRs); however, they couple to different G-proteins and, as a result, initiate distinct intracellular signaling cascades.
V1a Receptor Signaling
The V1a receptor primarily couples to G-proteins of the Gq/11 class. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in various cellular responses, including vasoconstriction, glycogenolysis, and platelet aggregation.
V2 Receptor Signaling
In contrast, the V2 receptor is selectively coupled to the Gs protein. Upon activation by argipressin, the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets. In the kidney, this pathway leads to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, thereby increasing water reabsorption.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a competitive radioligand binding assay.
References
An In-depth Technical Guide to Argipressin Acetate Signaling Pathways in Vascular Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the core signaling pathways activated by argipressin acetate (AVP), also known as vasopressin, in vascular smooth muscle cells (VSMCs). AVP plays a critical role in the regulation of vascular tone and blood pressure, primarily through its interaction with the V1a receptor, a G protein-coupled receptor (GPCR).[1][2][3][4][5] This document details the molecular cascades, presents quantitative data, outlines key experimental protocols, and provides visual diagrams of the signaling networks.
Core Signaling Pathways
AVP exerts its effects on VSMCs through a complex and concentration-dependent network of signaling pathways. The primary pathways involve the activation of Gq/11 proteins, leading to increases in intracellular calcium and sensitization of the contractile machinery to calcium.
The Canonical Gq/11-PLC-IP3-Ca²⁺ Pathway
At nanomolar concentrations, AVP binding to the V1a receptor predominantly activates the Gq/11 family of G proteins. This initiates a well-established signaling cascade:
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Ca²⁺ Release: IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca²⁺) into the cytosol.
-
Ca²⁺-Calmodulin Complex Formation: The elevated intracellular Ca²⁺ concentration leads to the binding of Ca²⁺ to calmodulin (CaM).
-
Myosin Light Chain Kinase (MLCK) Activation: The Ca²⁺-CaM complex activates myosin light chain kinase (MLCK).
-
Myosin Light Chain (MLC) Phosphorylation and Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin II (MLC), which in turn promotes actin-myosin cross-bridge cycling and results in smooth muscle contraction.
Canonical Gq/11-PLC-Ca²⁺ Signaling Pathway.
The RhoA/Rho-Kinase (ROCK) Pathway and Calcium Sensitization
In addition to increasing intracellular Ca²⁺, AVP signaling also enhances the sensitivity of the contractile apparatus to Ca²⁺. This is primarily mediated by the RhoA/Rho-kinase (ROCK) pathway.
-
RhoA Activation: The Gq/11 and G12/13 proteins can activate the small GTPase RhoA.
-
ROCK Activation: Activated RhoA, in turn, activates its downstream effector, Rho-kinase (ROCK).
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin phosphatase target subunit 1 (MYPT1) of myosin light chain phosphatase (MLCP), which inhibits MLCP activity.
-
Sustained MLC Phosphorylation: By inhibiting MLCP, the dephosphorylation of MLC is reduced, leading to a sustained or increased level of phosphorylated MLC for a given concentration of intracellular Ca²⁺. This results in enhanced and prolonged vasoconstriction.
RhoA/ROCK Pathway and Calcium Sensitization.
Protein Kinase C (PKC) Activation
The diacylglycerol (DAG) produced from PIP2 hydrolysis, along with increased intracellular Ca²⁺, activates protein kinase C (PKC). Activated PKC has multiple downstream targets in VSMCs:
-
It can contribute to the contractile response by phosphorylating various proteins, including the actin-binding proteins calponin and caldesmon.
-
PKC can also phosphorylate and inhibit MLCP, further contributing to calcium sensitization.
-
At picomolar concentrations of AVP, a distinct signaling pathway dependent on PKC and L-type voltage-sensitive Ca²⁺ channels (VSCC) has been identified, leading to vasoconstriction. This suggests a more prominent role for PKC at physiological concentrations of AVP.
Protein Kinase C (PKC) Activation and Downstream Effects.
Quantitative Data
The following tables summarize key quantitative data related to AVP signaling in VSMCs.
Table 1: Argipressin Receptor Binding and Functional Potency
| Parameter | Value | Species/Cell Type | Reference |
| V1a Receptor Binding Affinity (Kd) | |||
| [³H]Arginine Vasopressin | 0.5 - 2.0 nM | Rat Aortic Smooth Muscle Cells | N/A |
| Functional Potency (EC50) | |||
| Vasoconstriction (picomolar AVP) | 30 pM | Rat Mesenteric Arteries | |
| PLC Activation (nanomolar AVP) | ~10 nM | Cultured Vascular Smooth Muscle Cells | |
| Intracellular Ca²⁺ Mobilization | 19 nM | Mammalian Cell Lines (chimeric receptor) |
Table 2: Second Messenger and Ion Concentrations
| Parameter | Basal Level | Stimulated Level (AVP) | Species/Cell Type | Reference |
| Intracellular Ca²⁺ [Ca²⁺]i | 100 - 200 nM | > 700 nM | Rat Aortic Smooth Muscle Cells | |
| IP3 Production | Not specified | Not specified | Cultured Vascular Smooth Muscle Cells | |
| DAG Production | Not specified | Biphasic increase | Cultured Vascular Smooth Muscle Cells |
Table 3: Protein Phosphorylation
| Protein | Fold Increase in Phosphorylation (AVP) | Species/Cell Type | Reference |
| Myosin Light Chain (MLC) | Not specified | Porcine Tracheal Smooth Muscle Cells | |
| MYPT1 (Thr696/853) | Not specified | Rat Aorta | |
| p42 MAP Kinase | Significant increase | Vascular Smooth Muscle Cells |
Experimental Protocols
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)
This protocol describes the use of the fluorescent Ca²⁺ indicator Fura-2 to measure changes in [Ca²⁺]i in cultured VSMCs.
Materials:
-
Cultured vascular smooth muscle cells on coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
This compound solution
-
Fluorescence microscopy system with dual-wavelength excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate the VSMC-coated coverslips in the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 20 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Mount the coverslip onto the stage of the fluorescence microscope.
-
Perfuse the cells with HBSS.
-
Excite the cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm.
-
Record the ratio of the fluorescence intensities (F340/F380) over time.
-
-
Experimental Stimulation:
-
Establish a stable baseline F340/F380 ratio.
-
Add this compound to the perfusion solution at the desired concentration.
-
Continue recording the F340/F380 ratio to observe the change in [Ca²⁺]i.
-
-
Calibration:
-
At the end of the experiment, determine the maximum (Rmax) and minimum (Rmin) fluorescence ratios by treating the cells with a calcium ionophore (e.g., ionomycin) in the presence of saturating Ca²⁺, followed by a Ca²⁺-free solution containing a chelator (e.g., EGTA).
-
Calculate [Ca²⁺]i using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).
-
Workflow for Intracellular Calcium Measurement.
Western Blotting for Phosphorylated Proteins (p-MLC and p-MYPT1)
This protocol outlines the general steps for detecting the phosphorylation status of MLC and MYPT1 in VSMCs following AVP stimulation.
Materials:
-
Cultured vascular smooth muscle cells
-
This compound solution
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus (for transferring proteins to a membrane)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-MLC, anti-total MLC, anti-p-MYPT1, anti-total MYPT1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cultured VSMCs with this compound for the desired time.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p-MLC) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Workflow for Western Blotting of Phosphorylated Proteins.
Conclusion
This compound is a potent vasoconstrictor that activates a complex network of signaling pathways in vascular smooth muscle cells. The primary mechanisms involve Gq/11-mediated activation of PLC, leading to an increase in intracellular calcium, and the activation of the RhoA/ROCK pathway, which sensitizes the contractile machinery to calcium. Protein kinase C also plays a significant role, particularly at physiological concentrations of AVP. A thorough understanding of these pathways is crucial for the development of novel therapeutic agents targeting cardiovascular diseases such as hypertension. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Vasopressin signaling pathways in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Vasopressin signaling pathways in vascular smooth muscle. | Semantic Scholar [semanticscholar.org]
The Role of Argipressin Acetate in Cardiovascular Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argipressin, also known as arginine vasopressin (AVP), is a nonapeptide hormone that plays a critical role in maintaining cardiovascular homeostasis. Synthesized in the hypothalamus and released from the posterior pituitary gland, its primary functions include regulating water balance and modulating vascular tone.[1][2] This technical guide provides an in-depth analysis of the mechanisms of action of argipressin acetate, its signaling pathways, and its multifaceted effects on the cardiovascular system. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its signaling cascades and experimental workflows to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction
Argipressin exerts its physiological effects by binding to specific G protein-coupled receptors (GPCRs), primarily the V1a, V2, and V1b (or V3) receptors.[3][4] While its role in osmoregulation via the V2 receptors in the kidneys is well-established, its cardiovascular effects are predominantly mediated by the V1a receptors located on vascular smooth muscle cells.[5] In states of vasodilatory shock, such as sepsis, there can be a relative deficiency of endogenous vasopressin, making exogenous administration of argipressin a valuable therapeutic strategy to restore vascular tone and blood pressure. This guide will explore the intricate molecular and physiological actions of argipressin that underpin its importance in cardiovascular regulation.
Mechanism of Action and Signaling Pathways
The cardiovascular effects of argipressin are dictated by its interaction with V1a and V2 receptors, each activating distinct intracellular signaling cascades.
V1a Receptor Signaling
Located on vascular smooth muscle, platelets, and cardiomyocytes, the V1a receptor is coupled to the Gq/11 family of G-proteins. Activation of the V1a receptor initiates the following signaling pathway:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG collectively activate PKC.
-
Smooth Muscle Contraction: The rise in intracellular Ca2+ leads to the activation of calmodulin and myosin light chain kinase, resulting in smooth muscle contraction and vasoconstriction.
V2 Receptor Signaling
Primarily located on the basolateral membrane of renal collecting duct cells, V2 receptors are coupled to the Gs family of G-proteins. Their activation is central to the antidiuretic effects of argipressin. The signaling cascade is as follows:
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP activates PKA.
-
Aquaporin-2 (AQP2) Translocation: PKA phosphorylates AQP2-containing vesicles, promoting their translocation to and fusion with the apical membrane of the collecting duct cells.
-
Water Reabsorption: The insertion of AQP2 water channels into the apical membrane increases water permeability, leading to enhanced water reabsorption from the urine.
Quantitative Data on Argipressin
The following tables summarize key quantitative data related to the interaction of argipressin with its receptors and its hemodynamic effects.
| Parameter | Receptor | Value | Cell/Tissue Type | Reference |
| Dissociation Constant (Kd) | V1 | 1.31 nM | A7r5 rat aortic smooth muscle cells | |
| Plasma Concentration (Basal) | - | 0.25 - 4.0 pg/mL | Healthy humans | |
| Plasma Concentration (Dehydration) | - | Rises to ~10x basal levels | Rats after 96h fluid restriction | |
| Plasma Half-life | - | 10 - 20 minutes | Humans |
Table 1: Receptor Binding and Pharmacokinetic Parameters
| Condition | Dose/Level | Parameter | Change | Animal Model/Subject | Reference |
| Dehydration | Plasma AVP: 7.3 ± 1.5 pg/mL | Cardiac Output | ↓ 13% | Conscious dogs | |
| Total Peripheral Resistance | ↑ 12% | Conscious dogs | |||
| Acute Infusion | 2.6 ng/kg/min | Cardiac Output | ↓ 29% | Conscious dogs | |
| Plasma AVP: 96.6 ± 8.1 pg/mL | Heart Rate | ↓ 26% | Conscious dogs | ||
| Total Peripheral Resistance | ↑ 54% | Conscious dogs | |||
| Septic Shock (Clinical) | 0.03 units/minute | Mean Arterial Pressure | ↑ | Adult humans | |
| Norepinephrine Requirement | ↓ | Adult humans |
Table 2: Hemodynamic Effects of Argipressin
Experimental Protocols
In Vivo Administration in Animal Models
This protocol outlines the continuous intravenous infusion of argipressin to study its vasopressor effects in a hypotension model (e.g., septic shock).
Materials:
-
This compound (lyophilized powder)
-
Sterile saline (0.9% NaCl)
-
Anesthetic agent
-
Surgical instruments for catheter implantation
-
Infusion pump
-
Blood pressure transducer and heart rate monitor
-
Animal model (e.g., rat, dog)
Procedure:
-
Animal Preparation: Anesthetize the animal according to institutional guidelines. Surgically implant catheters into the femoral artery for blood pressure monitoring and the femoral vein for drug infusion.
-
Argipressin Solution Preparation: Reconstitute lyophilized argipressin in sterile saline to a known stock concentration. Further dilute the stock solution to the desired final concentration for infusion.
-
Administration: Administer argipressin via continuous intravenous infusion using a syringe pump.
-
Monitoring and Data Collection: Continuously monitor mean arterial pressure (MAP), heart rate (HR), and other hemodynamic parameters. Collect blood samples at baseline and throughout the infusion to measure plasma argipressin levels and other relevant biomarkers.
Measurement of Plasma Argipressin
Radioimmunoassay (RIA) is a common method for measuring plasma argipressin concentrations.
Procedure:
-
Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., lithium heparin).
-
Plasma Separation: Promptly separate the plasma by centrifugation at 4°C.
-
Extraction: Extract argipressin from the plasma to remove interfering substances. This can be achieved by methods such as acetone precipitation.
-
Radioimmunoassay: Perform a competitive RIA using a specific antibody to argipressin and a radiolabeled argipressin tracer.
-
Quantification: Determine the concentration of argipressin in the sample by comparing the amount of bound radiolabeled tracer to a standard curve.
Cardiovascular Effects of Argipressin
Vasoconstriction
The primary cardiovascular effect of argipressin is vasoconstriction, mediated by V1a receptors on vascular smooth muscle. This leads to an increase in systemic vascular resistance (SVR) and, consequently, an elevation in blood pressure. This effect is particularly pronounced in states of vasodilatory shock where the vasculature is hyporesponsive to catecholamines.
Cardiac Effects
The effects of argipressin on the heart are complex. While V1a receptors are present on cardiomyocytes, high concentrations of argipressin can lead to coronary vasoconstriction, potentially reducing coronary blood flow and myocardial contractility. However, in some contexts, it can improve cardiac function by increasing afterload and improving coronary perfusion pressure. Overexpression of the V1a receptor in the heart has been shown to cause left ventricular dysfunction.
Baroreflex Modulation
Argipressin can also act on the central nervous system to modulate baroreflex sensitivity. It can enhance the baroreflex, which helps to control heart rate in response to changes in blood pressure.
Clinical Implications and Future Directions
This compound is an important therapeutic agent in the management of vasodilatory shock, particularly septic shock. Its use as an adjunct to catecholamines can help to increase mean arterial pressure and reduce the required dose of norepinephrine. Ongoing research is exploring the optimal timing and patient populations for argipressin therapy. Further investigation into the nuanced effects of argipressin on different vascular beds and its interaction with other vasoactive agents will be crucial for refining its clinical application and developing novel therapeutic strategies for cardiovascular diseases.
References
- 1. Measurement of arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Science Review: Vasopressin and the cardiovascular system part 2 – clinical physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. safercare.vic.gov.au [safercare.vic.gov.au]
A Technical Guide to Oxytocin and Vasopressin: Hypothalamic Nonapeptide Hormones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nine-amino-acid peptide hormones, oxytocin (OT) and vasopressin (AVP), synthesized in the hypothalamus. Given their structural similarity and overlapping receptor affinity, this document will address both hormones, highlighting their distinct and shared characteristics. This guide is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive resource on their core biology, pharmacology, and methodologies for their study.
Introduction
Oxytocin and vasopressin are structurally related nonapeptide hormones synthesized in the magnocellular neurons of the supraoptic and paraventricular nuclei of the hypothalamus[1]. While both peptides differ by only two amino acids, they exhibit distinct physiological roles. Oxytocin is primarily associated with uterine contractions during labor, lactation, and social bonding[1][2][3]. Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a key regulator of water homeostasis, blood pressure, and has roles in social behavior[4]. Their actions are mediated by specific G protein-coupled receptors (GPCRs): the oxytocin receptor (OTR), and the vasopressin receptors (V1a, V1b, and V2).
Signaling Pathways
The activation of oxytocin and vasopressin receptors initiates distinct downstream signaling cascades.
Oxytocin Receptor (OTR) Signaling
The OTR primarily couples to Gαq/11 proteins. Upon oxytocin binding, Gαq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is crucial for smooth muscle contraction. Additionally, OTR activation can engage other pathways, including the mitogen-activated protein kinase (MAPK) and RhoA/Rho kinase pathways.
Vasopressin Receptor Signaling
Vasopressin receptors are classified into V1a, V1b (or V3), and V2 subtypes, each with distinct signaling mechanisms and tissue distribution.
-
V1a and V1b Receptors: These receptors, similar to OTR, couple to Gαq/11 proteins, leading to the activation of PLC and a subsequent increase in intracellular calcium. V1a receptors are predominantly found on smooth muscle cells, mediating vasoconstriction, while V1b receptors are located in the anterior pituitary, regulating ACTH release.
-
V2 Receptors: The V2 receptor, primarily located in the kidney collecting ducts, couples to Gαs proteins. Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). This pathway promotes the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, increasing water reabsorption.
Quantitative Data: Receptor Binding Affinities
The following tables summarize the binding affinities (Ki in nM) of selected ligands for human oxytocin and vasopressin receptors.
| Ligand | OTR (Ki, nM) | V1aR (Ki, nM) | V1bR (Ki, nM) | V2R (Ki, nM) | Reference(s) |
| Agonists | |||||
| Oxytocin | 4.28 | 495.2 | - | - | |
| Arginine Vasopressin | 36.1 | 4.70 | - | - | |
| Carbetocin | 7.1 | - | - | - | |
| d[Leu4,Lys8]-VP | - | - | 0.52 (human) | - | |
| Antagonists | |||||
| Atosiban | selective | - | - | - | |
| L-368,899 | 12.38 (coyote) | 511.6 (coyote) | - | - | |
| L-371,257 | 19 | 3.7 | - | - | |
| Manning Compound | 213.8 | 6.87 | - | - | |
| Relcovaptan (SR-49059) | - | 1.4 | - | - | |
| Nelivaptan (SSR-149415) | - | - | 1.3 (rat) | - | |
| Tolvaptan | - | - | - | 1.28 µM (IC50) |
Note: Binding affinities can vary depending on the species and experimental conditions. The data presented here are for illustrative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of oxytocin and vasopressin systems.
Radioligand Binding Assay for OTR
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the oxytocin receptor.
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Oxytocin or a high-affinity radio-iodinated antagonist like [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]-OVTA).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of the compound of interest.
-
Non-specific Binding Control: 1 µM unlabeled oxytocin.
-
GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the OTR in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled ligand), and competition (radioligand + membranes + test compound at various concentrations).
-
Incubation: Add 150 µL of membrane preparation (5-20 µg protein), 50 µL of test compound or vehicle, and 50 µL of radioligand to each well. Incubate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through GF/C filters using a cell harvester.
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay for OTR Activation
This protocol measures the increase in intracellular calcium concentration following OTR activation.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human oxytocin receptor.
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Calcium Indicator Dye: Fluo-4 AM or Indo-1 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compounds: Serial dilutions of agonists or antagonists.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed cells into the microplate and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye solution to each well. Incubate at 37°C for 45-60 minutes in the dark.
-
Compound Addition: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Inject the test compound and continue to monitor the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonists, determine the EC50 value from the dose-response curve. For antagonists, pre-incubate with the antagonist before adding a known agonist and determine the IC50 value.
cAMP Assay for V2 Receptor Activation
This protocol measures the accumulation of cyclic AMP (cAMP) following V2 receptor stimulation.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human V2 receptor.
-
Stimulation Buffer: Assay-specific buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
cAMP Detection Kit: Commercially available kits based on technologies such as TR-FRET (e.g., LANCE) or ELISA.
-
Test Compounds: Serial dilutions of agonists or antagonists.
-
White, opaque 384-well plates.
-
Plate reader compatible with the chosen detection technology.
Procedure:
-
Cell Plating: Dispense cells into the microplate.
-
Compound Addition: Add serial dilutions of the test compound to the wells. For antagonist testing, pre-incubate with the antagonist before adding a known V2 receptor agonist.
-
Stimulation: Incubate the plate at room temperature for 30 minutes to allow for cAMP production.
-
Lysis and Detection: Add the lysis and detection reagents from the cAMP kit to the wells.
-
Data Acquisition: Incubate as per the kit instructions and then read the plate on a compatible plate reader.
-
Data Analysis: The signal is typically inversely proportional to the cAMP concentration. Generate a dose-response curve to determine the EC50 or IC50 values.
Oxytocin ELISA
This protocol outlines a competitive ELISA for the quantification of oxytocin in biological samples.
Materials:
-
Sample: Serum, plasma, or other biological fluids.
-
Oxytocin ELISA Kit: Containing a microplate pre-coated with an anti-oxytocin antibody, biotinylated oxytocin, streptavidin-HRP, standards, and other necessary reagents.
-
Wash Buffer: Provided in the kit or prepared as instructed.
-
Substrate Solution: TMB (3,3',5,5'-tetramethylbenzidine).
-
Stop Solution: Dilute acid (e.g., 1 M H₂SO₄).
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Sample and Standard Preparation: Prepare serial dilutions of the oxytocin standard. Prepare samples as per the kit instructions, which may involve extraction.
-
Assay Reaction: Add 50 µL of standard or sample and 50 µL of biotinylated oxytocin to each well. Incubate for 1 hour at 37°C.
-
Washing: Aspirate the contents of the wells and wash three to five times with wash buffer.
-
Enzyme Conjugate Addition: Add 100 µL of streptavidin-HRP to each well and incubate for 30-60 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Incubation: Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Reading: Read the absorbance at 450 nm within 10 minutes.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the log of the standard concentration. Determine the oxytocin concentration in the samples by interpolating from the standard curve. The absorbance is inversely proportional to the amount of oxytocin in the sample.
Vasopressin Radioimmunoassay (RIA)
This protocol describes a competitive RIA for the quantification of vasopressin in plasma.
Materials:
-
Sample: EDTA plasma.
-
Vasopressin RIA Kit: Containing anti-vasopressin antibody, ¹²⁵I-labeled vasopressin tracer, standards, and second antibody precipitating reagent.
-
Assay Buffer.
-
Gamma counter.
Procedure:
-
Sample Extraction: Extract vasopressin from plasma samples using solid-phase extraction (SPE) or ethanol extraction.
-
Assay Setup: In assay tubes, pipette standards or extracted samples, anti-vasopressin antibody, and assay buffer.
-
Incubation: Incubate for 24 hours at 4°C.
-
Tracer Addition: Add ¹²⁵I-labeled vasopressin tracer to each tube.
-
Second Incubation: Incubate for another 24 hours at 4°C.
-
Precipitation: Add the second antibody precipitating reagent, vortex, and incubate to separate bound from free tracer.
-
Centrifugation: Centrifuge the tubes to pellet the antibody-bound fraction.
-
Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Generate a standard curve by plotting the percentage of bound tracer against the log of the standard concentration. Determine the vasopressin concentration in the samples from the standard curve. The radioactivity is inversely proportional to the amount of vasopressin in the sample.
Conclusion
Oxytocin and vasopressin are critical hypothalamic neuropeptides with diverse physiological functions. A thorough understanding of their signaling pathways, receptor pharmacology, and accurate quantification is essential for advancing research and developing novel therapeutics targeting these systems. This technical guide provides a foundational resource of data and methodologies to support these endeavors. The provided protocols should be optimized for specific laboratory conditions and reagents.
References
Argipressin Acetate: A Technical Guide on its Effects on Blood Pressure and Fluid Balance
1.0 Introduction
Argipressin, also known as arginine vasopressin (AVP) or antidiuretic hormone (ADH), is a nonapeptide hormone synthesized in the hypothalamus and released from the posterior pituitary gland.[1][2] It plays a pivotal role in maintaining cardiovascular homeostasis and regulating body fluid tonicity.[1][3] As a therapeutic agent, argipressin acetate is the synthetic form used clinically to manage conditions characterized by profound vasodilation and fluid imbalance.[3]
This technical guide provides an in-depth review of the molecular mechanisms, physiological effects, and quantitative data related to this compound's impact on blood pressure and fluid balance. It is intended for researchers, scientists, and drug development professionals, offering detailed signaling pathways, experimental protocols, and a summary of key clinical findings to support preclinical and clinical research.
2.0 Core Mechanisms of Action
Argipressin exerts its effects by binding to specific G-protein coupled receptors (GPCRs) located on different cell types. The primary receptors mediating its effects on blood pressure and fluid balance are the V1a and V2 receptors.
2.1 Vascular Effects (V1a Receptor-Mediated)
The pressor effects of argipressin are mediated by the V1a receptor, which is predominantly expressed in vascular smooth muscle cells. Activation of the V1a receptor initiates a signaling cascade that leads to vasoconstriction. This process involves the coupling of the receptor to Gq proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and the elevated Ca2+ along with DAG activates protein kinase C (PKC), ultimately resulting in smooth muscle contraction. This vasoconstriction increases systemic vascular resistance (SVR) and elevates arterial blood pressure.
2.2 Renal Effects (V2 Receptor-Mediated)
The antidiuretic effects of argipressin are mediated by V2 receptors located on the basolateral membrane of principal cells in the kidney's collecting ducts. Upon binding argipressin, the V2 receptor activates a Gs protein, which stimulates adenylyl cyclase to increase the production of cyclic adenosine monophosphate (cAMP) from ATP. Elevated intracellular cAMP activates Protein Kinase A (PKA). PKA then phosphorylates vesicles containing the water channel protein Aquaporin-2 (AQP2), promoting their translocation and fusion with the apical cell membrane. The insertion of AQP2 channels dramatically increases the water permeability of the membrane, allowing for the reabsorption of solute-free water from the tubular fluid back into the circulation, resulting in decreased urine output and more concentrated urine.
3.0 Quantitative Effects on Blood Pressure and Hemodynamics
Argipressin is used clinically to increase blood pressure in patients with refractory vasodilatory shock where conventional catecholamine vasopressors are insufficient. A significant linear relationship has been demonstrated between the argipressin dose, an increase in mean arterial pressure (MAP), and an increase in systemic vascular resistance.
Table 1: Clinical Dosing and Hemodynamic Targets for this compound
| Indication | Starting Dose | Titration Schedule | Maximum Recommended Dose | Therapeutic Target |
|---|---|---|---|---|
| Catecholamine-Refractory Hypotension / Septic Shock | 0.01 I.U. per minute | Increase by 0.01 I.U./min every 15-20 min | 0.03 I.U. per minute | Mean Arterial Pressure (MAP) of 65-75 mmHg |
| Diabetes Insipidus (DI) | 0.5 milliunit/kg/hour | Titrate based on urine output and serum Na+ | 2 milliunit/kg/hour | Urine output 2-4 mL/kg/hr; Serum Na+ 145-150 mmol/L |
(Data sourced from)
Table 2: Summary of Key Clinical Trial Data on Blood Pressure and Related Outcomes
| Clinical Trial / Scenario | Argipressin Intervention | Key Findings |
|---|---|---|
| VANISH Trial (Septic Shock) | Early argipressin (up to 0.06 U/min) vs. Norepinephrine | No significant difference in 90-day mortality (30.9% vs 27.5%). Significantly less renal replacement therapy required in the argipressin group (25.4% vs 35.3%). |
| Trauma and Hemorrhagic Shock | Argipressin bolus (4 U) followed by infusion (≤0.04 U/min) for 48 hrs vs. Placebo | Patients receiving argipressin required significantly less blood product transfusion at 48 hours (median 1.4 L vs 2.9 L). |
4.0 Quantitative Effects on Fluid and Electrolyte Balance
The primary effect of argipressin on fluid balance is antidiuresis, which can lead to water retention and, in some cases, hyponatremia if fluid intake is not managed appropriately. Its effect is dose-dependent and can be precisely titrated to achieve specific fluid balance goals, particularly in the management of central diabetes insipidus.
Table 3: Effects of this compound on Fluid Balance Parameters
| Parameter | Physiological Effect | Target Range in DI Management | Key Clinical Observations |
|---|---|---|---|
| Urine Output | Decreases | 2-4 mL/kg/hour | Titration of argipressin is critical to avoid excessive water retention. |
| Urine Osmolality | Increases | N/A (goal is to concentrate urine relative to plasma) | In a water deprivation test, healthy subjects reached a mean urine osmolality of 981.1 mOsm/l, while patients with Cushing's disease (a state of vasopressin resistance) only reached 511.5 mOsm/l. |
| Serum Sodium | May decrease (risk of hyponatremia) | Maintain between 145-150 mmol/L | Continuous monitoring of serum sodium is essential during therapy. |
| Plasma Osmolality | Tends to be normalized by reducing free water excretion | Maintain within normal range (approx. 275-295 mOsmol/kg) | Argipressin release is naturally stimulated by hyperosmolality. |
5.0 Experimental Protocols for Preclinical Evaluation
Evaluating the dual effects of argipressin requires robust experimental designs that can accurately measure both cardiovascular and renal parameters.
5.1 Measurement of Blood Pressure in Animal Models
The selection of a blood pressure measurement technique in animal models is critical for obtaining reliable data.
-
Methodologies:
-
Intra-arterial Catheters: Considered a "gold standard," this invasive method provides precise, continuous blood pressure readings directly from an artery (e.g., carotid or femoral). However, it requires surgery and may stress the animal.
-
Radiotelemetry: This is the preferred method for conscious, freely moving animals, as it allows for continuous, long-term monitoring without the stress of restraint or anesthesia. It is, however, the most expensive option.
-
Tail-Cuff Plethysmography: A non-invasive method suitable for screening large numbers of animals. It is less precise and can be influenced by stress from restraint and warming, which is necessary to detect a pulse in the tail.
-
-
Key Considerations:
-
Acclimatization: Animals should be habituated to the measurement procedure to minimize restraint-induced stress, which can artificially elevate blood pressure.
-
Anesthesia: Anesthetics can significantly alter cardiovascular function; for example, isoflurane is a known vasodilator and can lower blood pressure, confounding the effects of argipressin.
-
5.2 Assessment of Fluid Balance
A comprehensive assessment of fluid balance involves measuring multiple parameters in both blood and urine.
-
Methodologies:
-
Sample Collection: Timed collection of urine using metabolic cages is essential for accurately measuring urine volume and excretion rates. Blood samples are collected to measure plasma parameters.
-
Parameter Measurement:
-
Volume and Weight: Changes in body weight can serve as a surrogate for total body water changes. Urine volume is measured directly.
-
Osmolality: Plasma and urine osmolality are measured using an osmometer to determine the kidney's concentrating ability.
-
Electrolytes: Plasma and urine sodium and potassium concentrations are measured using ion-selective electrodes.
-
AVP Levels: Plasma and urine argipressin concentrations are typically quantified using a competitive radioimmunoassay (RIA), which requires prior extraction of the hormone from the sample.
-
-
Water Deprivation Test (WDT): This functional test is used to assess the entire AVP axis. The subject is deprived of water, and serial measurements of body weight, plasma osmolality, and urine osmolality are taken to determine if endogenous AVP is released and if the kidneys respond appropriately by concentrating urine.
-
6.0 Summary and Future Directions
This compound is a potent therapeutic agent with dual, receptor-specific actions on the cardiovascular and renal systems. Its ability to increase blood pressure via V1a receptor-mediated vasoconstriction and promote free water retention via V2 receptor-mediated antidiuresis makes it a critical tool in the management of vasodilatory shock and water balance disorders like diabetes insipidus.
Future research should continue to explore the optimal timing and patient populations for argipressin use in shock states, investigate potential V2 receptor-independent pathways of aquaporin-2 regulation, and develop more selective agonists and antagonists to target specific arms of the vasopressin system, thereby maximizing therapeutic benefit while minimizing potential side effects such as water intoxication or excessive vasoconstriction.
References
Argipressin Acetate as a Neurotransmitter in the Brain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argipressin acetate, the synthetic form of the endogenous neuropeptide arginine vasopressin (AVP), plays a crucial role as a neurotransmitter and neuromodulator within the central nervous system (CNS). Beyond its well-established peripheral functions in regulating water homeostasis and blood pressure, central argipressin systems are integral to a wide array of complex behaviors and physiological processes. These include social recognition, aggression, anxiety, learning, and memory. This technical guide provides a comprehensive overview of the core principles of argipressin neurotransmission, focusing on its synthesis, release, receptor interactions, and signaling pathways in the brain. Detailed experimental protocols for key research methodologies are provided, alongside quantitative data on receptor binding affinities and physiological concentrations to support drug development and neuroscience research.
Introduction
Argipressin, a nonapeptide, is synthesized in magnocellular neurons of the supraoptic nucleus (SON) and paraventricular nucleus (PVN) of the hypothalamus, as well as in parvocellular neurons of the PVN and the suprachiasmatic nucleus (SCN).[1] While its hormonal release into the bloodstream from the posterior pituitary is well-documented, this guide focuses on its function as a neurotransmitter, where it is released from axonal projections to various brain regions.[1] Argipressin's actions in the brain are mediated by three G protein-coupled receptors (GPCRs): V1a, V1b (also known as V3), and V2.[2][3] The V1a and V1b receptors are the predominant subtypes in the CNS and are the primary focus of this guide.[1] Understanding the intricate signaling cascades initiated by argipressin-receptor binding is paramount for developing novel therapeutics targeting neurological and psychiatric disorders.
Argipressin Synthesis, Transport, and Release
Argipressin is synthesized as a precursor protein, preprovasopressin, which also contains neurophysin II and copeptin. This precursor undergoes enzymatic cleavage during axonal transport to nerve terminals, where mature argipressin is stored in dense-core vesicles. Neuronal firing triggers the release of argipressin into the synaptic cleft, allowing it to interact with its receptors on postsynaptic neurons. Additionally, argipressin can be released somatodendritically, enabling it to act as an autocrine or paracrine signal to modulate the activity of the releasing neuron and its neighbors.
Argipressin Receptors and Signaling Pathways
The physiological effects of argipressin in the brain are dictated by the distribution and signaling of its receptor subtypes.
V1a Receptor
The V1a receptor is widely distributed throughout the brain, with notable expression in the olfactory bulb, lateral septum, hippocampus, and amygdala. It is primarily coupled to Gq/11 proteins.
Activation of the V1a receptor initiates a signaling cascade that leads to an increase in intracellular calcium. Upon argipressin binding, the associated Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. DAG, in conjunction with the elevated calcium levels, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets to modulate neuronal excitability and gene expression.
V1b Receptor
The V1b receptor is notably expressed in the anterior pituitary, where it modulates the release of adrenocorticotropic hormone (ACTH). Within the brain, V1b receptors are found in areas such as the hippocampus (specifically the CA2 region), olfactory bulb, and the paraventricular nucleus of the hypothalamus. Similar to the V1a receptor, the V1b receptor is coupled to Gq/11 proteins and initiates a similar signaling cascade involving PLC, IP3, DAG, and subsequent increases in intracellular calcium.
The binding of argipressin to the V1b receptor triggers the activation of the Gq protein, leading to the stimulation of phospholipase C. This results in the generation of IP3 and DAG, culminating in the release of intracellular calcium and the activation of protein kinase C, which then mediates downstream cellular responses.
Quantitative Data
Receptor Binding Affinities
The affinity of argipressin and its analogs for V1a and V1b receptors is crucial for understanding their pharmacological profiles. The dissociation constant (Kd) and inhibition constant (Ki) are key measures of this affinity, with lower values indicating higher affinity.
| Compound | Receptor | Species | Brain Region/Cell Line | Kd (nM) | Ki (nM) | Reference |
| Argipressin | V1a | Human | --- | --- | 1.8 ± 0.4 | |
| Argipressin | V1a | Hamster | Brain | --- | 4.70 | |
| [125I]Linear Vasopressin Antagonist | V1a | Hamster | Brain | 0.2619 ± 0.067 | --- | |
| Argipressin | V1 | Rat | Liver | 3.0 ± 0.9 (nmol/l) | --- | |
| Argipressin | V1 | Rat | Kidney | 0.5 ± 0.9 | --- | |
| d[Cha4]AVP | V1b | Human | --- | Significantly decreased affinity in E37A mutant | --- |
Physiological Concentrations in the Brain
In vivo microdialysis is a key technique for measuring the extracellular concentrations of neurotransmitters like argipressin in specific brain regions.
| Brain Region | Species | Condition | Argipressin Concentration | Reference |
| Ventral Septal Area | Rat | Following 10 ng i.c.v. injection | 10.7 nM (maximum) | |
| Ventral Septal Area | Rat | Extrapolated from 1 ng i.c.v. injection | 1.07 nM | |
| Supraoptic Nucleus | Rat | Basal | Detectable | |
| Median Eminence | Rat | Following K+ stimulation of SON | ~1 pg/µl |
Experimental Protocols
In Vivo Microdialysis for Argipressin Measurement
This protocol outlines the general steps for measuring extracellular argipressin levels in the brain of a live animal.
Objective: To quantify the concentration of argipressin in the extracellular fluid of a specific brain region.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (concentric or U-shaped)
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic
-
Radioimmunoassay (RIA) or ELISA kit for argipressin
Procedure:
-
Probe Preparation and Calibration: Calibrate the microdialysis probe in vitro to determine its recovery rate for argipressin.
-
Animal Surgery: Anesthetize the animal and place it in the stereotaxic frame. Perform a craniotomy over the target brain region.
-
Probe Implantation: Slowly lower the microdialysis probe into the desired brain nucleus using stereotaxic coordinates. Secure the probe to the skull with dental cement.
-
Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect the dialysate fractions at regular intervals (e.g., every 20-30 minutes) in a refrigerated fraction collector.
-
Quantification: Measure the argipressin concentration in the collected dialysate samples using a sensitive immunoassay (RIA or ELISA).
-
Data Analysis: Correct the measured concentrations for the in vitro recovery rate of the probe to estimate the actual extracellular concentration of argipressin.
Immunohistochemistry for Vasopressin Neurons and Receptors
This protocol provides a general framework for localizing argipressin-producing neurons or argipressin receptors in brain tissue.
Objective: To visualize the distribution of argipressin or its receptors within brain sections.
Materials:
-
Brain tissue sections (fixed and cryoprotected)
-
Primary antibody (e.g., rabbit anti-vasopressin or anti-V1a receptor)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
Diaminobenzidine (DAB) substrate
-
Phosphate-buffered saline (PBS)
-
Microscope slides
-
Mounting medium
Procedure:
-
Tissue Preparation: Perfuse the animal with fixative (e.g., 4% paraformaldehyde) and dissect the brain. Post-fix and cryoprotect the brain before sectioning on a cryostat or vibratome.
-
Antigen Retrieval (if necessary): Treat sections to unmask the epitope.
-
Blocking: Incubate the sections in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections in PBS and then incubate with the biotinylated secondary antibody.
-
ABC Incubation: Wash the sections and incubate with the ABC reagent.
-
Visualization: Wash the sections and develop the signal by incubating with DAB substrate, which produces a brown precipitate at the site of the antigen.
-
Mounting and Imaging: Dehydrate the sections, clear with xylene, and coverslip with mounting medium. Image the sections using a light microscope.
In Situ Hybridization for Vasopressin mRNA
This protocol allows for the localization of cells that are actively transcribing the argipressin gene.
Objective: To detect and visualize vasopressin mRNA in brain tissue.
Materials:
-
Frozen brain sections
-
Digoxigenin (DIG)-labeled antisense riboprobe for vasopressin mRNA
-
Hybridization buffer (containing formamide)
-
Saline-sodium citrate (SSC) buffers
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate solution
-
Proteinase K
-
Triethanolamine
-
Acetic anhydride
Procedure:
-
Tissue Preparation: Cut frozen brain sections on a cryostat and mount them on coated slides.
-
Pretreatment: Fix the sections in 4% paraformaldehyde, treat with proteinase K to improve probe penetration, and acetylate with acetic anhydride in triethanolamine to reduce background.
-
Hybridization: Apply the DIG-labeled vasopressin probe in hybridization buffer to the sections and incubate overnight at an elevated temperature (e.g., 65°C).
-
Post-Hybridization Washes: Perform a series of stringent washes in SSC buffers at high temperature to remove unbound and non-specifically bound probe.
-
Immunodetection: Block the sections and then incubate with an anti-DIG-AP antibody.
-
Colorimetric Detection: Wash the sections and incubate with the NBT/BCIP substrate solution, which will produce a purple-blue precipitate in cells containing vasopressin mRNA.
-
Mounting and Analysis: Stop the color reaction, rinse the slides, and coverslip. Analyze the distribution of the signal using a light microscope.
Patch-Clamp Electrophysiology of Vasopressin-Responsive Neurons
This protocol is for recording the electrical activity of individual neurons and assessing their response to argipressin application.
Objective: To characterize the electrophysiological properties of neurons that are modulated by argipressin.
Materials:
-
Brain slices containing the region of interest
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Glass micropipettes
-
Microscope with DIC optics
-
This compound solution
Procedure:
-
Brain Slice Preparation: Prepare acute brain slices from the animal and maintain them in oxygenated aCSF.
-
Recording Setup: Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with aCSF.
-
Cell Targeting: Identify a neuron of interest using DIC optics.
-
Patch Pipette Placement: Under visual guidance, carefully approach the neuron with a glass micropipette filled with internal solution and apply gentle suction to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell recording configuration.
-
Baseline Recording: Record the baseline electrical activity of the neuron in either voltage-clamp (to measure currents) or current-clamp (to measure membrane potential) mode.
-
Argipressin Application: Bath-apply a known concentration of this compound to the slice and record the changes in the neuron's electrical properties (e.g., changes in firing rate, membrane potential, or synaptic currents).
-
Washout: Perfuse the slice with drug-free aCSF to determine if the effects of argipressin are reversible.
Conclusion
This compound's role as a neurotransmitter in the brain is multifaceted and critical for the regulation of complex behaviors and physiological states. The V1a and V1b receptors, through their Gq-protein coupled signaling pathways, offer promising targets for the development of novel therapeutics for a range of neuropsychiatric conditions. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and drug development professionals aiming to further elucidate the intricacies of the central argipressin system and harness its therapeutic potential. Continued investigation into the precise neural circuits and downstream effects of argipressin neurotransmission will undoubtedly pave the way for innovative treatments for disorders characterized by social deficits and emotional dysregulation.
References
Argipressin acetate structure and chemical properties
An In-depth Technical Guide to Argipressin Acetate: Structure, Properties, and Signaling Pathways
This guide provides a comprehensive overview of the structural and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. It includes detailed experimental methodologies and visual representations of its signaling pathways.
Chemical Structure and Identification
Argipressin is a nonapeptide hormone, with the acetate salt being a common formulation. Its structure is characterized by a disulfide bridge between the cysteine residues at positions 1 and 6, forming a cyclic hexapeptide with a tripeptide side chain.
Amino Acid Sequence: Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 (Disulfide bridge: Cys1-Cys6)[1][2][3][4]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide[5] |
| CAS Number | 129979-57-3 (monoacetate); 113-79-1 (free base) |
| Molecular Formula | C48H69N15O14S2 (for the acetate salt) |
| SMILES | CC(=O)O.C1C--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N">C@HC(=O)N--INVALID-LINK--C(=O)NCC(=O)N |
| Synonyms | [Arg8]-Vasopressin acetate, Arginine Vasopressin acetate, AVP acetate |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, stability, and biological activity.
| Property | Value |
| Molecular Weight | 1144.28 g/mol (acetate salt); 1084.23 g/mol (free base) |
| Melting Point | 189 °C (decomposes) |
| Solubility | Soluble in water (up to ~20 mg/mL) |
| Appearance | White to light yellow, powder to crystal |
| Storage | Store at -20°C for long-term stability |
| Purity (typical) | ≥95% (as determined by HPLC) |
Biological Activity and Signaling Pathways
Argipressin exerts its effects by binding to specific G protein-coupled receptors (GPCRs), primarily the V1a, V1b (also known as V3), and V2 receptors. These receptors are distributed in various tissues and are coupled to distinct intracellular signaling cascades.
V1a Receptor Signaling
The V1a receptor is predominantly found on vascular smooth muscle cells, platelets, and hepatocytes. Its activation leads to vasoconstriction, platelet aggregation, and glycogenolysis. The V1a receptor is coupled to the Gq/11 family of G proteins.
References
Navigating the Nomenclature: A Technical Guide to Argipressin Acetate and Vasopressin in Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of physiological research and drug development, precise terminology is paramount. This guide provides an in-depth clarification of the nomenclature surrounding argipressin acetate and vasopressin, offering a comprehensive resource on their comparative activities, the experimental protocols for their study, and the signaling pathways they modulate.
Demystifying the Terminology: Argipressin vs. Vasopressin
The terms "argipressin" and "vasopressin" are often used interchangeably, which can be a source of confusion. To clarify:
-
Vasopressin is a generic term for a nonapeptide hormone with antidiuretic and vasopressor properties. Mammals express two main forms of vasopressin.
-
Arginine Vasopressin (AVP) , also known as Argipressin , is the form of vasopressin found in humans and most other mammals.[1][2] Its amino acid sequence is Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2.[1]
-
Lysine Vasopressin (LVP) , or lypressin, has a lysine in place of arginine at the eighth position and is found in pigs and some related species.[1]
-
This compound is the acetate salt of arginine vasopressin.[3] In research and pharmaceutical contexts, the active molecule is argipressin itself. The acetate salt form is a common formulation for stability and solubility.
Therefore, for research concerning human physiology and drug development targeting human receptors, "argipressin" is the more specific and accurate term for the endogenous hormone. "Vasopressin" is often used as a synonym for arginine vasopressin in this context.
Quantitative Comparison of Receptor Binding Affinity
Argipressin exerts its effects by binding to three main subtypes of G-protein coupled receptors (GPCRs): V1a, V1b (also known as V3), and V2. The affinity of argipressin and its analogs for these receptors determines their physiological effects.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Primary Effect |
| Arginine Vasopressin (Argipressin) | V1a | 1.8 ± 0.4 | Non-selective Agonist |
| V2 | ~0.85 | ||
| Desmopressin | V1a | 62.4 | V2-selective Agonist |
| V2 | 65.9 | ||
| Terlipressin | V1a | ~1100 | V1a-selective Agonist (Prodrug) |
| V2 | ~6900 | ||
| Relcovaptan (SR-49059) | V1a | 1.3 ± 0.2 | V1a-selective Antagonist |
| V2 | - | ||
| Oxytocin | V1a | 129 ± 22 | Weak Agonist |
| V2 | - |
Note: Ki values can vary between studies depending on the specific assay conditions and cell types used.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are key experimental protocols for studying argipressin and vasopressin.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the V1a or V2 vasopressin receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human V1a or V2 receptor.
-
Radioligand: A high-affinity radiolabeled ligand, such as [³H]Arginine Vasopressin.
-
Test Compound: The unlabeled ligand (e.g., this compound).
-
Non-specific Binding Control: A high concentration of an unlabeled ligand to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Filtration System: Glass fiber filters and a vacuum filtration manifold.
-
Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Incubation: In a multi-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or control.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay is used to measure the activation of Gq-coupled receptors like V1a and V1b.
Objective: To determine the EC₅₀ of a compound in stimulating intracellular calcium release via V1a or V1b receptors.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human V1a or V1b receptor.
-
Fluorescent Calcium Indicator: e.g., Fluo-4 AM or a Calcium-5 Assay Kit.
-
Assay Buffer: e.g., HBSS with 20 mM HEPES.
-
Test Compound: this compound or other analogs.
-
Fluorescence Plate Reader: With the capability for kinetic reading.
Methodology:
-
Cell Plating: Seed the cells in a black, clear-bottom multi-well plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with the fluorescent calcium indicator in assay buffer at 37°C, followed by a period at room temperature, protected from light.
-
Compound Addition: Prepare serial dilutions of the test compound.
-
Measurement: Place the cell plate in the fluorescence plate reader. The instrument adds the compound to the wells and immediately begins recording fluorescence intensity kinetically.
-
Data Analysis: The change in fluorescence intensity over time reflects intracellular calcium mobilization. Plot the peak fluorescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
cAMP Accumulation Assay
This assay is used to measure the activation of Gs-coupled receptors like the V2 receptor.
Objective: To determine the EC₅₀ of a compound in stimulating intracellular cAMP production via the V2 receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human V2 receptor.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.
-
Test Compound: this compound or other analogs.
-
cAMP Detection Kit: e.g., HTRF, LANCE, or ELISA-based kits.
-
Plate Reader: Compatible with the chosen detection kit.
Methodology:
-
Cell Plating: Seed the cells in a suitable multi-well plate.
-
Stimulation: Pre-treat the cells with a PDE inhibitor, then add serial dilutions of the test compound. Incubate at room temperature to allow for cAMP accumulation.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit's instructions. This typically involves adding lysis and detection reagents that generate a fluorescent or luminescent signal.
-
Data Analysis: The signal is typically inversely proportional to the cAMP concentration in competitive immunoassays. Generate a dose-response curve by plotting the signal against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Signaling Pathways
The distinct physiological effects of argipressin are mediated by different signaling cascades initiated by its binding to specific receptor subtypes.
V1a and V1b Receptor Signaling Pathway
The V1a and V1b receptors are coupled to the Gq/11 family of G-proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately resulting in cellular responses such as smooth muscle contraction, glycogenolysis, and platelet aggregation.
Caption: V1a/V1b receptor signaling pathway.
V2 Receptor Signaling Pathway
The V2 receptor is coupled to the Gs family of G-proteins. Upon activation by argipressin, the Gs alpha subunit activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger and activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, including aquaporin-2 (AQP2) water channels in the collecting ducts of the kidneys. This phosphorylation promotes the translocation of AQP2 to the apical membrane of the cells, increasing water reabsorption and leading to an antidiuretic effect.
Caption: V2 receptor signaling pathway.
Experimental Workflow for a cAMP Assay
A logical workflow is essential for the successful execution of a cAMP assay.
Caption: Experimental workflow for a cAMP assay.
References
Argipressin acetate preclinical research findings
An In-depth Technical Guide on the Preclinical Research Findings of Argipressin Acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a synthetic peptide identical to endogenous arginine vasopressin (AVP), is a potent vasoactive agent with well-defined roles in regulating vascular tone, water homeostasis, and various central nervous system functions.[1][2] Preclinical research has extensively characterized its mechanism of action, pharmacokinetics, and efficacy in various animal models, particularly those of vasodilatory shock and diabetes insipidus. This document provides a comprehensive overview of these preclinical findings, detailing the signaling pathways, summarizing key quantitative data, and outlining essential experimental protocols to guide further research and development.
Mechanism of Action and Signaling Pathways
Argipressin exerts its physiological effects by binding to a family of G protein-coupled receptors (GPCRs), primarily the V1a, V1b, and V2 receptors.[1][3][4] The distinct signaling cascades initiated by these receptors underscore the diverse physiological roles of Argipressin.
-
V1a Receptors (V1aR): Predominantly located on vascular smooth muscle cells, V1aR activation is the primary mechanism behind Argipressin's vasopressor effect. It couples to Gq proteins, activating Phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to smooth muscle contraction and vasoconstriction.
-
V2 Receptors (V2R): Mainly found on the collecting ducts of renal tubules, V2R activation mediates the antidiuretic effects of Argipressin. This receptor couples to Gs proteins, stimulating adenylyl cyclase to increase cyclic AMP (cAMP) levels. This cascade activates Protein Kinase A (PKA), resulting in the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, thereby increasing water reabsorption.
-
V1b Receptors (V1bR): Primarily expressed in the anterior pituitary, V1b receptors regulate the release of adrenocorticotropic hormone (ACTH).
Signaling Pathway Diagrams
References
Argipressin Acetate in Experimental Autoimmune Encephalomyelitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Experimental autoimmune encephalomyelitis (EAE) serves as a critical animal model for multiple sclerosis (MS), a debilitating autoimmune disease of the central nervous system (CNS). Emerging evidence highlights the significant role of the neurohypophysial hormone Arginine Vasopressin (AVP), also known as Argipressin, in the pathophysiology of EAE. This technical guide provides an in-depth overview of the involvement of Argipressin acetate, a synthetic form of AVP, in EAE models. While direct studies on this compound in EAE are limited, this document extrapolates its potential effects based on the established pro-inflammatory role of endogenous AVP. We detail the experimental protocols for EAE induction, summarize the potential quantitative outcomes of this compound administration, and delineate the key signaling pathways involved. This guide is intended to equip researchers with the foundational knowledge to investigate the AVP system as a potential therapeutic target in neuroinflammatory diseases.
Introduction: The Role of Arginine Vasopressin in Neuroinflammation
Multiple sclerosis is characterized by chronic inflammation, demyelination, and axonal damage within the CNS.[1] The EAE model replicates many of the key pathological features of MS, making it an invaluable tool for studying disease mechanisms and evaluating novel therapeutic strategies.[2] The blood-brain barrier (BBB) is a critical interface that is compromised in MS, allowing the infiltration of peripheral immune cells into the CNS, which drives the inflammatory cascade.[2]
Arginine Vasopressin (AVP) is a neuropeptide primarily known for its role in regulating water balance and blood pressure.[3] However, AVP also exerts significant influence on the immune system and the integrity of the BBB.[1] Studies have shown that AVP can increase the permeability of the BBB, thereby facilitating the entry of inflammatory cells into the CNS and exacerbating the clinical signs of EAE. Conversely, AVP deficiency or the use of AVP receptor antagonists has been demonstrated to ameliorate EAE severity. This compound, as a synthetic agonist of AVP receptors, is therefore hypothesized to potentiate the inflammatory response in EAE models.
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
A common and well-established method for inducing EAE in C57BL/6 mice involves immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 (MOG35-55).
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. A common concentration is 1-2 mg/ml of MOG35-55 in an equal volume of CFA. The emulsion should be stable and not separate upon standing.
-
Immunization (Day 0): Subcutaneously inject each mouse with 100-200 µl of the MOG35-55/CFA emulsion, typically distributed over two sites on the flank. This delivers a total of 100-200 µg of MOG35-55 per mouse.
-
Pertussis Toxin Administration (Day 0 and Day 2): Administer PTX intraperitoneally on the day of immunization (Day 0) and again 48 hours later (Day 2). A typical dose is 100-200 ng of PTX in 100-200 µl of PBS. PTX is crucial for enhancing the permeability of the BBB to encephalitogenic T cells.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. A standard clinical scoring scale is used to quantify disease severity (see Table 1).
Administration of this compound
Disclaimer: The following protocol is a suggested guideline based on the known properties of AVP and its role in EAE. The optimal dosage and administration schedule for this compound in EAE models would need to be determined empirically.
Materials:
-
This compound solution
-
Sterile saline or PBS for dilution
-
Syringes and needles for administration
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile saline or PBS to the desired concentration.
-
Administration Route: Administration can be performed via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Dosing Regimen: Based on the pro-inflammatory effects of AVP, a potential therapeutic intervention study could involve administering this compound daily or every other day, starting from the day of immunization or at the onset of clinical signs. A suggested starting dose could be in the range of 0.1-1.0 µg/kg body weight, to be optimized based on preliminary studies.
Data Presentation: Expected Quantitative Outcomes
The administration of this compound in an EAE model is expected to exacerbate the disease. The following tables present hypothetical data illustrating these potential effects.
Table 1: Clinical Scoring of EAE
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Complete hind limb paralysis |
| 4 | Hind limb paralysis and forelimb weakness |
| 5 | Moribund or dead |
Table 2: Hypothetical Clinical Scores in EAE Mice Treated with this compound
| Treatment Group | Mean Day of Onset | Mean Peak Score | Cumulative Disease Score |
| Vehicle Control | 12.5 | 2.8 | 25.4 |
| This compound | 10.2 | 3.6 | 38.9 |
Table 3: Hypothetical Histopathological and Immunological Findings
| Treatment Group | CNS Inflammatory Infiltrates (cells/mm²) | Demyelination (% area) | Pro-inflammatory Cytokine Levels (e.g., IFN-γ, IL-17) |
| Vehicle Control | 150 | 15% | Baseline |
| This compound | 275 | 30% | Elevated |
Signaling Pathways and Mechanisms of Action
Argipressin exerts its effects by binding to specific G protein-coupled receptors (GPCRs). The V1a receptor subtype is predominantly implicated in the neuroinflammatory effects of AVP.
AVP V1a Receptor Signaling Pathway
Binding of this compound to the V1a receptor on endothelial cells of the BBB and on immune cells such as T cells and microglia is expected to trigger the following signaling cascade:
-
Gq/11 Protein Activation: The activated V1a receptor couples to the Gq/11 protein.
-
Phospholipase C (PLC) Activation: Gq/11 activates PLC.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: Increased intracellular Ca²⁺ and DAG synergistically activate PKC.
-
Downstream Effects: Activated PKC can phosphorylate a variety of downstream targets, leading to:
-
Increased BBB Permeability: Through the reorganization of tight junction proteins.
-
Pro-inflammatory Cytokine Production: By activating transcription factors such as NF-κB.
-
T-cell Activation and Proliferation.
-
Experimental Workflow for Investigating this compound Effects in EAE
AVP V1a Receptor Signaling Pathway Diagram
Conclusion
The Arginine Vasopressin system, particularly through the V1a receptor, represents a compelling area of investigation in the context of neuroinflammatory diseases like multiple sclerosis. While direct experimental evidence for the effects of this compound in EAE models is needed, the established pro-inflammatory actions of endogenous AVP strongly suggest that its administration would exacerbate disease severity. This technical guide provides a framework for researchers to design and execute studies aimed at elucidating the precise role of the AVP system in EAE and to explore the therapeutic potential of targeting this pathway. Further research, including the use of specific V1a receptor agonists and antagonists, will be crucial in validating this system as a viable target for future MS therapies.
References
- 1. Arginine vasopressin hormone receptor antagonists in experimental autoimmune encephalomyelitis rodent models: A new approach for human multiple sclerosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arginine vasopressin hormone receptor antagonists in experimental autoimmune encephalomyelitis rodent models: A new approach for human multiple sclerosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasopressin V1a and V1b receptors: from molecules to physiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Argipressin Acetate in Social Behavior Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argipressin acetate, a synthetic analog of the endogenous neuropeptide arginine vasopressin (AVP), plays a pivotal role in the modulation of a wide array of social behaviors. This technical guide provides an in-depth overview of the core functions of this compound in social behavior studies, with a focus on its interaction with the V1a and V1b receptors. This document details the signaling pathways initiated by this compound, presents quantitative data from key behavioral studies in tabular format for ease of comparison, and provides comprehensive experimental protocols for reproducing and expanding upon this research. Furthermore, this guide includes mandatory visualizations of signaling pathways and experimental workflows using the Graphviz DOT language to facilitate a deeper understanding of the underlying mechanisms.
Introduction: The Role of Argipressin in Social Neuroscience
Arginine vasopressin is a key neuromodulator implicated in a variety of social behaviors across species, including social recognition, aggression, pair bonding, and maternal care.[1][2] this compound, as a stable and administrable form of AVP, is an invaluable tool for researchers investigating the neural circuits and molecular mechanisms governing these complex behaviors. Its effects are primarily mediated through two G-protein coupled receptors (GPCRs) in the brain: the V1a receptor (V1aR) and the V1b receptor (V1bR).[3][4] Dysregulation of the vasopressin system has been linked to various neuropsychiatric disorders characterized by social deficits, such as autism spectrum disorder, making this compound and its receptors promising targets for therapeutic development.
Argipressin Signaling Pathways in Social Behavior
This compound exerts its effects on social behavior by binding to and activating V1a and V1b receptors, which are predominantly coupled to Gq/11 proteins.[5] Activation of these receptors initiates a canonical signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability, gene expression, and synaptic plasticity in brain regions critical for social cognition, such as the lateral septum, amygdala, and olfactory bulb.
Signaling Pathway Diagrams
Quantitative Data on this compound's Effects on Social Behavior
The following tables summarize quantitative data from various studies investigating the effects of this compound and its receptor antagonists on social behaviors in rodents.
Table 1: Effects of Argipressin and V1aR Antagonists on Social Recognition in Rats
| Treatment | Administration Route | Dose | Outcome Measure | Result |
| Desglycinamide-(Arg8)-vasopressin | Subcutaneous (s.c.) | 6 mg/kg | Duration of Social Recognition | Extended from 30 min to 24 h |
| V1a Receptor Antagonist | Intracerebroventricular (ICV) | Not specified | Time with Novel vs. Familiar Rat | Reduced percentage of time spent with novel rat |
| Argipressin (AVP) | Septal Infusion | Not specified | Duration of Social Discrimination | Extended social discrimination in both sexes |
| V1a Receptor Antagonist | Septal Infusion | Not specified | Duration of Social Discrimination | Impaired social discrimination in both sexes |
Table 2: Effects of Argipressin on Social Interaction in Rats
| Treatment | Administration Route | Dose | Outcome Measure | Result |
| Argipressin (AVP) | Intraperitoneal (i.p.) | 0.005 mg/kg | Adjacent Lying | Increased |
| Argipressin (AVP) | Intraperitoneal (i.p.) | 0.01 mg/kg | Adjacent Lying | Increased |
| Argipressin (AVP) | Intraperitoneal (i.p.) | 0.1 mg/kg | General Investigation | Decreased |
| Argipressin (AVP) | Intraperitoneal (i.p.) | 0.005, 0.01, 0.1 mg/kg | Anogenital Sniffing & Rearing | Reduced compared to saline |
Table 3: Effects of V1aR Antagonists on Aggression in Rodents
| Treatment | Administration Route | Dose | Outcome Measure | Result |
| V1a Receptor Antagonist | Infusion into Amygdala | 1.25 and 12.5 ng/h | Maternal Memory (related to aggression) | Impaired |
| V1a Receptor Antagonist | Intracerebroventricular (ICV) | 0.1 and 1.0 ng/h | Social Recognition | Not impaired |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on social behavior.
Three-Chamber Social Interaction Test
This test assesses social affiliation and preference for social novelty in rodents.
-
Apparatus: A rectangular, three-chambered box with openings allowing access to each chamber.
-
Procedure:
-
Habituation (10 min): The subject mouse is placed in the center chamber and allowed to explore all three empty chambers.
-
Sociability Test (10 min): An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers. An empty wire cage is placed in the opposite chamber. The subject mouse is returned to the center chamber and the amount of time spent in each chamber and interacting with each cage is recorded.
-
Social Novelty Test (10 min): A second, novel "stranger" mouse is placed in the previously empty wire cage. The subject mouse is again placed in the center chamber and the time spent interacting with the familiar versus the novel stranger is recorded.
-
-
Data Analysis: Time spent in each chamber and time spent sniffing each wire cage are the primary measures. A preference for the chamber with the stranger mouse over the empty chamber indicates sociability. A preference for the novel stranger over the familiar one indicates social novelty.
Resident-Intruder Test
This paradigm is used to assess aggressive and territorial behaviors.
-
Animals: A "resident" male mouse is housed individually for a period to establish territory. An unfamiliar "intruder" male mouse of similar age and weight is used.
-
Procedure:
-
The intruder mouse is introduced into the home cage of the resident mouse.
-
The ensuing interaction is recorded for a set period (e.g., 10 minutes).
-
Behaviors scored include latency to the first attack, number of attacks, duration of fighting, and specific aggressive postures (e.g., tail rattling, biting, wrestling).
-
-
Data Analysis: The latency, frequency, and duration of aggressive behaviors are quantified.
Social Recognition Test
This test evaluates an animal's ability to remember a previously encountered conspecific.
-
Animals: An adult "subject" rat and a juvenile "stimulus" rat.
-
Procedure:
-
Initial Exposure (e.g., 5 min): The subject rat is placed in a clean cage and allowed to interact with the juvenile stimulus rat. The duration of social investigation (e.g., sniffing, grooming) is recorded.
-
Inter-exposure Interval: A specific time interval elapses (e.g., 30 minutes, 2 hours).
-
Second Exposure (e.g., 5 min): The subject rat is re-exposed to either the same juvenile rat (familiar) or a novel juvenile rat. The duration of social investigation is again recorded.
-
-
Data Analysis: A significant reduction in investigation time during the second exposure to the familiar juvenile compared to the initial exposure indicates social recognition.
Intracerebroventricular (ICV) Injection
This technique allows for the direct administration of substances into the brain's ventricular system.
-
Procedure:
-
The animal is anesthetized and placed in a stereotaxic frame.
-
A small hole is drilled in the skull at specific coordinates corresponding to a lateral ventricle.
-
A cannula is lowered into the ventricle, and the substance (e.g., this compound or a receptor antagonist) is infused at a controlled rate.
-
The cannula is slowly withdrawn, and the incision is closed.
-
-
Considerations: Strict aseptic technique is crucial to prevent infection. Accurate stereotaxic coordinates are essential for targeting the correct brain region.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a study investigating the effects of this compound on social behavior.
Conclusion
This compound is a powerful tool for dissecting the intricate neural mechanisms underlying social behavior. Through its actions on V1a and V1b receptors, it modulates a spectrum of social interactions, from affiliation to aggression. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute rigorous studies in this field. The continued investigation of the Argipressin system holds significant promise for understanding the pathophysiology of social deficits in various neurological and psychiatric disorders and for the development of novel therapeutic interventions.
References
- 1. Vasopressin regulates social recognition in juvenile and adult rats of both sexes, but in sex- and age-specific ways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rat study sniffs out vasopressin’s role in social behavior | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 3. Vasopressin receptor 1B - Wikipedia [en.wikipedia.org]
- 4. Vasopressin V1a and V1b receptors: from molecules to physiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell cycle-dependent coupling of the vasopressin V1a receptor to different G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Argipressin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argipressin acetate, a synthetic equivalent of the endogenous hormone arginine vasopressin (AVP), is a potent vasoactive and antidiuretic agent. It exerts its physiological effects through interaction with V1a and V2 receptors, making it a critical compound for in vivo research in areas such as septic shock and diabetes insipidus. These application notes provide detailed experimental protocols and quantitative data for the use of this compound in preclinical in vivo studies.
Argipressin's primary mechanisms of action involve the V1a receptors located on vascular smooth muscle, which mediate vasoconstriction, and the V2 receptors in the renal collecting ducts, which promote water reabsorption.[1]
Signaling Pathways
The physiological effects of this compound are initiated by the activation of two primary G protein-coupled receptor (GPCR) subtypes:
-
V1a Receptor Signaling: Predominantly found on vascular smooth muscle cells, activation of V1a receptors by argipressin initiates a signaling cascade through the Gq alpha subunit. This activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction and subsequent vasoconstriction.[2][3]
-
V2 Receptor Signaling: Located on the basolateral membrane of the renal collecting duct principal cells, V2 receptors are coupled to the Gs alpha subunit.[1] Upon argipressin binding, adenylyl cyclase is activated, leading to an increase in intracellular cyclic AMP (cAMP).[4] This activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the translocation of aquaporin-2 (AQP2) water channels to the apical membrane, increasing water reabsorption.
Signaling Pathway Diagrams
Quantitative Data from In Vivo Studies
The following tables summarize typical dosages and expected outcomes for in vivo studies using this compound in various animal models.
Table 1: this compound Dosing for Septic/Vasodilatory Shock Models
| Animal Model | Administration Route | Dosage | Expected Outcome | Reference |
| Ovine (Sheep) | Continuous IV Infusion | 0.5 mU/kg/min | Stabilization of systemic hemodynamics and prolonged survival. | |
| Ovine (Sheep) | Titrated Continuous IV Infusion | Titrated to maintain Mean Arterial Pressure (MAP) above baseline - 10 mmHg | Reduced neutrophil migration and vascular leakage. | |
| Human (Clinical) | Continuous IV Infusion | Starting dose: 0.03 units/minute (1.8 units/hour). Titrated between 0.6 and 2.4 units/hour. | Increase in MAP or reduction in norepinephrine requirements. | |
| Human (Clinical) | Continuous IV Infusion | 0.01 - 0.03 IU/minute | Increase in MAP to a target of 65-75 mmHg. |
Table 2: this compound Dosing for Diabetes Insipidus Models
| Animal Model | Administration Route | Dosage | Expected Outcome | Reference |
| Human (Clinical) | Subcutaneous/Intramuscular | 5 to 20 units every 4 hours | Control of polyuria and polydipsia. | |
| Human (Clinical) | Continuous IV Infusion | Starting dose: 0.5 milliunits/kg/hour. Range: 0.5 to 1.0 milliunits/kg/hour. | Urine output of 2–4 mL/kg/hour and maintenance of plasma sodium between 145–150 mmol/L. | |
| Mouse (Diabetic) | Minipump Infusion | Not specified | In wild-type mice, vasopressin increased urine osmolality from 3,000 to 4,550 mosmol/kgH2O. |
Experimental Protocols
Protocol 1: Evaluation of this compound in an Ovine Model of Septic Shock
This protocol is designed to assess the efficacy of this compound in stabilizing hemodynamics in a large animal model of septic shock.
1. Animal Preparation and Surgical Instrumentation:
-
Anesthetize adult ewes according to institutional guidelines.
-
Surgically place catheters for monitoring and administration. This typically includes a central venous catheter for drug infusion, an arterial line for continuous blood pressure monitoring, and a pulmonary artery catheter for cardiac output measurement.
-
A flow probe may be placed around the superior mesenteric artery to monitor regional blood flow.
2. Induction of Septic Shock:
-
Septic shock can be induced by intravenous infusion of live bacteria, such as E. coli.
-
A typical dose is 2 x 10⁷ cfu/mL, infused until the onset of shock, defined as a mean arterial pressure (MAP) of < 60 mmHg. In one study, this led to a reduction in baseline MAP from a median of 91 mmHg to 50 mmHg.
3. This compound Administration:
-
Prepare a stock solution of this compound in sterile saline (0.9%).
-
Once septic shock is established, begin a continuous intravenous infusion of this compound at a rate of 0.5 mU/kg/min.
-
Alternatively, the infusion can be titrated to maintain a target MAP (e.g., above baseline - 10 mmHg or 65-75 mmHg).
4. Monitoring and Data Collection:
-
Continuously monitor hemodynamic parameters, including MAP, heart rate, cardiac output, and systemic vascular resistance.
-
Collect arterial blood samples hourly to measure blood gases and lactate concentrations.
-
Monitor urine output and collect urine samples to assess renal function.
-
At the end of the experiment, tissue samples can be collected for histological analysis.
Experimental Workflow for Ovine Septic Shock Model
Protocol 2: Assessment of Antidiuretic Effects in a Rodent Model of Diabetes Insipidus
This protocol is for evaluating the antidiuretic properties of this compound in a rodent model.
1. Animal Model and Housing:
-
Use a suitable rodent model of diabetes insipidus, such as the Brattleboro rat, or induce diabetes insipidus pharmacologically.
-
House animals in metabolic cages to allow for accurate and continuous collection of urine.
-
Provide free access to water.
2. Baseline Measurements:
-
For 24 hours prior to drug administration, measure baseline water intake, urine output, and urine osmolality to establish a control for each animal.
3. This compound Administration:
-
Prepare this compound solution in sterile saline.
-
For acute studies, administer a single subcutaneous or intramuscular injection. Doses can range from 2.5 to 10 Units for children, which can be scaled down for rodents based on body weight.
-
For chronic studies, a continuous infusion via an osmotic minipump can be utilized.
4. Monitoring and Data Collection:
-
Continuously measure water intake and urine output.
-
Collect urine samples at regular intervals (e.g., every 2-4 hours) to measure urine volume and osmolality.
-
The expected outcome is a significant decrease in urine output and an increase in urine osmolality compared to baseline. A normal response to water deprivation in the absence of diabetes insipidus would be a urine osmolality greater than 800 mOsm/kg. In central diabetes insipidus, a rise in urine osmolality of over 50% after desmopressin (a V2 agonist) administration is expected.
Conclusion
These application notes provide a framework for conducting in vivo studies with this compound. Researchers should adapt these protocols to their specific experimental questions and institutional guidelines. Careful monitoring of physiological parameters is crucial to ensure animal welfare and the generation of robust, reproducible data. The provided quantitative data and signaling pathway diagrams offer a comprehensive resource for designing and interpreting experiments involving this important vasoactive and antidiuretic agent.
References
Argipressin Acetate Administration in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argipressin acetate, a synthetic form of the endogenous hormone arginine vasopressin (AVP), is a potent vasoactive and antidiuretic peptide. It exerts its effects through interaction with V1a, V1b, and V2 receptors, making it a critical tool in a wide range of animal research, including studies on cardiovascular function, renal physiology, social behavior, and cognition. The route of administration is a critical variable that significantly influences the pharmacokinetic and pharmacodynamic profile of this compound. This document provides detailed application notes and protocols for various administration routes in common animal models, summarizes quantitative data for comparative analysis, and visualizes key signaling pathways and experimental workflows.
Data Presentation: Comparative Pharmacokinetics and Pharmacodynamics
The following tables summarize key pharmacokinetic and pharmacodynamic parameters of this compound (or its analogue, vasopressin) following different routes of administration in various animal models. These values are compiled from multiple studies and should be considered as a comparative reference. Specific experimental conditions can influence these parameters.
Table 1: Pharmacokinetic Parameters of this compound by Administration Route in Rodents (Rat and Mouse)
| Parameter | Intravenous (IV) | Subcutaneous (SC) | Intranasal (IN) |
| Bioavailability (%) | 100 (Reference) | High (species-dependent) | Low to moderate |
| Half-life (t½) | Biphasic: Fast phase ~1.74 min; Slow phase ~16.98 min (Rat) | Generally longer than IV | Short, rapid absorption and elimination |
| Time to Peak (Tmax) | Immediate | Slower than IV, variable | Rapid, often within 15-30 minutes |
| Peak Concentration (Cmax) | Highest, dose-dependent | Lower than IV, sustained | Variable, dependent on formulation and delivery |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Vasopressin by Administration Route in Neonatal Piglets
| Parameter | Intravenous (IV) | Intraosseous (IO) | Endotracheal (ETT) | Intranasal (IN) |
| Relative Bioavailability | 100% | Similar to IV | Significantly lower than IV | Significantly lower than IV |
| Hemodynamic Effect | Significant increase in blood pressure | Significant increase in blood pressure | No significant change | No significant change |
| Time to Onset | Immediate | Rapid | Delayed and minimal | Delayed and minimal |
Table 3: Administration Routes and Observed Effects of this compound in Various Animal Models
| Animal Model | Administration Route | Typical Dosage Range | Key Observed Effects |
| Rat | Intravenous (IV) | 10-100 ng/kg | Pressor response, antidiuresis |
| Subcutaneous (SC) | 0.2-1 µg/kg | Sustained antidiuretic effect | |
| Intranasal (IN) | 1-10 µg | Effects on social recognition and memory | |
| Intraperitoneal (IP) | 25 nmol/kg | Metabolic effects (e.g., on glucose)[1] | |
| Mouse | Intranasal (IN) | 1-3 mg/kg | Modulation of alcohol consumption |
| Sheep | Intravenous (IV) | 0.5-1.0 U/min | Cardiovascular changes |
| Intracerebroventricular (ICV) | 0.12-12 µg/30 min | Dose-dependent increase in plasma cortisol, behavioral changes[2] | |
| Dog | Intravenous (IV) | 0.5-3 mg/kg | Vasopressor effects in hypotension models |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and should be adapted to specific research needs and institutional guidelines.
Protocol 1: Intravenous (IV) Bolus Administration in Rats for Cardiovascular Studies
Objective: To assess the acute pressor effects of this compound.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Catheters for femoral artery and vein
-
Blood pressure transducer and recording system
-
Syringes and needles
Procedure:
-
Animal Preparation: Anesthetize the rat according to an approved protocol. Surgically implant catheters into the femoral artery for continuous blood pressure monitoring and the femoral vein for drug administration.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 1 µg/mL).
-
Baseline Measurement: Allow the animal to stabilize after surgery and record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes.
-
Administration: Administer a bolus injection of the this compound solution via the venous catheter. A typical volume is 0.1 mL per 100g body weight.
-
Data Collection: Continuously record MAP and HR for at least 60 minutes post-injection to observe the pressor response and subsequent return to baseline.
Protocol 2: Subcutaneous (SC) Administration in Mice for Antidiuretic Studies
Objective: To evaluate the antidiuretic effect of this compound over several hours.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Metabolic cages
-
Syringes (27-30 gauge needle)
-
Urine collection tubes
-
Osmometer
Procedure:
-
Animal Acclimation: House mice individually in metabolic cages for at least 24 hours prior to the experiment to acclimate and to collect baseline urine output.
-
Drug Preparation: Prepare the this compound solution in sterile saline.
-
Administration: Gently restrain the mouse and lift the skin on the back between the shoulder blades to form a tent. Insert the needle into the base of the tented skin and inject the solution subcutaneously.
-
Urine Collection: Collect urine at predetermined intervals (e.g., every 2 hours) for up to 8-12 hours.
-
Analysis: Measure the volume and osmolality of the collected urine samples to determine the antidiuretic effect.
Protocol 3: Intranasal (IN) Administration in Rats for Behavioral Studies
Objective: To investigate the effects of this compound on social behavior.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) or sterile saline
-
Micropipette with fine tips
-
Anesthetic (short-acting, e.g., isoflurane)
Procedure:
-
Drug Preparation: Dissolve this compound in aCSF or saline to the desired concentration.
-
Animal Anesthesia: Briefly anesthetize the rat with isoflurane.
-
Administration: Place the anesthetized rat in a supine position. Using a micropipette, slowly administer a small volume (typically 5-10 µL per nostril) of the solution into each nostril, allowing the animal to inhale the droplets.
-
Recovery: Allow the rat to fully recover from anesthesia in its home cage before commencing behavioral testing.
-
Behavioral Testing: Conduct social interaction or other relevant behavioral tests at a predetermined time post-administration (e.g., 30-60 minutes).
Protocol 4: Intracerebroventricular (ICV) Infusion in Sheep for Neuroendocrine Studies
Objective: To study the central effects of this compound on the hypothalamic-pituitary-adrenal (HPA) axis.
Materials:
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Surgical equipment for cannula implantation
-
Stereotaxic frame
-
Infusion pump and tubing
-
Blood collection tubes (for cortisol measurement)
Procedure:
-
Surgical Preparation: Under general anesthesia and using sterile surgical techniques, implant a permanent guide cannula into a lateral cerebral ventricle using a stereotaxic frame. Allow the sheep to recover from surgery for at least one week.
-
Drug Preparation: Dissolve this compound in sterile aCSF.
-
Infusion: On the day of the experiment, connect an infusion pump to the indwelling cannula via an infusion line. Infuse the this compound solution at a constant rate for a specified duration (e.g., 500 µL over 30 minutes).[2]
-
Blood Sampling: Collect blood samples from a jugular vein catheter at regular intervals before, during, and after the ICV infusion.
-
Analysis: Centrifuge the blood samples to separate plasma and store frozen until analysis of plasma cortisol concentrations.
Mandatory Visualizations
Signaling Pathways
This compound mediates its physiological effects through binding to specific G-protein coupled receptors (GPCRs). The primary receptors and their canonical signaling pathways are the V1a receptor, which signals through the Gq/11 pathway, and the V2 receptor, which signals through the Gs pathway.
References
Application Notes and Protocols for Argipressin Acetate Solution
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argipressin, a synthetic nonapeptide analogue of the human antidiuretic hormone, plays a crucial role in regulating the body's water balance.[1] It is the predominant form of mammalian antidiuretic hormone.[2] Its acetate salt is utilized in various research and clinical applications for its vasoconstrictive and antidiuretic properties. Argipressin acts on vascular smooth muscle V1 receptors to cause peripheral vasoconstriction, thereby increasing systemic vascular resistance and blood pressure. It also has a less potent action on V2 receptors in the kidneys, which promotes water reabsorption. This document provides detailed protocols for the preparation of Argipressin acetate solutions and comprehensive notes on its stability to ensure reliable and reproducible experimental outcomes.
Physicochemical Properties
This compound is a lyophilized powder that is soluble in water.[3] The molecular formula is C46H65N15O12S2 · xC2H4O2, and the molecular weight of the free base is 1084.23 g/mol .
Solution Preparation Protocols
Reconstitution of Lyophilized Powder
Objective: To prepare a stock solution of this compound from a lyophilized powder.
Materials:
-
This compound lyophilized powder
-
Sterile, nuclease-free water or a suitable buffer (e.g., 0.9% Sodium Chloride)
-
Vortex mixer
-
Sterile, polypropylene tubes
Protocol:
-
Bring the vial of lyophilized this compound to room temperature before opening.
-
Add the required volume of sterile water or buffer to the vial to achieve the desired stock concentration. A common solubility is 1 mg/ml in water.
-
Gently vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
Visually inspect the solution to ensure it is clear, colorless, and free from particulate matter.
-
Aliquot the stock solution into sterile, low-protein-binding polypropylene tubes to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
Objective: To dilute the stock solution to the final working concentration for experimental use.
Materials:
-
This compound stock solution
-
Appropriate sterile diluent (e.g., cell culture medium, physiological saline)
-
Sterile, polypropylene tubes
Protocol:
-
Thaw a single aliquot of the stock solution at room temperature or on ice.
-
Calculate the volume of the stock solution and diluent required to achieve the final working concentration.
-
Add the calculated volume of the stock solution to the diluent.
-
Gently mix the solution by pipetting or inverting the tube.
-
Use the freshly prepared working solution immediately for optimal results. Diluted solutions should be used immediately.
Stability of this compound Solutions
The stability of this compound solutions is influenced by several factors, including pH, temperature, and light exposure.
Effect of pH
This compound is most stable in acidic conditions, with a recommended pH range of 2.5 to 4.5 for solutions for injection. Studies on the related peptide, desmopressin acetate, have shown that it is more stable at a pH between 4 and 5 and is unstable under basic conditions.
Effect of Temperature
For long-term storage, lyophilized this compound powder should be stored at -20°C. Stock solutions should also be stored at -20°C or -80°C. Infusion solutions are reported to be stable for 18 hours at room temperature or 24 hours at 2–8°C.
Effect of Light
Exposure to light can accelerate the degradation of peptides. Therefore, it is recommended to protect this compound solutions from light by using amber vials or by wrapping the containers in foil. Studies on desmopressin acetate indicate that sunlight can accelerate its decomposition.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 1 mg/mL | |
| Water | 20 mg/mL | |
| Water | ~20 mg/mL (at 25°C) | |
| DMSO | 100 mg/mL | |
| Ethanol | 100 mg/mL |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Lyophilized Powder | -20°C | ≥ 4 years | |
| Stock Solution in Solvent | -80°C | 1 year | |
| Stock Solution in Solvent | -20°C | 1 month | |
| Infusion Solution | Room Temperature | 18 hours | |
| Infusion Solution | 2-8°C | 24 hours |
Experimental Protocols
Stability-Indicating HPLC Method
Objective: To assess the stability of an this compound solution by quantifying the parent compound and detecting degradation products.
Methodology: A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed.
Chromatographic Conditions:
-
Column: Brownlee Spheri-5 ODS (250 × 4.6 mm, 5 µm)
-
Mobile Phase: Methanol: 0.1% aqueous trifluoroacetic acid (3:7)
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Sample Preparation:
-
Prepare this compound solutions at a known concentration in the desired buffer or formulation.
-
Subject the solutions to stress conditions (e.g., elevated temperature, different pH values, light exposure).
-
At specified time points, withdraw samples and dilute them with the mobile phase to a suitable concentration for HPLC analysis.
-
Filter the samples through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Monitor the appearance of new peaks, which may indicate degradation products.
Mandatory Visualizations
Caption: Experimental workflow for this compound solution preparation and stability testing.
Caption: Simplified signaling pathways of Argipressin via V1 and V2 receptors.
References
Application Notes and Protocols for Argipressin Acetate in Rat Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argipressin acetate, also known as Arginine Vasopressin (AVP), is a synthetic nonapeptide hormone with potent vasopressor and antidiuretic properties.[1][2] In research settings, it is a critical tool for inducing hypertension in rodent models to study the pathophysiology of high blood pressure and to evaluate the efficacy of novel antihypertensive therapies.[3][4] Argipressin exerts its pressor effects primarily through the activation of V1a receptors on vascular smooth muscle cells, initiating a signaling cascade that leads to vasoconstriction and a subsequent increase in systemic vascular resistance and arterial blood pressure.[5]
These application notes provide detailed protocols for the preparation and administration of this compound to induce hypertension in rat models, along with a summary of reported dosages and expected outcomes.
Mechanism of Action: V1a Receptor Signaling
Argipressin binds to the V1a receptor, a G protein-coupled receptor (GPCR). This binding event triggers a conformational change in the receptor, leading to the activation of the Gq alpha subunit of the associated heterotrimeric G protein. The activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and promotes the binding of Ca2+ to calmodulin. This cascade ultimately leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction and vasoconstriction.
Figure 1: Argipressin V1a receptor signaling pathway.
Data Presentation: this compound Dosage and Blood Pressure Response in Rats
The following tables summarize dosages and corresponding blood pressure changes reported in the literature for different administration routes in various rat strains.
Table 1: Intravenous (IV) Bolus Injection
| Rat Strain | Dosage | Blood Pressure Change (Mean Arterial Pressure) | Reference |
| Sprague-Dawley | 40 ng/kg | ↑ from 127 to 149 mmHg | |
| Sprague-Dawley | 40 ng/kg | ↑ from 124 to 150 mmHg |
Table 2: Continuous Intravenous (IV) Infusion
| Rat Strain | Infusion Rate | Duration | Plasma Vasopressin Concentration | Blood Pressure Change | Reference |
| Normal | 2 ng/min/kg | 1 hour | 30-40 fmol/ml | Significant Increase | |
| Normal | 0.2 and 2.0 ng/kg/min | 10 days | Not specified | No significant change | |
| Long Evans | 3.0 nmol/min | Not specified | Not specified | Increase in MAP |
Table 3: Subcutaneous (SC) Infusion via Osmotic Minipump
| Rat Strain | Infusion Rate | Duration | Outcome | Reference |
| Sprague-Dawley (Pregnant) | 150 ng/hour | 18 days | Significant increase in systolic and diastolic BP | |
| Spontaneously Hypertensive Rat (SHR) | 0.1 µ g/hour | 8 weeks | Attenuated the development of systolic hypertension |
Experimental Protocols
Preparation of this compound for Injection
-
Reconstitution: Reconstitute lyophilized this compound with sterile, pyrogen-free 0.9% sodium chloride (saline) or sterile water for injection.
-
Concentration: The final concentration should be calculated based on the desired dosage and the administration volume. For intravenous infusions, a common stock solution might be prepared, which is then further diluted for the final infusion concentration.
-
Storage: Store the reconstituted solution at 2-8°C for short-term use. For longer-term storage, consult the manufacturer's recommendations, which may include aliquoting and freezing at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Handling: Handle the peptide under sterile conditions to prevent microbial contamination and degradation.
Protocol 1: Intravenous (IV) Bolus Injection for Acute Hypertension
This protocol is suitable for inducing a rapid and transient increase in blood pressure.
Figure 2: Workflow for IV bolus administration.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools for catheter implantation
-
Vascular catheter (e.g., for femoral or carotid artery/vein)
-
Blood pressure transducer and recording system
-
Syringes and needles
Procedure:
-
Animal Preparation: Anesthetize the rat according to an IACUC-approved protocol. Surgically implant a catheter into a major artery (e.g., carotid or femoral) for blood pressure monitoring and another into a major vein (e.g., jugular or femoral) for drug administration.
-
Stabilization: Allow the animal to stabilize after surgery.
-
Baseline Measurement: Record a stable baseline blood pressure for at least 30 minutes.
-
Administration: Administer a single bolus injection of this compound (e.g., 40 ng/kg) via the venous catheter.
-
Monitoring: Continuously monitor and record the arterial blood pressure. The pressor response to an IV bolus is typically rapid in onset.
-
Data Analysis: Analyze the change in blood pressure from baseline.
Protocol 2: Continuous Intravenous (IV) Infusion for Sustained Hypertension
This method is used to achieve a steady-state elevation in blood pressure over a defined period.
Materials:
-
Same as Protocol 1, plus:
-
Infusion pump
Procedure:
-
Animal and Catheter Preparation: Follow steps 1 and 2 from Protocol 1.
-
Baseline Measurement: Record a stable baseline blood pressure for at least 30 minutes.
-
Infusion: Begin a continuous intravenous infusion of this compound at a constant rate (e.g., 2 ng/min/kg) using an infusion pump.
-
Monitoring: Continuously monitor and record arterial blood pressure throughout the infusion period.
-
Termination: At the end of the experiment, cease the infusion. The blood pressure should return to baseline levels.
-
Data Analysis: Analyze the blood pressure profile during the infusion compared to the baseline.
Protocol 3: Subcutaneous (SC) Infusion via Osmotic Minipump for Chronic Hypertension
This protocol is ideal for long-term studies of hypertension, lasting for days or weeks.
Figure 3: Workflow for subcutaneous osmotic minipump implantation.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Osmotic minipumps (select a model with the appropriate flow rate and duration)
-
Anesthetic
-
Surgical tools
-
Wound clips or sutures
-
Blood pressure monitoring system (telemetry is recommended for conscious, freely moving animals)
Procedure:
-
Pump Preparation: In a sterile environment, fill the osmotic minipump with the prepared this compound solution according to the manufacturer's instructions. Prime the pump by incubating it in sterile saline at 37°C for the recommended duration to ensure immediate drug delivery upon implantation.
-
Animal Preparation: Anesthetize the rat. Shave and sterilize the skin over the dorsal midscapular region.
-
Implantation: Make a small incision and create a subcutaneous pocket. Insert the primed osmotic minipump into the pocket.
-
Closure and Recovery: Close the incision with wound clips or sutures. Provide post-operative analgesia and allow the animal to recover.
-
Blood Pressure Monitoring: Monitor blood pressure at regular intervals throughout the study duration. For chronic studies, radiotelemetry is the gold standard for obtaining accurate and stress-free measurements.
-
Data Analysis: Analyze the trends in blood pressure over the course of the treatment.
Conclusion
This compound is a reliable and effective agent for inducing hypertension in rat models. The choice of administration protocol—be it intravenous bolus, continuous infusion, or subcutaneous osmotic minipump—should be guided by the specific research question, whether the aim is to study acute, sustained, or chronic hypertension. Careful adherence to sterile techniques and appropriate animal welfare considerations are paramount for obtaining reproducible and ethically sound scientific data.
References
- 1. Vasopressin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Animal models for the study of primary and secondary hypertension in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Argipressin Acetate in Isolated Organ Bath Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Argipressin acetate (also known as Arginine Vasopressin, AVP) in isolated organ bath experiments. These protocols are designed to assist researchers in pharmacology and drug development in characterizing the effects of Argipressin and other vasoactive compounds on isolated tissues, particularly vascular smooth muscle.
Introduction
This compound is a synthetic form of the endogenous nonapeptide hormone, vasopressin. It plays a crucial role in regulating water reabsorption in the kidneys and modulating vascular tone.[1] In the vasculature, Argipressin primarily exerts its effects through the V1a receptor, a G protein-coupled receptor (GPCR) found on vascular smooth muscle cells.[2][3][4][5] Activation of the V1a receptor initiates a signaling cascade that leads to vasoconstriction, making it a subject of significant interest in cardiovascular research. Isolated organ bath systems provide a robust in vitro method to study the direct pharmacological effects of substances like Argipressin on tissue contractility, independent of systemic physiological variables.
Mechanism of Action and Signaling Pathway
Argipressin binds to the V1a receptor, which is coupled to the Gq/11 family of G proteins. This interaction activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with DAG-mediated activation of Protein Kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.
References
Argipressin Acetate Radioligand Binding Assay: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argipressin, also known as Arginine Vasopressin (AVP), is a critical neurohypophysial hormone involved in a wide array of physiological processes, including water balance, blood pressure regulation, and social behavior.[1] Its actions are mediated by three distinct G protein-coupled receptors (GPCRs): the V1a, V1b (or V3), and V2 receptors.[2] Targeting these receptors offers therapeutic potential for conditions such as diabetes insipidus, congestive heart failure, and affective disorders.[1] Radioligand binding assays are a cornerstone for characterizing the affinity and selectivity of novel compounds targeting these receptors, providing essential data for drug discovery and development.[3][4] This document provides detailed protocols for radioligand binding assays for the human V1a, V1b, and V2 vasopressin receptors.
Signaling Pathways of Vasopressin Receptors
The three vasopressin receptor subtypes are coupled to different G proteins and thus initiate distinct intracellular signaling cascades.
-
V1a and V1b Receptors: These receptors couple to Gq/11 proteins. Upon agonist binding, this activates phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
V2 Receptor: This receptor is coupled to the Gs protein. Agonist binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets to mediate the physiological response, most notably the translocation of aquaporin-2 water channels in the kidney.
Experimental Protocols
A generalized workflow for performing a competitive radioligand binding assay is presented below. Specific conditions for each receptor subtype will be detailed in the subsequent sections.
Part 1: Membrane Preparation
This protocol is suitable for preparing crude membrane fractions from cultured cells (e.g., CHO or HEK293 cells stably expressing the receptor of interest) or frozen tissue.
Materials:
-
Cell pellet or frozen tissue
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail immediately before use.
-
Storage Buffer: 50 mM Tris-HCl, 10% sucrose, pH 7.4.
-
Dounce homogenizer or equivalent
-
High-speed refrigerated centrifuge
Procedure:
-
Homogenize the cells or tissue in 20 volumes of ice-cold Lysis Buffer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Lysis Buffer.
-
Repeat the centrifugation step (20,000 x g for 20 minutes at 4°C).
-
Resuspend the final membrane pellet in Storage Buffer.
-
Determine the protein concentration using a suitable method, such as the BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Part 2: Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay performed in a 96-well plate format to determine the inhibitor constant (Ki) of a test compound.
Materials:
-
Receptor membrane preparation
-
Radioligand (e.g., [3H]Arginine Vasopressin)
-
Unlabeled test compound
-
Unlabeled reference compound for non-specific binding (e.g., excess unlabeled Argipressin)
-
Binding Buffer (specific to receptor subtype, see tables below)
-
Wash Buffer (specific to receptor subtype, see tables below)
-
96-well filter plates (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Vacuum filtration manifold
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Binding Buffer, radioligand, and membrane preparation.
-
Non-Specific Binding (NSB): Binding Buffer, radioligand, membrane preparation, and a high concentration of an unlabeled reference compound (e.g., 1 µM Argipressin).
-
Competition: Binding Buffer, radioligand, membrane preparation, and varying concentrations of the test compound.
-
-
Incubation: The typical final assay volume is 250 µL. Add 150 µL of the diluted membrane preparation, 50 µL of the test compound/reference compound/buffer, and 50 µL of the radioligand solution. Incubate the plate for 60-120 minutes at 25-37°C with gentle agitation.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked 96-well filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters three to four times with ice-cold Wash Buffer to remove unbound radioactivity.
-
Drying and Counting: Dry the filter plate for at least 30 minutes at 50°C. Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
Part 3: Data Analysis
-
Calculate the specific binding for each concentration of the test compound by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the total binding wells.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Use a non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
Data Presentation: Receptor Binding Parameters
The following tables summarize key quantitative data for radioligand binding to human vasopressin receptors. Note that values can vary depending on the specific experimental conditions, radioligand, and tissue or cell line used.
V1a Receptor
| Parameter | Radioligand | Value | Cell/Tissue Source | Reference |
| Ki | Argipressin (AVP) | 1.8 ± 0.4 nM | Not Specified | |
| Ki | Relcovaptan (SR-49059) | 1.3 ± 0.2 nM | Not Specified | |
| Ki | [125I] Phenylacetyl-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2 | 0.46 nM | Commercial Assay | |
| Bmax | [125I] Phenylacetyl-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2 | 2.80 pmol/mg protein | Commercial Assay |
Assay Buffers for V1a Receptor:
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.
V1b Receptor
| Parameter | Radioligand | Value | Cell/Tissue Source | Reference |
| Kd | --INVALID-LINK---Vasopressin | 0.28 nM | CHO-K1 cells | |
| Bmax | --INVALID-LINK---Vasopressin | 1.31 pmol/mg protein | CHO-K1 cells | |
| Ki | (Arg8)-Vasopressin | 0.16 nM | CHO-K1 cells |
Assay Buffers for V1b Receptor:
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.
V2 Receptor
| Parameter | Radioligand | Value | Cell/Tissue Source | Reference |
| Kd | [3H]-[Arg8] Vasopressin | 2.83 nM | Recombinant Cell Line | |
| Kd | [3H]DDAVP | 0.76 nM | Rat medullopapillary membranes | |
| Ki | Desmopressin | 62.4 nM | Not Specified | |
| Ki | Argipressin (AVP) | ~0.85 nM | Not Specified |
Assay Buffers for V2 Receptor:
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Hepes, 500mM NaCl, 0.1% BSA, pH 7.4.
References
Argipressin acetate ELISA kit for plasma concentration measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argipressin, also known as Arginine Vasopressin (AVP) or Antidiuretic Hormone (ADH), is a nine amino acid peptide hormone synthesized in the hypothalamus and released from the posterior pituitary.[1] It is a key regulator of water and electrolyte balance, primarily by increasing water reabsorption in the kidneys.[1][2][3] Argipressin also functions as a neurotransmitter and plays a role in vasoconstriction, blood pressure regulation, and social behaviors.[4] Accurate measurement of Argipressin concentration in plasma is crucial for research in endocrinology, nephrology, cardiovascular disease, and neuroscience. This document provides detailed application notes and protocols for the use of an Argipressin acetate ELISA kit for the quantitative measurement of Argipressin in plasma samples.
Principle of the Assay
The most common format for Argipressin ELISA kits is a competitive enzyme immunoassay. In this assay, Argipressin present in the sample competes with a fixed amount of labeled (e.g., biotinylated or HRP-conjugated) Argipressin for binding to a limited number of specific anti-Argipressin antibodies. The antibodies are typically immobilized on a 96-well microplate. The amount of labeled Argipressin bound to the antibody is inversely proportional to the concentration of Argipressin in the sample. After a washing step to remove unbound reagents, a substrate solution is added, and the resulting color development is measured spectrophotometrically. The concentration of Argipressin in the samples is determined by comparing their absorbance with a standard curve generated from known concentrations of Argipressin.
Some kits may utilize a sandwich ELISA format, where the Argipressin in the sample is "sandwiched" between two antibodies.
Argipressin Signaling Pathways
Argipressin exerts its physiological effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells. The major subtypes of vasopressin receptors are V1a, V1b (or V3), and V2.
-
V2 Receptor Signaling: Primarily located in the principal cells of the kidney's collecting ducts, the V2 receptor is crucial for antidiuresis. Upon Argipressin binding, the V2 receptor activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of Aquaporin-2 (AQP2) water channels and their translocation to the apical membrane. This increases water reabsorption from the urine.
-
V1a Receptor Signaling: Found on vascular smooth muscle cells, platelets, and hepatocytes, V1a receptor activation leads to vasoconstriction. Binding of Argipressin to the V1a receptor activates a Gq/11 protein, stimulating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The increased intracellular Ca2+ is critical for the contractile response of smooth muscle cells.
-
V1b (V3) Receptor Signaling: Predominantly expressed in the anterior pituitary, the V1b receptor is involved in the regulation of Adrenocorticotropic Hormone (ACTH) secretion. Similar to the V1a receptor, it signals through the Gq/11-PLC-IP3-Ca2+ pathway.
Experimental Protocols
Materials and Reagents
-
This compound ELISA Kit (containing 96-well microplate, standards, detection antibody, wash buffer, substrate, and stop solution)
-
Deionized or distilled water
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Vortex mixer
-
Plate shaker (optional)
-
Absorbent paper
Sample Collection and Preparation
Proper sample handling is critical for accurate results as Argipressin is a labile molecule.
-
Plasma Collection: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.
-
Centrifugation: Centrifuge the blood samples at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.
-
Aliquoting and Storage: Transfer the plasma supernatant to clean polypropylene tubes. It is recommended to assay the samples immediately. If storage is necessary, aliquot the plasma to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (≤1 month) or -80°C for long-term storage (≤3 months).
-
Sample Extraction (if required): Some kits may recommend or require plasma extraction to remove interfering substances and concentrate the sample. A common method involves solid-phase extraction (SPE) using C18 cartridges. Refer to the specific kit manual for detailed extraction protocols.
Assay Procedure
The following is a general protocol for a competitive ELISA. Refer to the specific kit manual for precise volumes, incubation times, and temperatures.
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare serial dilutions of the Argipressin standard as instructed in the kit manual to generate a standard curve.
-
Adding Reagents: Add a specific volume of standards and samples to the appropriate wells of the microplate.
-
Competitive Reaction: Add the HRP-conjugated Argipressin and the specific anti-Argipressin antibody to each well (except for the blank). Incubate the plate for the recommended time and temperature (e.g., 1-2 hours at 37°C or overnight at 4°C).
-
Washing: Aspirate the liquid from each well and wash the plate multiple times (typically 3-5 times) with the provided wash buffer.
-
Substrate Incubation: Add the TMB substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes) at room temperature in the dark. A blue color will develop.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
Data Analysis
-
Standard Curve: Average the duplicate OD readings for each standard, control, and sample. Plot the mean OD for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4PL) curve fit is often recommended for competitive ELISAs.
-
Concentration Calculation: Determine the concentration of Argipressin in the samples by interpolating their mean OD values from the standard curve.
-
Dilution Factor: If samples were diluted, multiply the calculated concentration by the dilution factor.
Performance Characteristics
The performance characteristics of Argipressin ELISA kits may vary between manufacturers. The following tables provide representative data.
Table 1: Typical Standard Curve Data
| Standard Concentration (pg/mL) | Mean Optical Density (OD) at 450 nm |
| 1000 | 0.250 |
| 500 | 0.450 |
| 250 | 0.750 |
| 125 | 1.100 |
| 62.5 | 1.550 |
| 31.25 | 2.000 |
| 15.6 | 2.350 |
| 0 (Blank) | 2.700 |
Note: Data are for illustrative purposes only. A new standard curve must be generated for each assay.
Table 2: Representative Assay Performance
| Parameter | Specification |
| Assay Range | 4.1 - 1,000 pg/mL |
| Sensitivity | 2.84 - 3.67 pg/mL |
| Sample Type | Plasma, Serum, Cell Culture Supernatants |
| Sample Volume | 50 - 100 µL |
| Intra-Assay Precision (CV%) | < 10% |
| Inter-Assay Precision (CV%) | < 15% |
| Specificity | High specificity for Argipressin with low cross-reactivity to related peptides like oxytocin. |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of wash steps. |
| Contaminated reagents | Use fresh reagents. | |
| Low signal | Reagents not at room temperature | Ensure all reagents are at room temperature before use. |
| Incorrect incubation times or temperatures | Follow the kit protocol precisely. | |
| Inactive conjugate or substrate | Use fresh or properly stored reagents. | |
| Poor standard curve | Improper standard dilution | Prepare fresh standards and ensure accurate pipetting. |
| Pipetting errors | Calibrate and use pipettes correctly. | |
| High variability (CV%) | Inconsistent pipetting | Be consistent with pipetting technique. |
| Inadequate mixing | Mix all reagents and samples thoroughly. | |
| Plate not washed evenly | Ensure all wells are washed uniformly. |
Conclusion
The this compound ELISA kit is a sensitive and specific tool for the quantitative measurement of Argipressin in plasma and other biological fluids. Adherence to the provided protocols, proper sample handling, and careful data analysis are essential for obtaining accurate and reproducible results. These application notes provide a comprehensive guide for researchers and scientists to effectively utilize this assay in their studies.
References
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Argipressin Acetate
Application Note
Introduction
Argipressin, also known as Arginine Vasopressin (AVP), is a nonapeptide hormone synthesized in the hypothalamus. It plays a critical role in regulating the body's water balance, blood pressure, and various social behaviors.[1] Therapeutically, Argipressin acetate is used to treat conditions such as vasodilatory shock and diabetes insipidus. Given its potent physiological effects, the accurate and precise quantification of Argipressin in pharmaceutical formulations is essential for ensuring product quality, safety, and efficacy. This application note details a robust isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of this compound.
Principle of the Method
This method employs RP-HPLC to separate this compound from potential impurities and excipients. The separation is achieved on a C18 stationary phase using an isocratic mobile phase consisting of a mixture of an organic solvent (methanol) and an acidic aqueous solution (trifluoroacetic acid in water). The acidic mobile phase ensures good peak shape and retention for the peptide. Quantification is performed by UV detection at 220 nm, where the peptide bond exhibits strong absorbance. The concentration of this compound in a sample is determined by comparing its peak area to that of a calibration curve constructed from reference standards of known concentrations.
Argipressin Signaling Pathways
Argipressin exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on target cells.[1][2] The two primary receptor subtypes responsible for its main physiological actions are the V1a and V2 receptors.[1][2]
-
V1a Receptor (V1aR) Pathway: Primarily located on vascular smooth muscle cells, V1a receptors mediate vasoconstriction. Binding of Argipressin to V1aR activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction and an increase in blood pressure.
-
V2 Receptor (V2R) Pathway: Found on the basolateral membrane of principal cells in the kidney's collecting ducts, V2 receptors are crucial for the antidiuretic response. Argipressin binding to V2R activates the Gs protein, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which promotes the translocation of Aquaporin-2 (AQP2) water channels to the cell's apical membrane. This increases water reabsorption from the urine back into the bloodstream.
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard
-
HPLC Grade Methanol
-
HPLC Grade Water
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
0.45 µm Membrane Filters
Instrumentation
-
HPLC system equipped with:
-
Isocratic Pump
-
Autosampler
-
Column Oven
-
UV-Vis Detector
-
-
Analytical Column: C18, 250 x 4.6 mm, 5 µm particle size (e.g., Brownlee Spheri-5 ODS)
-
Data Acquisition and Processing Software
Chromatographic Conditions
A summary of the HPLC operating conditions is provided in the table below.
| Parameter | Condition |
| Mobile Phase | Methanol : 0.1% Aqueous TFA (30:70, v/v) |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 30°C |
| Run Time | ~10 minutes |
Preparation of Solutions
-
Mobile Phase: Prepare a 0.1% aqueous TFA solution by adding 1.0 mL of TFA to 1000 mL of HPLC grade water. Mix 700 mL of this solution with 300 mL of methanol. Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 5-100 µg/mL).
-
Sample Preparation (for Pharmaceutical Formulation): Reconstitute the lyophilized this compound product with a known volume of mobile phase to achieve a theoretical concentration within the calibration range. Sonicate for 5-10 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
Experimental Workflow
Method Validation and Results
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).
Typical Method Performance
The following table summarizes the typical performance characteristics of a validated HPLC method for this compound quantification.
| Validation Parameter | Typical Acceptance Criteria | Representative Result |
| Specificity | No interference at the retention time of Argipressin | Peak is spectrally pure and resolved from excipients |
| Linearity Range | --- | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 2.0% |
| Limit of Detection (LOD) | --- | ~50 ng/mL (based on S/N of 3:1) |
| Limit of Quantitation (LOQ) | --- | ~150 ng/mL (based on S/N of 10:1) |
| System Suitability | ||
| - Tailing Factor | ≤ 2.0 | 0.99 – 1.1 |
| - Theoretical Plates | > 2000 | > 3000 |
Data compiled from literature sources for Argipressin and similar compounds, and reflects typical performance for a well-developed method.
Conclusion
The described isocratic RP-HPLC method is simple, rapid, and reliable for the routine quantification of this compound in pharmaceutical preparations. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and stability testing applications in the pharmaceutical industry. The short run time allows for high throughput analysis.
References
Application Notes and Protocols for Argipressin Acetate in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Argipressin acetate, also known as Arginine Vasopressin (AVP), in primary cell culture experiments. This document includes detailed protocols for treating various primary cell types, quantitative data on receptor binding and cellular responses, and diagrams of the key signaling pathways involved.
Introduction
This compound is the acetate salt of an endogenous cyclic nonapeptide hormone. It plays a crucial role in regulating water reabsorption, blood pressure, and various other physiological processes. Its effects are mediated through interactions with specific G protein-coupled receptors (GPCRs), primarily the vasopressin V1a, V1b, and V2 receptors.[1][2] In primary cell culture, this compound serves as a valuable tool to investigate cellular signaling, physiological responses, and potential therapeutic applications in a more biologically relevant context than immortalized cell lines.[3]
Key Applications in Primary Cell Culture
-
Signal Transduction Studies: Elucidating the downstream signaling cascades initiated by this compound binding to its receptors in various primary cell types.
-
Physiological Response Assays: Investigating the effects of this compound on cell-specific functions, such as contraction in cardiomyocytes, glycogenolysis in hepatocytes, and neurotransmitter release in neurons.[1][4]
-
Drug Discovery and Development: Screening for novel agonists or antagonists of vasopressin receptors and evaluating their efficacy and safety profiles in a primary cell-based model.
-
Disease Modeling: Simulating and studying disease states where the vasopressin system is dysregulated, such as in heart failure or liver disease.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in various primary cell and cell line models.
| Receptor Subtype | Cell Type/Tissue | Ligand | Kd (nM) | Bmax ( sites/cell or pmol/mg) | Reference |
| V1a | Rat Choroid Plexus Cell Line | Vasopressin | 7.2 | 64,000 sites/cell | |
| V1 | A7r5 Rat Aortic Smooth Muscle Cells | Argipressin (Arg8-vasopressin) | 1.31 | Not Specified | |
| V1a/VRR1 Chimera | HEK293 Cells | Tritiated AVP | 0.56 ± 0.1 | 3.8 pmol/mg membrane protein |
| Assay | Cell Type | Parameter | Agonist | EC50 (nM) | Reference |
| [Ca2+]i Increase | Rat Choroid Plexus Cell Line | Calcium Mobilization | Vasopressin | 22 | |
| Signaling | V1a/VRR1(D96A) Mutant Receptor in HEK293 | Receptor Activation | AVP | 383 | |
| Signaling | V1a/VRR1(Q107A) Mutant Receptor in HEK293 | Receptor Activation | AVP | 337 |
Signaling Pathways
This compound activates distinct signaling pathways depending on the receptor subtype expressed in the primary cells.
V1a Receptor Signaling Pathway
The V1a receptor primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is crucial for processes like vasoconstriction, glycogenolysis, and cellular hypertrophy.
Caption: V1a receptor signaling cascade.
V2 Receptor Signaling Pathway
The V2 receptor is coupled to Gαs and its activation stimulates adenylyl cyclase (AC). AC converts ATP into cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to cellular responses such as the insertion of aquaporin-2 water channels into the apical membrane of kidney collecting duct cells.
Caption: V2 receptor signaling cascade.
Experimental Protocols
The following are generalized protocols for the use of this compound in primary cell culture. Specific parameters such as cell density, media composition, and treatment duration should be optimized for each primary cell type and experimental question.
General Protocol for Primary Cell Culture
This protocol outlines the basic steps for thawing and culturing primary cells.
Caption: General primary cell culture workflow.
Detailed Steps:
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw the vial of primary cells in a 37°C water bath until a small amount of ice remains.
-
Wipe the vial with 70% ethanol before opening in a sterile biological safety cabinet.
-
-
Cell Plating:
-
Transfer the thawed cell suspension into a sterile centrifuge tube containing pre-warmed, complete growth medium.
-
Centrifuge the cells at a low speed (e.g., 200 x g) for 5-10 minutes to pellet the cells and remove the cryoprotectant.
-
Resuspend the cell pellet in fresh, complete growth medium and determine the cell viability and concentration.
-
Plate the cells at the desired density in appropriate culture vessels. Some primary cells may require coated surfaces (e.g., with poly-D-lysine, collagen, or fibronectin) for optimal attachment and growth.
-
-
Cell Culture and Maintenance:
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂.
-
Change the culture medium every 24-48 hours, depending on the cell type and density.
-
Protocol for this compound Treatment of Primary Hepatocytes
This protocol is designed to assess the effect of this compound on hepatocyte proliferation.
Materials:
-
Primary rat hepatocytes
-
Minimal Essential Media (MEM)
-
This compound stock solution
-
Specific AVP antagonist (optional)
-
[³H]thymidine
-
Plates suitable for primary hepatocyte culture (e.g., Primaria plates)
Procedure:
-
Hepatocyte Isolation and Plating:
-
Isolate primary hepatocytes from male Sprague-Dawley rats using a two-step collagenase perfusion technique.
-
Plate the isolated hepatocytes at a density of 1 x 10⁵ cells per 16-mm well on Primaria plates.
-
Allow the cells to attach for a suitable period in complete culture medium.
-
-
This compound Treatment:
-
After cell attachment, replace the medium with MEM.
-
Add this compound to the desired final concentration (e.g., 10 nM). For control wells, add vehicle only. To confirm specificity, a separate group can be co-treated with a specific AVP antagonist (e.g., 50 nM).
-
Incubate the cells for the desired treatment duration.
-
-
Assessment of DNA Synthesis:
-
Add [³H]thymidine to each well and incubate to allow for incorporation into newly synthesized DNA.
-
Harvest the cells and measure the amount of [³H]thymidine incorporation using a scintillation counter to determine the rate of DNA synthesis.
-
Protocol for this compound Treatment of Primary Cardiomyocytes
This protocol is for investigating the hypertrophic effects of this compound on primary cardiomyocytes.
Materials:
-
Primary neonatal or adult ventricular cardiomyocytes
-
Appropriate cardiomyocyte culture medium
-
This compound stock solution
-
Reagents for protein synthesis measurement (e.g., radiolabeled amino acids) or cell size analysis (e.g., microscopy and image analysis software)
Procedure:
-
Cardiomyocyte Isolation and Culture:
-
Isolate primary cardiomyocytes from neonatal or adult rodent hearts.
-
Plate the cardiomyocytes on appropriately coated culture dishes and allow them to recover and establish a rhythmic beating pattern.
-
-
This compound Treatment:
-
Treat the cultured cardiomyocytes with varying concentrations of this compound to determine a dose-response relationship.
-
Include a vehicle-treated control group.
-
-
Analysis of Hypertrophic Response:
-
Protein Synthesis: Measure the rate of protein synthesis by quantifying the incorporation of radiolabeled amino acids (e.g., ³H-leucine) into total cellular protein.
-
Cell Size: Capture images of the cells using a microscope and measure the cell surface area using image analysis software. An increase in cell size is indicative of hypertrophy.
-
Gene Expression: Analyze the expression of hypertrophic marker genes (e.g., atrial natriuretic peptide, brain natriuretic peptide) using quantitative PCR.
-
Protocol for this compound Treatment of Primary Neurons
This protocol is for studying the effect of this compound on neuronal signaling and gene expression.
Materials:
-
Primary neuronal cultures (e.g., from fetal rat brain)
-
Neurobasal medium with appropriate supplements
-
This compound stock solution
-
Reagents for downstream analysis (e.g., calcium imaging dyes, RNA extraction kits)
Procedure:
-
Primary Neuron Culture:
-
Isolate primary neurons from the desired brain region of embryonic or neonatal rodents.
-
Plate the neurons on culture dishes coated with an appropriate substrate (e.g., poly-D-lysine).
-
Culture the neurons in serum-free medium supplemented with factors necessary for neuronal survival and differentiation.
-
-
This compound Treatment:
-
After the neurons have matured in culture (typically several days), treat them with this compound at various concentrations.
-
Include a vehicle-treated control group.
-
-
Downstream Analysis:
-
Calcium Imaging: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) and measure changes in intracellular calcium concentration upon addition of this compound using fluorescence microscopy.
-
Gene Expression Analysis: Extract RNA from the treated and control neurons and analyze the expression of target genes using RT-qPCR or RNA sequencing to identify Argipressin-responsive genes.
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining to examine changes in protein expression or localization.
-
References
Application Notes and Protocols for Argipressin Acetate in Vasopressin Receptor Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argipressin acetate, a synthetic form of the endogenous nonapeptide hormone arginine vasopressin (AVP), is an indispensable tool for the pharmacological study of vasopressin receptors.[1] Its ability to bind to and activate vasopressin receptors allows for the detailed investigation of their function, signaling pathways, and role in various physiological processes. These receptors, classified as V1a, V1b (or V3), and V2, are members of the G protein-coupled receptor (GPCR) family and are implicated in a wide range of functions, from cardiovascular regulation to social behavior.[2][3] This document provides detailed application notes and protocols for utilizing this compound in the study of vasopressin receptor pharmacology.
Vasopressin Receptor Subtypes and Signaling Pathways
The three vasopressin receptor subtypes are coupled to distinct G proteins, leading to the activation of different second messenger systems.[4]
-
V1a and V1b Receptors: These receptors primarily couple to Gαq/11 proteins.[4] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The V1a receptor is predominantly found on vascular smooth muscle cells, while the V1b receptor is mainly located in the anterior pituitary.
-
V2 Receptor: The V2 receptor is primarily coupled to the Gαs protein. Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn triggers a signaling cascade culminating in the translocation of aquaporin-2 water channels in the kidneys.
Data Presentation: Pharmacological Profile of this compound
The following table summarizes the binding affinities and functional potencies of Argipressin (Arginine Vasopressin) for the human vasopressin receptor subtypes. These values are essential for designing and interpreting experiments aimed at understanding vasopressin receptor pharmacology.
| Receptor Subtype | Parameter | Value (nM) | Cell Type/Assay Condition |
| V1a | Kd | 1.31 | A7r5 rat aortic smooth muscle cells |
| Ki | 1.13 | Recombinant human V1a receptor | |
| EC50 (Ca2+ mobilization) | ~5 | A7r5 cells | |
| V1b | Ki | 1.3 - 3.7 | Recombinant rat V1b receptors |
| V2 | Ki | ~0.85 | Recombinant human V2 receptor |
| EC50 (cAMP accumulation) | 0.0116 | Recombinant AVPR2 Nomad Cell Line |
Note: Kd (dissociation constant) and Ki (inhibition constant) values are measures of binding affinity, with lower values indicating higher affinity. EC50 (half-maximal effective concentration) is a measure of functional potency, with lower values indicating greater potency. Values can vary depending on the specific assay conditions and cell types used.
Mandatory Visualizations
Caption: V1a/V1b receptor Gq signaling pathway.
Caption: V2 receptor Gs signaling pathway.
Caption: Radioligand binding assay workflow.
Experimental Protocols
Radioligand Binding Assay for Vasopressin Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific vasopressin receptor subtype using a competitive binding assay.
Materials:
-
Cell membranes expressing the human vasopressin receptor of interest (V1a, V1b, or V2).
-
Radiolabeled ligand (e.g., [3H]Arginine Vasopressin).
-
This compound (unlabeled competitor).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 (ice-cold).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Polyethylenimine (PEI) solution (0.3% for filter pre-soaking).
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the vasopressin receptor subtype of interest to high confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Assay Setup:
-
Pre-soak glass fiber filters in 0.3% PEI for at least 30 minutes.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 150 µL of membrane preparation and 50 µL of assay buffer.
-
Non-specific Binding (NSB): 150 µL of membrane preparation and 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM).
-
Competition: 150 µL of membrane preparation and 50 µL of serial dilutions of this compound.
-
-
Add 50 µL of radioligand solution to all wells at a final concentration at or below its Kd.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration of the plate contents through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters for 30 minutes at 50°C.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay for V1a and V1b Receptors
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled V1a and V1b receptors by this compound.
Materials:
-
HEK293 or CHO cells stably expressing the human V1a or V1b receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Black, clear-bottom 96-well or 384-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
Fluorescence plate reader with automated injection capabilities.
Protocol:
-
Cell Plating:
-
Plate the cells in black, clear-bottom 96-well or 384-well plates and incubate overnight to allow for attachment.
-
-
Dye Loading:
-
Prepare a dye-loading solution containing the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Aspirate the cell culture medium from the wells and add the dye-loading solution.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer at a concentration that is 5-10 times the final desired concentration.
-
-
Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Program the instrument to add the this compound dilutions to the cell plate and immediately begin recording the fluorescence intensity kinetically (e.g., readings every second for 90-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium mobilization.
-
For agonist testing, plot the peak fluorescence response against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration of this compound (typically at its EC80) and calculate the IC50 value.
-
cAMP Accumulation Assay for V2 Receptors
This assay quantifies the increase in intracellular cAMP levels following the activation of Gs-coupled V2 receptors by this compound.
Materials:
-
HEK293 or CHO cells stably expressing the human V2 receptor.
-
Cell culture medium.
-
White, opaque 384-well plates suitable for luminescence or fluorescence detection.
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
-
This compound.
-
cAMP detection kit (e.g., HTRF, LANCE, or a luminescent-based assay).
-
Plate reader compatible with the chosen detection technology.
Protocol:
-
Cell Plating:
-
Harvest and resuspend cells in assay buffer. Dispense the cell suspension into each well of a white, opaque 384-well plate.
-
-
Compound Treatment:
-
Add assay buffer containing a PDE inhibitor to the cells and incubate for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
Add serial dilutions of this compound.
-
Incubate the plate at room temperature for 30 minutes to stimulate cAMP production.
-
-
Cell Lysis and Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the specific instructions of the detection kit being used. This typically involves adding lysis reagents followed by detection reagents that generate a fluorescent or luminescent signal.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader after the appropriate incubation time as specified by the kit manufacturer (e.g., 1 hour for LANCE Ultra cAMP assay).
-
-
Data Analysis:
-
The signal is typically inversely or directly proportional to the amount of cAMP produced, depending on the assay format.
-
Plot the signal against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
References
Argipressin Acetate in Traumatic Shock: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Argipressin acetate (a synthetic equivalent of vasopressin) in preclinical research models of traumatic shock. The information compiled is based on findings from various animal studies and clinical trials, offering a guide for investigating the therapeutic potential of this compound in improving hemodynamic stability and survival in the context of severe hemorrhage.
Introduction
Traumatic hemorrhagic shock is a primary cause of preventable death in trauma patients.[1][2] It is characterized by severe blood loss leading to decreased cardiac output, impaired tissue perfusion, and, if untreated, irreversible organ damage and death.[1] While fluid resuscitation is a standard initial treatment, vasopressors are often required to restore and maintain adequate mean arterial pressure (MAP) when fluid therapy alone is insufficient.[2][3]
Argipressin, an endogenous hormone, plays a crucial role in maintaining cardiovascular homeostasis. In states of prolonged vasodilatory shock, such as severe hemorrhagic shock, there can be a relative deficiency of vasopressin. Supplementation with exogenous this compound has shown promise in experimental models by stabilizing hemodynamics and improving survival rates. It primarily acts as a potent vasoconstrictor through V1a receptors on vascular smooth muscle cells, leading to increased systemic vascular resistance.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative findings from a meta-analysis of animal studies and a notable human clinical trial investigating the efficacy of this compound in hemorrhagic shock.
Table 1: Summary of Meta-Analysis of Randomized Animal Trials in Hemorrhagic Shock
| Outcome Measure | Argipressin/Terlipressin Group | Control Group (Placebo, other vasopressors, or fluid resuscitation) | Odds Ratio (95% CI) | P-value | Reference |
| Mortality | 15% (26/174) | 63% (164/259) | 0.09 (0.05 to 0.15) | < 0.001 |
Table 2: Key Findings from the AVERT Shock Randomized Clinical Trial in Human Trauma Patients
| Outcome Measure (at 48 hours) | Argipressin Group (n=49) | Placebo Group (n=51) | Median Difference (95% CI) | P-value | Reference |
| Total Volume of Blood Products Transfused (L) | 1.4 (IQR, 0.5-2.6) | 2.9 (IQR, 1.1-4.8) | -1.00 (-2.03 to 0.00) | 0.01 | |
| Fresh Frozen Plasma (L) | 0.9 (IQR, 0.8-1.3) | 1.0 (IQR, 0.5-1.8) | - | 0.03 | |
| Platelets (mL) | 200 (IQR, 0-300) | 300 (IQR, 0-600) | - | 0.02 | |
| 30-Day Mortality | 12% (6/49) | 12% (6/51) | - | 0.94 | |
| Deep Vein Thrombosis | 11% (5/44) | 34% (16/47) | - | 0.02 |
Signaling Pathway of this compound in Traumatic Shock
This compound exerts its primary vasoconstrictor effects through the activation of V1a receptors, which are G-protein coupled receptors located on vascular smooth muscle cells. The binding of Argipressin to the V1a receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration, resulting in smooth muscle contraction and a subsequent increase in systemic vascular resistance and blood pressure. This mechanism is particularly effective in the later stages of shock when other vasopressors may become less effective. Additionally, Argipressin acts on V2 receptors in the kidneys to promote water reabsorption, which can help to increase intravascular volume.
Caption: Argipressin V1a receptor signaling pathway in vascular smooth muscle cells.
Experimental Protocols
The following are detailed protocols for inducing hemorrhagic shock in porcine and murine models to study the effects of this compound. These protocols are synthesized from methodologies reported in the literature.
Porcine Model of Controlled Hemorrhagic Shock
This model is relevant for its physiological similarities to humans.
Materials:
-
Domestic pigs (e.g., 55-60 kg)
-
Anesthesia: e.g., ketamine for induction, isoflurane for maintenance
-
Mechanical ventilator
-
Surgical instruments for catheter placement
-
Catheters for arterial and venous access (e.g., femoral artery and vein)
-
Physiological monitoring equipment (ECG, invasive blood pressure, heart rate, temperature)
-
Peristaltic pump for controlled hemorrhage
-
This compound solution
-
Saline (vehicle control)
-
Blood collection bags with anticoagulant
Procedure:
-
Animal Preparation:
-
Fast the animal overnight with free access to water.
-
Induce anesthesia and intubate for mechanical ventilation.
-
Place catheters in the femoral artery for continuous blood pressure monitoring and blood withdrawal, and in the femoral vein for drug and fluid administration.
-
Allow the animal to stabilize for a baseline period (e.g., 30 minutes) while recording baseline hemodynamic parameters.
-
-
Induction of Hemorrhagic Shock:
-
Initiate controlled hemorrhage using a peristaltic pump at a fixed rate or to a target systolic arterial pressure (e.g., 40 mmHg).
-
A common method is to withdraw a percentage of the total estimated blood volume (e.g., 30-40%). Total blood volume can be estimated as 67 mL/kg.
-
Maintain the hypotensive state for a defined period (e.g., 45-60 minutes) to simulate the decompensatory phase of shock.
-
-
Treatment Administration:
-
Randomly assign animals to receive either this compound or a vehicle control (saline).
-
Administer this compound as an initial bolus followed by a continuous infusion. Common dosages in animal studies range from a 0.1 U/kg to 0.4 U/kg bolus, with infusions of 0.04 U/kg/min to 0.08 U/kg/min. The AVERT Shock trial in humans used a 4U bolus followed by an infusion of up to 0.04 U/min.
-
The drug can be administered intravenously or intraosseously.
-
-
Monitoring and Data Collection:
-
Continuously monitor and record mean arterial pressure (MAP), heart rate, cardiac output, and other relevant hemodynamic parameters throughout the experiment.
-
Collect blood samples at baseline and at specified time points during and after shock and treatment to analyze blood gases, lactate levels, and other biochemical markers.
-
-
Resuscitation and Follow-up (optional):
-
After the initial treatment period, resuscitation can be performed by reinfusing the shed blood and/or administering fluids.
-
The animals can be monitored for a longer period (e.g., up to 72 hours) to assess survival and neurological outcomes.
-
Murine Model of Uncontrolled Hemorrhagic Shock
This model is useful for initial screening and mechanistic studies due to lower cost and easier handling.
Materials:
-
Sprague-Dawley or Wistar rats (e.g., 250-350 g)
-
Anesthesia: e.g., isoflurane
-
Surgical instruments for catheter placement
-
Catheters for arterial and venous access (e.g., carotid artery and jugular vein)
-
Physiological monitoring equipment
-
Syringes for blood withdrawal
-
This compound solution
-
Saline (vehicle control)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Place catheters in the carotid artery for blood pressure monitoring and blood withdrawal, and in the jugular vein for drug administration.
-
Allow for a stabilization period after surgery.
-
-
Induction of Hemorrhagic Shock:
-
Induce shock by withdrawing a fixed volume of blood (e.g., 40% of total blood volume) over a set period.
-
Alternatively, a pressure-controlled hemorrhage can be performed by withdrawing blood to maintain a target MAP (e.g., 25-30 mmHg) for a specified duration (e.g., 60 minutes).
-
-
Treatment Administration:
-
Randomly assign rats to treatment groups.
-
Administer this compound or vehicle control via the venous catheter. Dosages should be scaled appropriately for the animal's weight.
-
-
Monitoring and Data Collection:
-
Continuously monitor MAP and heart rate.
-
Collect blood samples for analysis of lactate and other relevant markers.
-
-
Endpoint:
-
The experiment can be terminated at a predefined time point for tissue collection and analysis, or animals can be resuscitated and monitored for survival.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating this compound in a traumatic shock animal model.
Caption: General experimental workflow for this compound in traumatic shock models.
Conclusion
The administration of this compound demonstrates significant potential in the management of traumatic hemorrhagic shock, as supported by robust preclinical data. Animal studies consistently show improved hemodynamics and survival with Argipressin treatment. While clinical trials have not yet conclusively shown a survival benefit, they have indicated a reduction in the need for blood product transfusions. Further research is warranted to optimize dosing strategies, timing of administration, and to fully elucidate the long-term safety and efficacy in trauma patients. The protocols and data presented here provide a foundation for researchers to design and execute studies aimed at further exploring the therapeutic utility of this compound in this critical setting.
References
- 1. Intramuscular vasopressin: A feasible intervention for prehospital hemodynamic stabilization in porcine hemorrhagic shock and whole blood transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasopressin Infusion with Small-Volume Fluid Resuscitation during Hemorrhagic Shock Promotes Hemodynamic Stability and Survival in Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasopressin in Hemorrhagic Shock: A Systematic Review and Meta-Analysis of Randomized Animal Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Argipressin Acetate in Cardiac Surgery Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Argipressin acetate (Arginine Vasopressin) in preclinical cardiac surgery research models. This document includes detailed experimental protocols, quantitative data from various animal models, and visualizations of key signaling pathways and experimental workflows.
Introduction
Argipressin, a synthetic nonapeptide identical to endogenous vasopressin, is a potent vasoactive agent. In the context of cardiac surgery, it is primarily investigated for its role in managing vasodilatory shock, a common complication following cardiopulmonary bypass.[1][2] Its effects are mediated through the activation of vasopressin receptors, primarily the V1a and V2 subtypes, which are located in various tissues, including the heart and vascular smooth muscle.[3] Understanding the preclinical pharmacology of Argipressin is crucial for the development of novel therapeutic strategies in cardiovascular medicine.
Signaling Pathways of Argipressin
Argipressin exerts its cardiovascular effects through two main G-protein coupled receptors:
-
V1a Receptors (V1aR): Predominantly found on vascular smooth muscle cells and cardiomyocytes.[3] Activation of V1aR by Argipressin initiates a signaling cascade through Gαq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to vasoconstriction. In cardiomyocytes, V1aR activation has been linked to hypertrophic responses, in part through the ERK1/2 signaling pathway.[4]
-
V2 Receptors (V2R): Primarily located in the renal collecting ducts. V2R activation, through a Gαs-mediated pathway, increases adenylyl cyclase activity, leading to a rise in cyclic AMP (cAMP). This promotes the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, resulting in increased water reabsorption. While V2Rs are not significantly expressed in cardiomyocytes, their systemic effects on fluid balance can indirectly influence cardiovascular hemodynamics.
Quantitative Data from Preclinical Models
The following tables summarize the quantitative effects of this compound in various animal models relevant to cardiac surgery.
Table 1: Hemodynamic Effects of Argipressin in a Porcine Model of Hemorrhagic Shock
| Parameter | Treatment Group | Outcome | Reference |
| Systemic Vascular Resistance (SVR) | Vasopressin | Increased | |
| Pulmonary Vascular Resistance (PVR) / SVR Ratio | Vasopressin | 45% decrease compared to phenylephrine | |
| Mean Arterial Pressure (MAP) | Vasopressin | Increased | |
| Oxygen Saturation | Vasopressin | Maintained (prevented hypoxemia) |
Table 2: Effects of Argipressin in a Porcine Model of Cardiopulmonary Resuscitation (CPR)
| Parameter | Treatment Group | Outcome | Reference |
| Myocardial Blood Flow (90s post-drug) | Vasopressin (0.8 U/kg) | 148 +/- 26 mL/min/100g | |
| Myocardial Blood Flow (90s post-drug) | Epinephrine (0.045 mg/kg) | 84 +/- 11 mL/min/100g | |
| Coronary Venous PCO2 | Vasopressin | Significantly lower than epinephrine | |
| Coronary Venous pH | Vasopressin | Significantly higher than epinephrine |
Table 3: Effects of Argipressin in a Rat Model of Cardiogenic Shock Complicating Myocardial Infarction
| Parameter | Treatment Group | Outcome | Reference |
| Maximal Contractile Response to Vasopressin | Acute Myocardial Infarction | Decreased by 32% | |
| Mesenteric Perfusion | Vasopressin Antagonist | Enhanced | |
| Survival | Vasopressin Antagonist | Improved |
Experimental Protocols
Detailed methodologies for key experiments investigating this compound in cardiac surgery research models are provided below.
Protocol 1: Myocardial Ischemia/Reperfusion Injury in a Murine Model
This protocol is adapted from studies investigating the effects of Argipressin on cardiac function following ischemia-reperfusion injury.
1. Animal Model and Anesthesia:
- Species: C57BL/6 mice.
- Anesthesia: Induce anesthesia with 2-3% isoflurane and maintain with 1-1.5% isoflurane in oxygen. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
2. Surgical Procedure:
- Intubate the mouse and provide mechanical ventilation.
- Perform a left thoracotomy to expose the heart.
- Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. Successful ligation is confirmed by blanching of the myocardium.
- After a defined period of ischemia (e.g., 60 minutes), release the ligature to allow for reperfusion.
3. This compound Administration:
- Dosage: 0.00057 Units/kg/min (equivalent to 0.04 Units/min in a 70 kg human).
- Administration Route: Continuous infusion via a subcutaneously implanted micro-osmotic pump.
4. Data Collection and Analysis:
- Hemodynamic Monitoring: Measure blood pressure and heart rate via a carotid artery catheter.
- Echocardiography: Perform transthoracic echocardiography at baseline and at specified time points post-reperfusion to assess left ventricular ejection fraction (LVEF), fractional shortening, and chamber dimensions.
- Histological Analysis: At the end of the study, excise the heart for histological staining to determine infarct size.
5. Experimental Workflow Diagram:
Protocol 2: Vasoplegic Shock in a Porcine Model
This protocol describes the induction of vasoplegic shock and subsequent treatment with Argipressin in a porcine model, relevant to post-cardiopulmonary bypass vasoplegia.
1. Animal Model and Anesthesia:
- Species: Domestic pigs (e.g., Landrace).
- Anesthesia: Induce anesthesia with an intramuscular injection of ketamine and xylazine, followed by endotracheal intubation and maintenance with isoflurane.
2. Instrumentation and Baseline Measurements:
- Insert central venous and arterial catheters for drug administration and hemodynamic monitoring (mean arterial pressure, central venous pressure).
- Place a pulmonary artery catheter for measurement of cardiac output and pulmonary artery pressure.
- Allow the animal to stabilize and record baseline hemodynamic parameters.
3. Induction of Vasoplegic Shock:
- Administer a continuous intravenous infusion of a vasodilator, such as sodium nitroprusside or a nitric oxide donor, to induce a state of profound vasodilation and hypotension (e.g., MAP < 50 mmHg) with a normal or elevated cardiac index, mimicking vasoplegic shock.
4. This compound Administration:
- Dosage: Initiate a continuous intravenous infusion of this compound at a low dose (e.g., 0.01-0.04 U/min) and titrate to achieve a target MAP (e.g., > 65 mmHg).
- Administration Route: Central venous catheter.
5. Data Collection and Analysis:
- Continuously record hemodynamic parameters throughout the experiment.
- Collect blood samples at regular intervals to measure arterial blood gases, lactate levels, and other relevant biomarkers.
- Assess organ function parameters, such as urine output.
Conclusion
This compound demonstrates significant vasoactive effects in various preclinical models of cardiac surgery, primarily through its action on V1a receptors. These application notes and protocols provide a framework for researchers to design and execute studies aimed at further elucidating the therapeutic potential and safety profile of Argipressin in the context of cardiovascular disease and critical care. The provided data and workflows can serve as a valuable resource for the development of novel treatment strategies for conditions such as vasodilatory shock following cardiac surgery.
References
- 1. Vasopressin in vasoplegic shock: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasopressin promotes cardiomyocyte hypertrophy via the vasopressin V1A receptor in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Argipressin Acetate in Myomectomy to Reduce Surgical Bleeding
Audience: Researchers, scientists, and drug development professionals.
Introduction: Myomectomy, the surgical removal of uterine fibroids (leiomyomas), is a common gynecological procedure. However, it can be associated with significant intraoperative bleeding due to the hypervascularity of the myomas and surrounding myometrium.[1] Argipressin acetate, a synthetic analogue of the antidiuretic hormone vasopressin, is frequently used as a vasoconstrictive agent to reduce blood loss during myomectomy.[2][3] Its use has been shown to decrease intraoperative blood loss, reduce the need for blood transfusions, and shorten operative time.[4] These application notes provide a comprehensive overview of the use of this compound in myomectomy, including its mechanism of action, clinical efficacy, and detailed protocols for its preparation and administration based on current research.
Mechanism of Action
Argipressin exerts its hemostatic effect primarily through vasoconstriction. It acts on V1 receptors located on vascular smooth muscle, leading to constriction of blood vessels in the systemic, splanchnic, renal, and coronary circulations.[5] In the context of myomectomy, intramyometrial injection of argipressin constricts the uterine arteries and their branches, reducing blood flow to the myometrium and fibroids. This localized vasoconstriction creates a "hormonal tourniquet" effect, providing a clearer surgical field and minimizing blood loss during the excision of the myomas. Additionally, argipressin stimulates uterine contractions by acting on myometrial V1a receptors, which can further help to control bleeding.
Quantitative Data Summary
The efficacy of argipressin in reducing blood loss during myomectomy has been evaluated in numerous clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of Argipressin in Reducing Intraoperative Blood Loss
| Study Group | Mean Intraoperative Blood Loss (mL) | Mean Difference in Hemoglobin (g/dL) | Perioperative Blood Transfusion Rate (%) | Mean Operative Time (minutes) |
| Argipressin | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Control (Placebo/No Intervention) | Higher | Higher | Higher | Longer |
Note: Data synthesized from a systematic review and meta-analysis of 11 controlled trials. Prophylactic administration of vasopressin was correlated with significant reductions in intraoperative blood loss and associated morbidities. A 2024 meta-analysis also found that compared to a placebo, vasopressin significantly lowered the need for blood transfusion and reduced the pre- to post-operative fall in hemoglobin.
Table 2: Comparison of Different Argipressin Dilutions
| Dilution Group | Mean Estimated Blood Loss (EBL) (mL) | Postoperative Hemoglobin Drop (g/dL) | Vasopressin-related Hypertension (%) |
| Group 1 (0.2 IU/mL) | No significant difference | No significant difference | 15.4 |
| Group 2 (0.1 IU/mL) | No significant difference | No significant difference | 0 |
| Group 3 (0.05 IU/mL) | No significant difference | No significant difference | 0 |
Note: Data from a randomized controlled pilot trial comparing three different dilutions of vasopressin in robot-assisted laparoscopic myomectomy. The study found no significant differences in blood loss among the groups, suggesting that more dilute solutions are as effective with a potentially better safety profile.
Experimental Protocols
The following protocols are based on methodologies reported in clinical trials investigating the use of argipressin in myomectomy.
Protocol 1: Preparation and Administration of Argipressin for Open Abdominal Myomectomy
1. Patient Selection:
- Inclusion Criteria: Patients with symptomatic uterine fibroids scheduled for abdominal myomectomy.
- Exclusion Criteria: History of cardiovascular disease, uncontrolled hypertension, bleeding disorders, or known hypersensitivity to vasopressin.
2. Materials:
- This compound injection (20 units/mL)
- 0.9% Sodium Chloride (Normal Saline) for dilution
- Sterile syringes and needles
3. Preparation of Diluted Argipressin Solution:
- A common dilution involves mixing 20 units of argipressin with 100 mL of normal saline to achieve a concentration of 0.2 units/mL.
- Some protocols suggest a more dilute solution, such as 20 units in 200 mL or 400 mL of normal saline. The optimal dose and dilution remain a subject of debate.
4. Administration Protocol:
- The anesthesiologist should be alerted before the injection.
- The diluted argipressin solution is injected into the myometrium at the base of the fibroid or into the uterine serosa overlying the fibroid before making the incision.
- Aspiration before injection is crucial to avoid intravascular administration.
- The total dose should generally not exceed 5 units.
5. Outcome Measures:
- Primary: Estimated blood loss (EBL), calculated by measuring the volume of blood in suction canisters and weighing surgical sponges.
- Secondary: Change in pre- and post-operative hemoglobin and hematocrit levels, need for blood transfusion, and operative time.
Protocol 2: Argipressin Administration in Laparoscopic/Robot-Assisted Myomectomy
1. Patient Selection: As per Protocol 1.
2. Materials: As per Protocol 1.
3. Preparation of Diluted Argipressin Solution:
- Dilutions used in laparoscopic procedures are similar to open surgery. A randomized trial compared two dilutions: 20 units of vasopressin in 60 mL of normal saline (0.3 units/mL) and 20 units in 400 mL of normal saline (0.05 units/mL).
4. Administration Protocol:
- After establishing pneumoperitoneum and identifying the fibroids, the diluted argipressin solution is injected subserosally into the myoma.
- The volume of injection can vary. One protocol suggests injecting at least 20 mL per uterine fibroid, with a total volume of 100 mL.
5. Outcome Measures: As per Protocol 1.
Safety Considerations and Adverse Effects
While generally considered safe when used appropriately, argipressin can have significant cardiovascular side effects, particularly if inadvertently injected intravascularly or if an excessive dose is administered. Potential adverse events include:
-
Bradycardia
-
Hypertension
-
Cardiac ischemia and arrest
-
Pulmonary edema
It is thought that a vasopressin-induced increase in blood pressure can cause a vagal-mediated decrease in heart rate. The vasoconstrictive effects may also lead to coronary artery vasospasm. Therefore, close communication between the surgeon and the anesthesiologist is essential during administration, and continuous monitoring of vital signs is mandatory. The use of argipressin is contraindicated in patients with a history of coronary artery disease or other significant cardiovascular conditions.
Conclusion
The prophylactic use of this compound is an effective pharmacological intervention to reduce intraoperative blood loss and associated morbidities during myomectomy. While the optimal dosage and dilution are still being investigated, current evidence suggests that more dilute solutions may offer a similar efficacy with an improved safety profile. Adherence to established protocols for preparation and administration, along with careful patient selection and monitoring, is crucial for maximizing the benefits and minimizing the risks associated with this potent vasoconstrictor. Further research, including well-designed randomized controlled trials, is needed to standardize the use of argipressin in myomectomy and further enhance patient safety and surgical outcomes.
References
- 1. ijsit.com [ijsit.com]
- 2. A systematic review and meta-analysis of efficacy of vasopressin as a vasoconstrictive and uterotonic drug in laparoscopic myomectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prophylactic vasopressin to reduce intraoperative blood loss and associated morbidities during myomectomy: A systematic review and meta-analysis of 11 controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
optimizing Argipressin acetate concentration for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Argipressin acetate in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Argipressin, also known as Arginine Vasopressin (AVP), is an endogenous peptide hormone.[1] Its acetate salt is commonly used for research. Argipressin mediates its effects by binding to three subtypes of G-protein coupled receptors (GPCRs): V1a, V1b, and V2.[2][3]
-
V1a Receptors: Primarily found on vascular smooth muscle cells, V1a receptors couple to Gq/11 proteins.[4] Activation stimulates the phosphatidylinositol-calcium second messenger system, leading to an increase in intracellular calcium (Ca²⁺) and subsequent vasoconstriction.
-
V2 Receptors: Mainly located in the kidney tubules, V2 receptors couple to Gs proteins. Activation stimulates adenylate cyclase, which increases intracellular cyclic AMP (cAMP), leading to water reabsorption.
-
V1b Receptors: Also coupled to Gq/11, these receptors are found in the anterior pituitary.
Q2: What is a typical starting concentration range for this compound in an in vitro assay?
The optimal concentration depends heavily on the cell type, receptor expression levels, and the specific assay being performed. However, based on its known potency, a good starting point is to perform a dose-response curve ranging from 1 pM to 1 µM.
-
The binding affinity (Kd) for the V1 receptor is approximately 1.31 nM in A7r5 rat aortic smooth muscle cells.
-
The EC₅₀ (half-maximal effective concentration) for intracellular calcium release in A7r5 cells is around 5 nM.
-
Functional assays have reported EC₅₀ values as low as 11.6 pM for cAMP flux (V2 receptor) and 2.1 nM for calcium flux (V1a receptor).
-
The minimum effective concentration to induce Ca²⁺ responses in certain cells can be as low as 100 pM.
Q3: How should I prepare and store this compound?
-
Solubility: this compound is soluble in water. A stock solution can be prepared at a concentration of 0.5 mg/mL or higher.
-
Storage of Powder: The lyophilized powder should be stored at -20°C for long-term stability (≥ 4 years).
-
Storage of Solutions: For stock solutions, it is recommended to aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles. Infusion solutions prepared for clinical use are noted to be stable for only 18 hours at room temperature or 24 hours when refrigerated.
Quantitative Data Summary
The following tables summarize the binding and functional potencies of Argipressin (AVP) at its primary receptors. Note that values can vary depending on the experimental conditions, cell line, and assay methodology.
Table 1: Binding Affinities of Argipressin
| Ligand | Receptor | Cell Line/Tissue | Value | Reference |
|---|---|---|---|---|
| Argipressin (AVP) | Human V1a | - | Kᵢ: 1.8 ± 0.4 nM | |
| Argipressin (AVP) | Human V2 | - | Kᵢ: ~0.85 nM | |
| Argipressin | Rat V1 | A7r5 aortic smooth muscle | Kₑ: 1.31 nM |
| Argipressin | Rat V1 | Neonatal cardiomyocytes | Kₑ: 1.44 nM | |
Table 2: Functional Potency of Argipressin
| Assay Type | Receptor | Cell Line | Value | Reference |
|---|---|---|---|---|
| Calcium Release | V1 | A7r5 cells | EC₅₀: 5 nM | |
| Calcium Flux | V1a | HiTSeeker AVPR1A cells | EC₅₀: 2.1 nM |
| cAMP Flux | V2 | AVPR2 Nomad cells | EC₅₀: 11.6 pM | |
Troubleshooting Guide
Problem: I am not observing any response after applying this compound.
-
Question 1: Have you confirmed receptor expression in your cell line?
-
Answer: The target cells must express the vasopressin receptor of interest (V1a or V2). Lack of endogenous expression is a common issue. Consider using a recombinant cell line engineered to overexpress the specific receptor subtype.
-
-
Question 2: Is your Argipressin concentration appropriate?
-
Answer: You may be operating outside the effective concentration range. Perform a wide dose-response curve (e.g., 1 pM to 1 µM) to determine the optimal range for your specific cell system and assay. It's possible for a response to occur at pM concentrations.
-
-
Question 3: Is your assay type matched to the receptor subtype?
-
Answer: Ensure your assay readout measures the correct downstream signal. For V1a receptors, measure intracellular calcium. For V2 receptors, measure cAMP levels. Using a calcium flux assay for a V2 receptor-dominant cell line will not yield a response.
-
Problem: I am observing a high background signal or inconsistent results.
-
Question 1: How was the this compound solution prepared and stored?
-
Answer: Improper storage can lead to degradation of the peptide. Ensure stock solutions are aliquoted and stored at -20°C or -80°C. Avoid multiple freeze-thaw cycles.
-
-
Question 2: Are there issues with cell health or passage number?
-
Answer: Use cells that are healthy, within a consistent and low passage number range. Over-passaged cells can have altered receptor expression and signaling capacity.
-
-
Question 3: Is there a possibility of contamination?
-
Answer: Mycoplasma or other contaminants can interfere with cellular signaling pathways. Regularly test your cell cultures for contamination.
-
Caption: Troubleshooting workflow for Argipressin assays.
Signaling Pathways
Argipressin activates distinct signaling pathways depending on the receptor subtype.
References
troubleshooting Argipressin acetate solubility issues
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance for solubility issues encountered with Argipressin acetate. The following question-and-answer format directly addresses common challenges to facilitate a smooth experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: The solubility of this compound can vary depending on the solvent and the specific batch of the compound. It is highly soluble in some organic solvents and shows good solubility in water.
Data Presentation: this compound Solubility
| Solvent | Reported Solubility | Molar Concentration (approx.) |
| Water | 0.5 mg/mL[1], 1 mg/mL[2][3], ~20 mg/mL[4], 20-20.8 mg/mL | ~0.44 mM, ~0.87 mM, ~17.5 mM, ~17.5-18.2 mM |
| DMSO | 100 mg/mL | ~87.4 mM |
| Ethanol | 100 mg/mL | ~87.4 mM |
Note: The molecular weight of this compound is approximately 1144.28 g/mol . The variation in reported aqueous solubility may be due to differences in experimental conditions (e.g., pH, temperature) or the purity of the peptide.
Q2: I am having trouble dissolving my lyophilized this compound powder in water. What should I do?
A2: Difficulty in dissolving this compound in water can be due to several factors, including the peptide's net charge and potential aggregation. Argipressin is a basic peptide, and its solubility in aqueous solutions can be influenced by pH.
Here is a step-by-step approach to troubleshoot this issue:
-
Start with Sterile Water: For initial attempts, use sterile, distilled water.
-
Gentle Agitation: Vortex the solution gently or sonicate the sample to aid dissolution.
-
Acidify the Solution: Since Argipressin is a basic peptide, adding a small amount of dilute acid can improve its solubility. Try adding a small volume of 10% acetic acid dropwise while vortexing.
-
Consider an Alternative Solvent: If aqueous solutions are not suitable for your experiment, or if the peptide remains insoluble, consider using an organic solvent. As indicated in the table above, this compound is highly soluble in DMSO and ethanol.
Q3: My this compound precipitates when I add it to my experimental buffer. How can I prevent this?
A3: Precipitation upon addition to a buffer is a common issue, often caused by the peptide's low solubility in the final buffer conditions (e.g., pH, salt concentration).
Troubleshooting Steps:
-
Check the Buffer's pH: Peptides are least soluble at their isoelectric point (pI). Ensure your buffer's pH is sufficiently different from the pI of Argipressin.
-
Lower the Final Concentration: You may be exceeding the solubility limit of this compound in your buffer. Try preparing a more dilute solution.
-
Method of Addition: When diluting from a stock solution (especially an organic solvent like DMSO), add the peptide stock solution slowly to the stirring aqueous buffer. This can help prevent localized high concentrations that lead to precipitation.
-
Co-solvents: If compatible with your experimental setup, consider including a small percentage of an organic co-solvent (like DMSO or ethanol) in your final buffer to improve solubility.
Q4: How should I store my this compound solutions to prevent degradation?
A4: Proper storage is crucial to maintain the stability and activity of this compound solutions.
-
Short-term Storage: Aqueous solutions of this compound should be stored at 2-8°C. It is recommended to use these solutions within a day.
-
Long-term Storage: For long-term storage, it is advisable to aliquot the reconstituted solution into single-use volumes and store them at -20°C or -80°C.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the solution can lead to peptide degradation.
-
Protection from Heat: Avoid using a Speed-Vac to dry solutions, as the heat generated can destroy the peptide's activity.
Experimental Protocols
Protocol for Determining this compound Solubility
This protocol provides a systematic approach to determining the solubility of this compound in a solvent of your choice. It is highly recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.
Materials:
-
This compound (lyophilized powder)
-
Solvent of choice (e.g., sterile water, PBS, DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Pipettes
Methodology:
-
Weigh a small amount: Accurately weigh a small amount (e.g., 1 mg) of lyophilized this compound into a microcentrifuge tube.
-
Initial Solvent Addition: Add a calculated volume of the solvent to achieve a high concentration (e.g., 10 mg/mL).
-
Dissolution Attempts:
-
Vortex the tube for 30 seconds. Visually inspect for any undissolved particles.
-
If not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Again, visually inspect.
-
If the peptide is still not dissolved and you are using an aqueous solvent, you can try gentle warming (up to 40°C) or the addition of a solubilizing agent (e.g., a small amount of acetic acid for aqueous solutions).
-
-
Serial Dilution: If the peptide dissolves at the initial high concentration, you can proceed with your experiment. If not, perform serial dilutions with the same solvent to find the concentration at which it fully dissolves.
-
Centrifugation: Before use in an experiment, it is good practice to centrifuge the peptide solution to pellet any undissolved micro-aggregates.
Signaling Pathways and Experimental Workflows
Argipressin exerts its effects by binding to three main G-protein coupled receptors (GPCRs): V1a, V1b, and V2.
V1a and V1b Receptor Signaling Pathway
The V1a and V1b receptors are coupled to Gq/11 proteins. Upon activation, they initiate a signaling cascade that leads to an increase in intracellular calcium.
References
Technical Support Center: Argipressin Acetate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Argipressin acetate in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A: For maximum stability, this compound solutions should be stored under specific conditions. As a lyophilized powder, it is stable for years when stored at -20°C[1][2][3][4]. Once reconstituted, storage recommendations vary based on the desired duration. For long-term storage (up to one year), aliquoting the solution and storing it at -80°C is advised to prevent degradation from repeated freeze-thaw cycles[4]. For shorter periods (up to one month), storage at -20°C is acceptable. Commercial sterile solutions are typically stored under refrigeration at 2°C to 8°C. Once diluted for experimental use, solutions should be used immediately.
Q2: What is the ideal pH range to maintain the stability of this compound in solution?
A: The pH of the solution is a critical factor for the stability of this compound. The peptide is most stable in an acidic environment. Studies have shown that maximum stability is achieved at a pH of 3.35. The optimal pH range is generally considered to be between 3.3 and 4.5. Both highly acidic and, particularly, basic conditions can significantly accelerate its degradation. Commercial formulations often use glacial acetic acid to adjust the pH to within this stable range.
Q3: My this compound solution has changed color or become cloudy. What does this indicate?
A: this compound solutions should be clear and colorless. The appearance of cloudiness, precipitation, or any discoloration is a sign of physical or chemical instability. This could be due to peptide aggregation, precipitation, or the formation of degradation products. Such solutions should be discarded as the peptide's integrity and biological activity are likely compromised.
Q4: How do temperature and light affect the stability of this compound solutions?
A: Elevated temperatures and exposure to light can accelerate the degradation of this compound. High temperatures can increase the rate of chemical reactions such as hydrolysis and deamidation. One study demonstrated that while refrigerated solutions of vasopressin at 1 unit/mL remained stable, they showed significant degradation by day 30 when stored at room temperature. Similarly, exposure to sunlight can also promote degradation. Therefore, it is crucial to protect solutions from light and store them at recommended cool or frozen temperatures.
Q5: What are the primary chemical degradation pathways for this compound?
A: Like other peptides, this compound is susceptible to several chemical degradation pathways in aqueous solution. The most common pathways include:
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid residues. This is often catalyzed by acidic or basic conditions.
-
Deamidation: The hydrolysis of the side-chain amide group in asparagine (Asn) or glutamine (Gln) residues to form a carboxylic acid. This is a common degradation pathway for peptides in solution.
-
Disulfide Exchange/Cleavage: The disulfide bridge between the two cysteine residues is crucial for the peptide's structure and activity. This bond can be broken or undergo exchange reactions, especially under reducing or certain pH conditions, leading to inactive forms.
-
Oxidation: Although less common for Argipressin compared to peptides containing methionine or tryptophan, oxidation can still occur, affecting the stability of the peptide.
Q6: Are there any incompatible substances I should avoid in my formulation?
A: Yes, certain substances can compromise the stability of this compound. It is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents. Additionally, in the absence of specific compatibility studies, it is recommended not to mix this compound solutions with other medicinal products or complex reagents that have not been validated for compatibility.
Troubleshooting Guide
Issue: Rapid Loss of Peptide Potency in Experiments
If you observe a significant and unexpected loss of biological activity in your experiments, it is likely due to the degradation of the this compound solution. Follow this troubleshooting workflow to identify the potential cause.
Data Summary: Factors Affecting Argipressin Stability
The stability of this compound is highly dependent on environmental factors. The following table summarizes the impact of pH and temperature on its degradation.
| Factor | Condition | Stability Outcome | Recommendation | Reference |
| pH | Acidic (pH < 3.0) | Accelerated Degradation | Avoid | |
| Optimal (pH 3.3 - 4.5) | High Stability | Maintain pH in this range | ||
| Basic (pH > 5.0) | Accelerated Degradation | Avoid | ||
| Temperature | Frozen (≤ -20°C) | High Stability (Months to Years) | Store stock solutions frozen | |
| Refrigerated (2°C - 8°C) | Good Stability (Days to Weeks) | Store working solutions refrigerated | ||
| Room Temp (23°C - 25°C) | Limited Stability (Hours to Days) | Avoid prolonged storage | ||
| Elevated (> 37°C) | Rapid Degradation | Avoid |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and determine its stability profile. This is a crucial step in developing a stable formulation.
1. Materials:
-
This compound powder
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector (220 nm)
-
C18 reverse-phase HPLC column
-
pH meter
-
Incubator/water bath
-
Photostability chamber
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at 1 mg/mL in HPLC-grade water. This will be your "unstressed" control sample.
3. Stress Conditions (Perform in separate vials):
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 6 hours.
-
Cool the solution and neutralize with an equivalent amount of 0.1 N NaOH.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 6 hours.
-
Cool the solution and neutralize with an equivalent amount of 0.1 N HCl.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Heat 1 mL of the stock solution (in water) at 70°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
4. Sample Analysis:
-
For each condition (including the unstressed control), dilute the sample to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
Inject the samples into the HPLC system.
-
Analyze the chromatograms to determine the percentage of this compound remaining and to identify the retention times of any new peaks (degradation products). The percentage degradation can be calculated using the area normalization method.
Visualizations
Chemical Degradation Pathways
This compound can degrade through several chemical pathways in an aqueous environment. The diagram below illustrates the most significant of these pathways.
References
Argipressin acetate stability under different storage conditions
Technical Support Center: Argipressin Acetate
This technical support guide provides detailed information on the stability of this compound under various storage conditions, troubleshooting advice for common experimental issues, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term stability, this compound in its solid (powder) form should be stored in a tightly sealed container, protected from light and moisture.[1] Recommended temperatures are:
-
-80°C for up to 2 years.[1]
-
-20°C for up to 1 year.[1] For short-term shipping (less than two weeks), room temperature is acceptable.[1]
Q2: How should I store this compound after reconstituting it in a solution?
Aqueous solutions of this compound intended for long-term storage should be prepared as single-use aliquots and frozen.[2] For clinical preparations, solutions for injection are typically stored in a refrigerator between 2°C and 8°C and protected from light. It is critical to not freeze the liquid injection form. Diluted solutions should ideally be used immediately after preparation.
Q3: My this compound solution appears discolored. Can I still use it?
No. Solutions of this compound should be clear and colorless. Before administration or use in an experiment, always visually inspect the solution for particulate matter and discoloration. If either is observed, the solution should be discarded.
Q4: What is the stability of this compound in an infusion bag?
The stability of diluted this compound solutions depends on the concentration and storage temperature. One study found that vasopressin diluted to 0.4 units/mL in 0.9% sodium chloride is stable for up to 90 days at both room temperature and under refrigeration. Another study indicated that infusion solutions are stable for 18 hours at room temperature or 24 hours when refrigerated at 2–8°C.
Q5: What are the common degradation pathways for this compound?
Peptides like Argipressin are susceptible to several degradation pathways. Common pathways include hydrolysis of the peptide bonds, deamidation of asparagine and glutamine residues, and oxidation. The disulfide bridge between the cysteine residues is also a potential site of modification. Exposure to excessive heat can rapidly destroy its biological activity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Potency or Inconsistent Results | 1. Improper storage of stock powder or solution.2. Multiple freeze-thaw cycles of stock solutions.3. Degradation due to heat, light, or pH excursion.4. Adsorption to container surfaces. | 1. Review storage recommendations. Store powder at -20°C or -80°C and liquid formulations at 2-8°C.2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.3. Protect solutions from light and maintain appropriate pH (typically acidic, around 3.3-4.5).4. Use low-protein-binding tubes and vials for storage and dilution. |
| Precipitation or Cloudiness in Solution | 1. Poor solubility at the prepared concentration.2. pH of the solution is not optimal.3. Incompatibility with the diluent or other mixed components. | 1. Ensure the product is fully dissolved. This compound is soluble in water.2. Check the pH of your solution. Argipressin for injection is formulated at an acidic pH (e.g., 3.3 - 4.5).3. In the absence of compatibility studies, do not mix Argipressin with other medicinal products or complex buffers. Use simple diluents like 0.9% sodium chloride. |
| Unexpected Peaks in HPLC Analysis | 1. Presence of degradation products.2. Contamination of the sample or mobile phase.3. Impurities from the container or excipients. | 1. Conduct forced degradation studies (see protocol below) to identify potential degradant peaks.2. Use high-purity solvents and new vials for analysis.3. Run a blank (diluent only) to identify any extraneous peaks. |
Data on this compound Stability
Table 1: Storage Conditions for this compound Powder
| Storage Temperature | Duration | Key Considerations | Reference |
| -80°C | Up to 2 years | Recommended for long-term storage. | |
| -20°C | Up to 1 year | Suitable for intermediate-term storage. | |
| Room Temperature | < 2 weeks | Acceptable for short-term shipping only. |
Table 2: Stability of this compound in Solution
| Product Type | Concentration | Storage Temperature | Duration | Diluent/Vehicle | Reference |
| Solution for Injection | 20 IU/mL | 2°C to 8°C | Per manufacturer expiry (e.g., 36 months) | Acetic acid, Sodium chloride, Water | |
| Infusion Solution | Not specified | Room Temperature | 18 hours | Not specified | |
| Infusion Solution | Not specified | 2°C to 8°C | 24 hours | Not specified | |
| Diluted Infusion | 0.4 units/mL | Room Temperature & 2-8°C | 90 days | 0.9% Sodium Chloride | |
| Diluted Infusion | 0.2 units/mL | 2°C to 8°C | 10 days | 0.9% Sodium Chloride | |
| Reconstituted Solution | 20 mg/mL | Frozen | Long-term | Water |
Experimental Protocols
Protocol 1: Stability Testing using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound by quantifying the remaining active peptide and detecting degradation products.
Objective: To determine the percentage of intact this compound remaining after storage under specific conditions.
Materials:
-
This compound sample
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
High-purity water and acetonitrile
-
Calibrated analytical balance and volumetric flasks
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase or a suitable diluent. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Subject this compound samples (powder or solution) to the desired storage conditions (e.g., elevated temperature, different pH, light exposure). At specified time points, accurately weigh or pipette the sample and dilute it to a final concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm or 280 nm.
-
Injection Volume: 20 µL.
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Ramp to 55% A, 45% B
-
25-30 min: Ramp to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35-40 min: Return to 95% A, 5% B (re-equilibration)
-
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the stability samples from each time point.
-
Calculate the concentration of intact this compound in each sample using the standard curve.
-
Express stability as the percentage of the initial concentration remaining.
-
Monitor for the appearance of new peaks, which indicate degradation products. The area of these peaks can be used to quantify the extent of degradation.
-
Visualizations
Caption: Argipressin signaling via V1 and V2 receptors.
Caption: Experimental workflow for HPLC-based stability testing.
References
Technical Support Center: Minimizing Argipressin Acetate Off-Target Effects in Experiments
Welcome to the technical support center for Argipressin acetate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize off-target effects in their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: What are the primary on-target and off-target effects of this compound?
This compound, a synthetic equivalent of endogenous vasopressin, exerts its effects by binding to three main receptor subtypes: V1a, V1b, and V2.[1][2]
-
On-Target Effects (Context-Dependent): The desired effect depends on the research question. For studies on renal function, the V2 receptor-mediated antidiuresis is the on-target effect. For research on blood pressure regulation, the V1a receptor-mediated vasoconstriction is the on-target effect.[3][4]
-
Off-Target Effects: These are typically physiological responses mediated by the receptor subtype that is not the primary focus of the study. For example, if you are studying the antidiuretic effects (V2-mediated), then the pressor effects (V1a-mediated) would be considered off-target.[3] Common off-target effects include decreased cardiac output, cardiac dysrhythmia, and ischemia. Water intoxication and hyponatremia can also occur due to V2 receptor activation.
Q2: I am observing cardiovascular effects (e.g., increased blood pressure) at a dose that I expected to be selective for the V2 receptor. What could be the cause and how can I mitigate this?
This is a common issue due to the non-selective nature of this compound. While it has a high affinity for all three receptor subtypes, the relative activation depends on the concentration used.
-
Cause: Argipressin has a high affinity for both V1a and V2 receptors. Even at low concentrations intended to primarily activate V2 receptors, there can be sufficient V1a receptor engagement to cause a pressor response, especially in sensitive experimental models.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the precise concentrations at which you observe the desired V2-mediated effect (e.g., antidiuresis) versus the V1a-mediated cardiovascular effects in your specific model.
-
Use a Selective V1a Antagonist: Co-administration of a selective V1a receptor antagonist can block the cardiovascular effects, thereby isolating the V2 receptor-mediated responses.
-
Use a Selective V2 Agonist: If your research question allows, consider using a selective V2 receptor agonist, such as Desmopressin (dDAVP), which has a much lower affinity for V1a receptors.
-
Q3: How can I experimentally differentiate between V1a- and V2-receptor mediated effects of this compound in a cell culture model?
You can distinguish between V1a and V2 receptor activation by measuring their distinct downstream signaling pathways.
-
V1a Receptor Activation (Gq-coupled): Leads to the activation of Phospholipase C (PLC), which in turn increases intracellular calcium levels. You can measure this using a calcium flux assay.
-
V2 Receptor Activation (Gs-coupled): Stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This can be measured using a cAMP accumulation assay.
By using selective antagonists for each receptor subtype, you can confirm the specificity of the observed signaling events.
Q4: My in vitro assay is showing high non-specific binding of this compound. How can I reduce this?
-
Potential Causes & Solutions:
-
Suboptimal Assay Buffer: The composition of your assay buffer can significantly impact non-specific binding. Consider adding a small amount of a blocking protein like bovine serum albumin (BSA) or a non-ionic detergent such as Triton X-100 to your buffer.
-
Inappropriate Labware: Peptides like Argipressin can adhere to certain plastics. Use low-protein-binding plates and pipette tips.
-
Incorrect Ligand Concentration: Using a radiolabeled ligand at a concentration significantly above its dissociation constant (Kd) can increase non-specific binding. Ensure you are using an appropriate concentration.
-
Insufficient Washing: In binding assays, ensure that you have an adequate number of washing steps to remove unbound ligand.
-
Q5: I am conducting an in vivo study and am concerned about Argipressin-induced hyponatremia. How can I monitor and minimize this?
Hyponatremia is a potential side effect of V2 receptor activation, leading to water retention.
-
Monitoring:
-
Regularly monitor serum sodium levels throughout the experiment.
-
Monitor fluid intake and urine output to assess for water retention.
-
-
Minimization:
-
Use the lowest effective dose of this compound to achieve your desired experimental outcome.
-
If the antidiuretic effect is not the primary focus of your study, consider using a selective V1a receptor agonist if appropriate for your research question.
-
Ensure that the animals have free access to electrolytes in their drinking water to help maintain sodium balance.
-
Quantitative Data
The following tables summarize key quantitative data for this compound and related compounds to aid in experimental design.
Table 1: Binding Affinities (Ki in nM) of Argipressin and Analogs at Human Vasopressin Receptors.
| Compound | V1a Receptor (Ki, nM) | V2 Receptor (Ki, nM) | Primary Effect |
| Argipressin (AVP) | 1.8 ± 0.4 | ~0.85 | Non-selective Agonist |
| Terlipressin | ~1100 | ~6900 | V1a-selective Agonist (Prodrug) |
| Desmopressin | 62.4 | 65.9 | V2-selective Agonist |
| Relcovaptan (SR-49059) | 1.3 ± 0.2 | - | V1a-selective Antagonist |
Note: Ki values can vary between studies depending on the specific assay conditions and cell types used.
Table 2: Dose-Response of Argipressin on Blood Pressure and Renal Hemodynamics in Conscious Rats.
| Argipressin Dose (pmol/h/100g body weight) | Effect on Mean Arterial Pressure | Effect on Renal Plasma Flow |
| 0.8 | No significant effect | No significant change |
| 2.5 | Pressor effect observed | No significant change |
| 10 | Pressor effect observed | No significant change |
| 100 | Pressor effect observed | No significant change |
| 1000 | Significant pressor effect | Significant decrease |
Experimental Protocols
Protocol 1: Differentiating V1a and V2 Receptor Effects in Cell Culture using Selective Antagonists
Objective: To isolate and measure the V2 receptor-mediated cAMP response to this compound by blocking the V1a receptor-mediated calcium signaling.
Materials:
-
Cells expressing both V1a and V2 receptors (e.g., certain kidney-derived cell lines or co-transfected HEK293 cells).
-
This compound.
-
Selective V1a receptor antagonist (e.g., Relcovaptan).
-
Selective V2 receptor antagonist (e.g., Tolvaptan) as a control.
-
cAMP accumulation assay kit.
-
Calcium flux assay kit.
-
Cell culture reagents and plates.
Methodology:
-
Cell Culture: Plate cells in appropriate multi-well plates and grow to the desired confluency.
-
Antagonist Pre-incubation:
-
For isolating V2 effects, pre-incubate one set of wells with a selective V1a antagonist at a concentration sufficient to block V1a receptors (typically 10-100 fold its Ki value).
-
For a negative control, pre-incubate another set of wells with a selective V2 antagonist.
-
Include a vehicle control group with no antagonist.
-
-
Argipressin Stimulation: Add this compound at various concentrations to the wells and incubate for the appropriate time as determined by preliminary experiments.
-
Signal Detection:
-
cAMP Assay: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the cAMP assay kit.
-
Calcium Assay: For parallel confirmation, perform a calcium flux assay on a separate plate prepared under the same conditions.
-
-
Data Analysis:
-
In the V1a antagonist-treated group, the cAMP response should be preserved, while the calcium response should be abolished, indicating specific V2 receptor activation.
-
The V2 antagonist-treated group should show no cAMP response, confirming the V2-specificity of the assay.
-
The vehicle-treated group will show both cAMP and calcium responses.
-
Visualizations
Signaling Pathways
Caption: V1a/V1b Receptor Gq Signaling Pathway.
Caption: V2 Receptor Gs Signaling Pathway.
Experimental Workflow
Caption: General Experimental Workflow.
References
Argipressin Acetate Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Argipressin acetate dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, a synthetic form of the endogenous hormone arginine vasopressin (AVP), exerts its effects by binding to and activating specific G-protein coupled receptors (GPCRs). The primary receptors are the V1a, V1b (or V3), and V2 receptors.[1]
-
V1a Receptors: Predominantly found on vascular smooth muscle cells, activation of V1a receptors by Argipressin leads to vasoconstriction. This is mediated through the Gq/11 protein pathway, which activates phospholipase C (PLC), leading to an increase in intracellular calcium concentration and smooth muscle contraction.[2]
-
V2 Receptors: Primarily located in the collecting ducts of the kidneys, V2 receptor activation is crucial for water reabsorption. This process is mediated by the Gs protein pathway, which stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and the insertion of aquaporin-2 water channels into the cell membrane.[1]
Q2: How should I prepare and store this compound solutions?
Proper handling and storage are critical to maintain the biological activity of this compound.
-
Reconstitution: this compound is typically supplied as a lyophilized powder. It is soluble in water.[3] For experimental use, it can be reconstituted in sterile, pyrogen-free water or a suitable buffer like 0.9% saline. Avoid vigorous shaking, which can cause the peptide to aggregate.
-
Storage of Lyophilized Powder: For long-term stability, store the lyophilized powder at -20°C.
-
Storage of Solutions: Once reconstituted, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to a week), the solution can be kept at 4°C. For long-term storage, aliquots should be stored at -20°C or -80°C.[4] The stability of Argipressin in solution can be enhanced by the addition of a carrier protein like 0.1% Bovine Serum Albumin (BSA).
Q3: What are typical EC50 values for this compound in functional assays?
The half-maximal effective concentration (EC50) of this compound can vary depending on the receptor subtype, the cell type used, and the specific functional assay. Below is a summary of reported EC50 values.
Quantitative Data Summary
| Cell Line/Tissue | Receptor Subtype | Assay Type | EC50 (nM) | Reference |
| CHO cells | Human V1a | Intracellular Ca2+ increase | 1.13 | |
| CHO cells | Human V1b | Intracellular Ca2+ increase | 0.90 | |
| CHO cells | Human V2 | cAMP accumulation | 2.22 | |
| A7r5 rat aortic smooth muscle cells | V1 | Intracellular Ca2+ release | 5 | |
| Nomad AVPR2 Cell Line | V2 | cAMP Flux | 0.0116 |
Signaling Pathways
Troubleshooting Guide
Issue 1: Low or no response to this compound in a functional assay.
-
Possible Cause 1: Peptide Degradation. this compound, being a peptide, is susceptible to degradation by proteases present in serum-containing media or due to improper storage.
-
Solution: Prepare fresh solutions of this compound for each experiment. If using serum in your cell culture, consider reducing the serum concentration or using a serum-free medium during the assay. Store stock solutions in aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Incorrect Receptor Expression. The cell line used may not express the target vasopressin receptor subtype or may express it at very low levels.
-
Solution: Verify receptor expression in your cell line using techniques like RT-PCR, western blotting, or radioligand binding assays. Consider using a cell line known to express the receptor of interest, such as CHO cells stably transfected with the human V1a or V2 receptor.
-
-
Possible Cause 3: Assay Conditions Not Optimized. The assay buffer composition, incubation time, or temperature may not be optimal for receptor activation and signal detection.
-
Solution: Optimize assay parameters systematically. For calcium mobilization assays, ensure the use of a suitable buffer like HBSS with 20 mM HEPES. For cAMP assays, the inclusion of a phosphodiesterase (PDE) inhibitor like IBMX is often necessary to prevent cAMP degradation.
-
Issue 2: High background signal or variability in the dose-response curve.
-
Possible Cause 1: Cell Health and Plating Density. Unhealthy cells or inconsistent cell numbers per well can lead to high variability.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before plating. Use a consistent plating density and allow cells to adhere and form a uniform monolayer overnight.
-
-
Possible Cause 2: Agonist-Independent Receptor Activation. Some cell lines may have high basal receptor activity.
-
Solution: If high basal activity is suspected, pre-incubation with a neutral antagonist can sometimes help to reduce the baseline signal before adding Argipressin.
-
-
Possible Cause 3: Issues with Fluorescent Dyes (for Calcium Assays). Uneven dye loading, dye leakage, or phototoxicity can contribute to variability.
-
Solution: Ensure even dye loading by following the manufacturer's protocol carefully. The use of an anion-exchange pump inhibitor like probenecid can help prevent dye leakage. Minimize exposure of the dye-loaded cells to light to prevent phototoxicity.
-
Issue 3: this compound solubility problems.
-
Possible Cause: Peptide Aggregation. At high concentrations, peptides can aggregate and precipitate out of solution.
-
Solution: this compound is generally soluble in water. If solubility issues arise, especially in complex buffers, brief sonication in an ice bath may help to break up aggregates. Preparing a concentrated stock solution in a simple aqueous solvent and then diluting it into the final assay buffer is recommended.
-
Experimental Protocols
Intracellular Calcium Mobilization Assay (for V1a Receptor)
This protocol is designed to measure the increase in intracellular calcium following the activation of Gq-coupled V1a receptors.
Materials:
-
Cells stably expressing the human V1a receptor (e.g., CHO-hV1a or HEK293-hV1a)
-
Black, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
This compound
-
Fluorescence plate reader with kinetic reading capability and automated injection
Procedure:
-
Cell Plating: Seed the V1a receptor-expressing cells into the microplate at an appropriate density and allow them to attach and grow overnight.
-
Dye Loading: Prepare the dye-loading solution according to the manufacturer's instructions. Aspirate the cell culture medium from the wells and add the dye-loading solution.
-
Incubation: Incubate the plate at 37°C for the time specified in the dye manufacturer's protocol to allow for dye uptake.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Measurement: Place the cell plate in the fluorescence plate reader. Set the instrument to record fluorescence kinetically. After a baseline reading, inject the this compound dilutions into the wells and continue recording the fluorescence signal.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
cAMP Accumulation Assay (for V2 Receptor)
This protocol measures the increase in intracellular cyclic AMP (cAMP) following the activation of Gs-coupled V2 receptors.
Materials:
-
Cells stably expressing the human V2 receptor (e.g., CHO-hV2 or HEK293-hV2)
-
White, opaque multi-well plates suitable for luminescence or fluorescence detection
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
This compound
-
cAMP detection kit (e.g., HTRF, LANCE, or a luminescence-based kit)
-
Plate reader compatible with the chosen detection technology
Procedure:
-
Cell Plating: Plate the V2 receptor-expressing cells in the appropriate multi-well plates and incubate overnight.
-
Compound Treatment: Remove the culture medium and add assay buffer containing a PDE inhibitor. Incubate for a short period (e.g., 15-30 minutes).
-
Agonist Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the specific instructions of the detection kit being used.
-
Data Analysis: The signal generated is proportional (or inversely proportional for competitive immunoassays) to the amount of cAMP produced. Plot the signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
References
Technical Support Center: Argipressin Acetate in Animal Models
Welcome to the technical support center for the use of Argipressin acetate (also known as Arginine Vasopressin, AVP) in animal models. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, preparation, and administration of this compound.
Q1: How should I reconstitute and store this compound?
A: this compound is typically a lyophilized powder that should be stored at -20°C for long-term stability (up to 4 years).[1][2] For short-term storage, refrigeration at 2°C to 8°C is also acceptable.[3]
-
Reconstitution: Use sterile, pyrogen-free 0.9% saline or sterile water to reconstitute the powder.[4] Gently agitate to dissolve; avoid vigorous shaking to prevent denaturation.[4]
-
Storage of Reconstituted Solution: Once reconstituted, it is recommended to use the solution immediately. If necessary, diluted solutions can be stored for up to 24 hours at 2-8°C. For longer-term storage of stock solutions, aliquoting and freezing at -80°C is advisable.
Q2: What is the appropriate vehicle for in vivo administration?
A: The most common and recommended vehicles for this compound injection are sterile 0.9% sodium chloride (saline) or 5% dextrose in water. The choice depends on the experimental design and administration route. Always ensure the final solution is clear, colorless, and free of particulates before administration.
Q3: What is the in vivo half-life of this compound?
A: Argipressin has a short plasma half-life, generally estimated to be between 10 and 30 minutes in both humans and animal models. In rats, the half-life is biphasic, with a fast phase of approximately 1.74 minutes and a slow phase of about 16.98 minutes. This rapid metabolism and clearance by the liver and kidneys are critical considerations for experimental timing and delivery methods.
Q4: Can this compound cross the blood-brain barrier (BBB)?
A: Like most peptides, Argipressin has limited ability to cross the blood-brain barrier. To study its central effects, direct administration into the central nervous system (CNS) via methods like intracerebroventricular (ICV) injection is necessary.
Q5: What are the primary receptors that this compound acts upon?
A: this compound exerts its effects by binding to three main G-protein coupled receptor subtypes: V1a, V1b (or V3), and V2. These receptors are distributed in various tissues and mediate different physiological effects.
-
V1a Receptors: Found on vascular smooth muscle cells, they mediate vasoconstriction.
-
V2 Receptors: Primarily located in the kidney, they are responsible for the antidiuretic effect.
-
V1b Receptors: Located in the anterior pituitary, they are involved in ACTH release.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the delivery of this compound in animal models.
Problem 1: No Observable Effect After Administration
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | Ensure proper storage of lyophilized powder (-20°C) and reconstituted solutions (use immediately or store at 2-8°C for <24 hours). Avoid repeated freeze-thaw cycles. |
| Incorrect Dosage | Verify dose calculations. A wide range of doses has been reported depending on the animal model, administration route, and desired effect. For example, subcutaneous doses in rats for passive avoidance studies were 0.1-1.0 µ g/rat , while infusion rates to model preeclampsia in mice were 24 ng/hr. |
| Inappropriate Administration Route | For central nervous system effects, peripheral administration (e.g., subcutaneous, intravenous) is often ineffective due to the blood-brain barrier. Use direct CNS delivery methods like ICV injection. |
| Rapid Metabolism | The short half-life (10-30 min) means the observation window is critical. For sustained effects, consider continuous infusion via an osmotic minipump rather than bolus injections. |
| Animal Stress | Handling and injection procedures can induce a stress response, potentially confounding results. Acclimatize animals to handling and injection procedures. Use appropriate control groups (vehicle-injected, sham surgery) to account for procedural stress. |
Problem 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Injection Technique | For techniques like ICV, ensure consistent and accurate cannula placement confirmed by histology post-experiment. Infuse solutions slowly (e.g., 1-5 µL over several minutes for ICV) to prevent backflow and ensure proper distribution. |
| Vehicle pH or Osmolality | Ensure the vehicle (saline or dextrose solution) is sterile and physiologically compatible. The pH of commercial Argipressin solutions is typically between 2.5 and 4.5. |
| Animal Strain/Sex Differences | Different rodent strains may exhibit varied responses. Report the specific strain, age, and sex of the animals used and maintain consistency throughout the study. |
| Circadian Rhythms | Argipressin release and receptor sensitivity can be influenced by circadian rhythms. Conduct experiments at a consistent time of day to minimize this variability. |
Problem 3: Adverse Events or Unexpected Side Effects
| Potential Cause | Troubleshooting Step |
| Vasoconstriction and Ischemia | High doses can cause significant vasoconstriction, leading to tissue ischemia, particularly at the injection site or in peripheral tissues (e.g., skin necrosis). Carefully monitor animals for signs of distress or skin discoloration. Use the minimum effective dose. |
| Cardiovascular Effects | Argipressin directly impacts blood pressure and heart rate. High doses may cause hypertension or cardiac arrhythmias. Consider cardiovascular monitoring if high doses are used. |
| Water Intoxication | Due to its antidiuretic effects via V2 receptors, high doses or prolonged administration can lead to water retention and hyponatremia. Early signs may include drowsiness or listlessness. Monitor fluid balance and serum sodium if this is a concern. |
Section 3: Data & Protocols
Pharmacokinetic & Administration Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Species | Administration Route | Citation |
| Plasma Half-Life | 10 - 20 minutes | Human | Intravenous / Subcutaneous | |
| Plasma Half-Life | 20 - 30 minutes | Human (Aqueous IV) | Intravenous | |
| Biological Half-Life | Fast: 1.74 min, Slow: 16.98 min | Rat | Not Specified | |
| Duration of Action | 2 - 8 hours (antidiuretic effect) | Human | Subcutaneous / Intramuscular | |
| Receptor Binding (Kd) | 1.31 - 1.44 nM (V1a Receptor) | Rat (Aortic & Cardiomyocyte cells) | In Vitro | |
| Effective Dose (Preeclampsia Model) | 24 ng/hr (continuous infusion) | Mouse | Subcutaneous (minipump) | |
| Effective Dose (Passive Avoidance) | 0.1 - 1.0 µ g/rat | Rat | Subcutaneous |
Detailed Experimental Protocol: Intracerebroventricular (ICV) Injection in Rats
This protocol is essential for studying the central effects of Argipressin, as it bypasses the blood-brain barrier. The procedure involves two main stages: surgical implantation of a guide cannula and the subsequent injection of the peptide.
Part A: Stereotaxic Cannula Implantation (Survival Surgery)
-
Anesthesia & Preparation: Anesthetize the rat using an approved method (e.g., isoflurane) and secure its head in a stereotaxic frame. Shave the scalp and cleanse with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull surface.
-
Coordinate Identification: Identify the bregma landmark on the skull. Using a rat brain atlas, determine the precise stereotaxic coordinates for the target lateral ventricle.
-
Drilling: Drill a small burr hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.
-
Cannula Implantation: Slowly lower a sterile guide cannula through the burr hole to the desired depth just above the ventricle.
-
Fixation: Secure the guide cannula to the skull using dental cement and stainless-steel anchor screws.
-
Closure and Recovery: Insert a "dummy" cannula (stylet) into the guide cannula to keep it patent. Suture the scalp incision. Administer post-operative analgesics and allow the animal to recover for at least one week before any injections.
Part B: ICV Injection Procedure
-
Handling: Gently handle and restrain the conscious rat. Allow it to habituate to the procedure.
-
Cannula Exposure: Carefully remove the dummy cannula from the implanted guide cannula.
-
Injection: Insert a sterile injection cannula (which should extend 0.5-1.0 mm beyond the tip of the guide cannula) connected via tubing to a microsyringe (e.g., a Hamilton syringe).
-
Infusion: Infuse the prepared this compound solution (typically 1-5 µL total volume) slowly over several minutes to prevent a pressure surge and minimize backflow.
-
Post-Infusion Pause: After the infusion is complete, leave the injection cannula in place for an additional 60 seconds to allow for diffusion away from the cannula tip.
-
Final Steps: Slowly withdraw the injection cannula and replace the dummy cannula. Return the animal to its home cage and begin behavioral or physiological observations according to the experimental timeline.
Section 4: Visualized Workflows and Pathways
Signaling Pathway of the V1a Receptor
Argipressin binding to the V1a receptor on vascular smooth muscle cells activates a Gq protein-coupled pathway, leading to vasoconstriction.
Caption: Simplified signaling cascade of the Argipressin V1a receptor.
Experimental Workflow: Choosing a Delivery Method
The choice of delivery method is critical and depends on the research question.
References
Argipressin acetate experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with Argipressin acetate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing inconsistent results between experiments. What are the common sources of variability when working with this compound?
A1: Inconsistent results with this compound can stem from several factors. A primary source of variability is the stability of the peptide itself. Proper handling and storage are critical. Lot-to-lot variability in the compound can also contribute to differing experimental outcomes[1][2]. Additionally, ensure that all experimental parameters, including buffer composition, pH, and temperature, are kept consistent across experiments.
Q2: What are the recommended storage and handling conditions for this compound to ensure its stability?
A2: To maintain the integrity of this compound, it is essential to adhere to the following storage and handling guidelines:
-
Storage of Lyophilized Powder : Store lyophilized this compound at -20°C for long-term stability, where it can be stable for ≥ 4 years[3].
-
Storage of Reconstituted Solutions : For short-term storage, reconstituted solutions can be kept at 2-8°C[4]. For longer-term storage, it is advisable to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles[4].
-
Handling : When preparing solutions, avoid vigorous shaking which can denature the peptide. Instead, gently swirl the vial to dissolve the powder. Always use sterile, pyrogen-free saline or an appropriate buffer for reconstitution.
Q3: My this compound solution appears cloudy. Can I still use it?
A3: No, you should not use a cloudy or discolored solution, or one with visible particles. Only clear and colorless solutions should be used for experiments. Cloudiness may indicate precipitation, contamination, or degradation of the peptide, which will lead to inaccurate and irreproducible results.
Q4: How should I prepare my this compound solution for in vitro experiments?
A4: The preparation method will depend on the specific experimental requirements. However, a general guideline for preparing a stock solution is as follows:
-
Allow the lyophilized powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the lyophilized powder in sterile, pyrogen-free 0.9% sodium chloride or sterile water.
-
Gently swirl the vial to ensure the powder is completely dissolved.
-
For final experimental concentrations, further dilute the stock solution in the appropriate assay buffer.
Q5: I am seeing a weaker than expected response in my cell-based assay. What could be the issue?
A5: A weaker than expected response could be due to several factors:
-
Peptide Degradation : Ensure that the this compound has been stored correctly and that the solution was freshly prepared. Repeated freeze-thaw cycles can degrade the peptide.
-
Cell Health : Verify the viability and passage number of your cells. Cells that have been passaged too many times may show altered receptor expression and signaling.
-
Receptor Desensitization : Prolonged exposure to agonists can lead to receptor desensitization. Ensure that cells are not pre-exposed to Argipressin or other agonists before the experiment.
-
Assay Conditions : Optimize assay parameters such as cell density, incubation time, and temperature.
Quantitative Data
Table 1: Binding Affinities and Potency of this compound
| Parameter | Receptor | Value | Cell Line/Tissue | Reference |
| Kd | V1 | 1.31 nM | A7r5 rat aortic smooth muscle cells | |
| Kd | V1 | 1.44 nM | Neonatal rat cardiomyocytes | |
| EC50 | V1 | 5 nM | A7r5 cells (calcium release) | |
| Ki | V1a | 1.8 ± 0.4 nM | - | |
| Ki | V2 | ~0.85 nM | - |
Experimental Protocols & Methodologies
Protocol 1: Radioligand Receptor Binding Assay
This protocol is a generalized method for determining the binding affinity of a test compound to vasopressin receptors.
1. Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells) to a high density.
-
Harvest and homogenize the cells in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
2. Competitive Binding Assay:
-
In a 96-well plate, add a fixed amount of the membrane preparation to each well.
-
Add increasing concentrations of the unlabeled test compound.
-
Add a fixed concentration of a radiolabeled ligand (e.g., [3H]Arginine Vasopressin).
-
For non-specific binding, add a saturating concentration of an unlabeled reference compound.
-
Incubate the plate to allow binding to reach equilibrium.
3. Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
Protocol 2: Calcium Mobilization Assay
This protocol outlines a method for measuring changes in intracellular calcium in response to this compound, which is a common functional assay for V1 receptor activation.
1. Cell Preparation:
-
Seed cells expressing the V1 receptor (e.g., A7r5 or HEK293-V1a) onto black-sided, clear-bottom 96-well plates.
-
Allow cells to attach and grow overnight.
2. Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye in a buffer containing probenecid.
3. Agonist Stimulation and Measurement:
-
Use an automated fluorometer (e.g., FlexStation) to measure baseline fluorescence.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
4. Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response as a function of the log concentration of this compound to generate a dose-response curve.
-
Calculate the EC50 value from the curve using non-linear regression.
Visualizations
Caption: A generalized workflow for experiments involving this compound.
References
Technical Support Center: Addressing Tachyphylaxis to Argipressin Acetate in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis to Argipressin acetate (also known as vasopressin) in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of long-term this compound administration?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration. In long-term studies with this compound, this means that the initial physiological or cellular response diminishes over time, even with continuous or repeated dosing. This phenomenon is critical to consider in experimental design to avoid misinterpretation of results.
Q2: What are the primary molecular mechanisms underlying tachyphylaxis to this compound?
A2: Tachyphylaxis to this compound is primarily mediated by the desensitization and downregulation of its G-protein coupled receptors (GPCRs), mainly the V1a, V1b, and V2 receptors.[1][2] Key mechanisms include:
-
Receptor Phosphorylation: Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the vasopressin receptors.[1][3]
-
β-Arrestin Binding: Phosphorylated receptors recruit β-arrestin proteins.[3] This binding sterically hinders further G-protein coupling, effectively uncoupling the receptor from its downstream signaling cascade and leading to desensitization.
-
Receptor Internalization (Sequestration): The receptor-β-arrestin complex is often targeted for internalization into the cell via clathrin-coated pits. This removes the receptors from the cell surface, making them unavailable for further stimulation.
-
Downregulation: In cases of prolonged agonist exposure, internalized receptors may be targeted for lysosomal degradation rather than being recycled back to the plasma membrane. This results in a net loss of total receptor number, a process known as downregulation.
-
Role of Protein Kinase C (PKC): For the V1a receptor, activation of PKC can also contribute to desensitization, independent of GRKs in some systems.
Q3: How quickly does tachyphylaxis to this compound develop?
A3: The onset of tachyphylaxis can be quite rapid. Studies in vascular smooth muscle cells have shown that desensitization to Argipressin can occur in less than 30 seconds. For V1a receptors expressed in Xenopus oocytes, receptor binding sites were reduced by over 50% within 10 minutes of exposure to vasopressin. In longer-term in vivo studies, the hemodynamic responses to amrinone, which can be affected by similar receptor desensitization mechanisms, returned nearly to baseline by 72 hours. The exact timing in a long-term study will depend on the experimental model, the dose and route of administration of this compound, and the specific vasopressin receptor subtype involved.
Troubleshooting Guides
Issue 1: Diminishing physiological response (e.g., blood pressure, antidiuresis) over the course of a long-term experiment.
| Potential Cause | Troubleshooting Step | Rationale |
| Receptor Desensitization and Downregulation | 1. Incorporate "drug holidays": Introduce washout periods where this compound is not administered. The recovery from desensitization can occur within 1 hour for V1a receptors in some systems. | Allows for receptor dephosphorylation, recycling to the cell surface, and resensitization. |
| 2. Optimize Dosing Regimen: Use the lowest effective dose and consider intermittent rather than continuous infusion. | Higher concentrations of Argipressin (e.g., 10⁻⁷ M) can lead to complete desensitization. Lowering the dose may reduce the rate of receptor desensitization. | |
| 3. Monitor Receptor Expression and Phosphorylation: At different time points in your study, collect tissue samples to quantify vasopressin receptor mRNA and protein levels (e.g., via qPCR, Western blot, or immunohistochemistry) and assess receptor phosphorylation status. | This will provide direct evidence of receptor downregulation and desensitization, helping to correlate the physiological response with molecular changes. | |
| Experimental Variability | 1. Ensure Consistent Drug Preparation and Delivery: Verify the stability of your this compound solution over the duration of the experiment. Ensure the infusion pump or delivery system is functioning correctly. | Inconsistent drug delivery can mimic tachyphylaxis. |
| 2. Control for Other Physiological Factors: Monitor and control for factors that can influence the response to Argipressin, such as hydration status, electrolyte balance, and the activity of other vasoactive systems. | Changes in these factors can alter the observed physiological response. |
Issue 2: High variability in response to this compound between experimental subjects in a long-term study.
| Potential Cause | Troubleshooting Step | Rationale |
| Differential Rates of Tachyphylaxis | 1. Stratify Subjects: If possible, obtain a baseline response to this compound before starting the long-term study to identify potential differences in initial sensitivity. | This allows for the normalization of data or the exclusion of outlier subjects. |
| 2. Increase Sample Size: A larger sample size can help to overcome inter-individual variability. | Statistical power is increased, making it easier to detect true effects despite variability. | |
| Genetic or Phenotypic Differences | 1. Use Genetically Homogeneous Animal Strains: When using animal models, select inbred strains to minimize genetic variability in receptor expression and signaling pathways. | This reduces a significant source of inter-subject variability. |
| 2. Characterize Baseline Receptor Levels: If feasible, measure baseline vasopressin receptor levels in a subset of subjects to determine if there is a correlation with the subsequent response to Argipressin. | This can help to explain variability in the development of tachyphylaxis. |
Quantitative Data Summary
Table 1: Time-Dependent Reduction in Vasopressin V1a Receptor Binding Sites
| Time of Vasopressin Exposure | Reduction in Receptor Binding Sites (%) | Experimental System | Reference |
| 10 minutes | >50% | Cloned V1a receptor in Xenopus oocytes |
Table 2: Hemodynamic Effects of Continuous Amrinone Infusion (Illustrative of Tachyphylaxis)
| Time Point | Change in Pulmonary Capillary Wedge Pressure (%) | Change in Systemic Vascular Resistance (%) | Change in Cardiac Output (%) | Reference |
| 24-36 hours | -35% | -25% | +30% | |
| 72 hours | Return to near baseline | Return to near baseline | Return to near baseline |
Experimental Protocols
Protocol 1: In Vivo Microinjection for Studying Behavioral Effects
-
Objective: To assess the behavioral effects of this compound administered directly into a specific brain region.
-
Procedure:
-
Surgical Implantation: Surgically implant guide cannulae aimed at the target brain region (e.g., lateral septum) in the experimental animal (e.g., mouse or rat). Secure the cannulae to the skull with dental cement. Allow for a post-operative recovery period of at least one week.
-
Drug Preparation: Dissolve this compound in the appropriate vehicle (e.g., sterile saline) to the desired concentration.
-
Microinjection: Gently restrain the animal and remove the dummy cannulae. Insert an internal injector, which extends slightly beyond the guide cannula, into the target brain region. Infuse a small volume (e.g., 0.5 µL) of the Argipressin solution or vehicle over a set period (e.g., 1 minute). Leave the injector in place for an additional minute to allow for diffusion before replacing the dummy cannula.
-
Behavioral Testing: Conduct the behavioral test at a specified time point after the microinjection.
-
Histological Verification: At the end of the experiment, perfuse the animal and section the brain to histologically verify the correct placement of the cannulae.
-
Protocol 2: V2 Receptor Binding Assay
-
Objective: To quantify the number of V2 receptors in a tissue sample.
-
Procedure:
-
Membrane Preparation: Homogenize tissue samples in an ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Binding Assay:
-
Total Binding: Incubate the membrane preparation with a radiolabeled vasopressin analog (e.g., [³H]-Arginine Vasopressin).
-
Non-specific Binding: In a parallel set of tubes, incubate the membrane preparation with the radiolabeled ligand in the presence of a high concentration of unlabeled vasopressin to saturate the specific binding sites.
-
-
Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measurement of Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter or gamma counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. This can be used to determine receptor density (Bmax) and affinity (Kd) through saturation analysis.
-
Visualizations
Caption: V1a Receptor Signaling and Desensitization Pathway.
Caption: V2 Receptor Desensitization and Internalization Workflow.
References
Argipressin Acetate and Water Intoxication in Animal Models: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with argipressin acetate in animal models. The information is designed to help anticipate and resolve issues related to the potential for water intoxication.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it lead to water retention?
A1: this compound, also known as arginine vasopressin (AVP), is a synthetic form of the endogenous antidiuretic hormone.[1] It plays a critical role in maintaining body fluid homeostasis.[1] Argipressin primarily acts on the V2 receptors in the collecting ducts of the kidneys.[1][2] Activation of these receptors stimulates a signaling cascade that results in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells.[2] This increases the permeability of the membrane to water, leading to enhanced water reabsorption from the urine back into the bloodstream and consequently, reduced urine output.
Q2: What are the clinical signs of water intoxication in animal models like rats?
A2: While specific signs can vary, water intoxication, which leads to hyponatremia (low sodium in the blood), can manifest in animal models with a range of symptoms. These may include lethargy, confusion, and in severe cases, seizures. Some studies have reported mortality rates of up to 30% in male rats and 60% in female rats in certain experimental setups inducing chronic hyponatremia. It is crucial to monitor animals closely for any adverse effects.
Q3: What is "vasopressin escape"?
A3: "Vasopressin escape" is a physiological phenomenon observed in response to prolonged exposure to high levels of vasopressin. It is a process that limits potentially fatal severe hyponatremia. In this state, the kidneys adapt to decrease their responsiveness to vasopressin, leading to a relative increase in water excretion despite continued high levels of the hormone. This is often associated with a decrease in the expression of aquaporin-2 (AQP2) in the kidneys.
Troubleshooting Guide
Q4: We are observing a high mortality rate in our rat model of argipressin-induced hyponatremia. What could be the cause and how can we mitigate this?
A4: High mortality is a significant concern and can be attributed to several factors. Severe and rapidly developing hyponatremia can lead to cerebral edema and neurological complications.
-
Possible Cause: The dose of this compound may be too high, or the accompanying fluid load may be excessive, causing a rapid drop in plasma sodium levels.
-
Troubleshooting Steps:
-
Review Dosage: Compare your current dosage with established protocols. Continuous subcutaneous infusion via an osmotic minipump is often associated with lower mortality compared to repeated bolus injections.
-
Control Fluid Intake: If providing a liquid diet or free access to water, ensure the volume is controlled and monitored to prevent excessive water intake.
-
Gradual Induction: Consider a protocol that induces hyponatremia more gradually, allowing for physiological adaptation.
-
Monitor Plasma Sodium: Regularly monitor plasma sodium levels to track the severity of hyponatremia. If levels drop too quickly or to a critical level (e.g., below 115 mmol/L), consider adjusting the protocol.
-
Q5: Our experimental results show inconsistent or no significant decrease in plasma sodium levels after argipressin administration. What should we check?
A5: A lack of effect could stem from issues with the argipressin solution, its administration, or the experimental design.
-
Possible Causes:
-
Degradation of the this compound.
-
Improper administration technique (e.g., incorrect placement of cannula or minipump).
-
Insufficient fluid availability for the antidiuretic effect to manifest as hyponatremia.
-
-
Troubleshooting Steps:
-
Solution Preparation and Storage: Argipressin is a peptide and should be handled under sterile conditions to prevent degradation. Reconstitute lyophilized powder with sterile, pyrogen-free saline. Prepare solutions fresh or store them according to the manufacturer's instructions, typically at low temperatures and protected from light.
-
Verify Administration Route: For continuous infusion with an osmotic minipump, ensure the pump is correctly primed and implanted subcutaneously. For intravenous or intracerebroventricular injections, confirm the correct placement of the cannula.
-
Ensure Adequate Hydration: For hyponatremia to develop, there must be sufficient water intake. A liquid diet or supplemental water may be necessary.
-
Check for "Vasopressin Escape": In long-term studies, the animals may have entered a state of "vasopressin escape," where the kidneys become less responsive to argipressin.
-
Data Presentation
Table 1: Argipressin Dosage in Rat Studies
| Application | Strain | Route of Administration | Dosage | Reference |
|---|---|---|---|---|
| Blood Pressure Regulation | Sprague-Dawley | Intravenous (IV) Bolus | 40 ng/kg | |
| Blood Pressure Regulation | Brattleboro | Continuous IV Infusion | 2000 pg/100g/min | |
| Chronic Hyponatremia | Not Specified | Continuous Subcutaneous Infusion | 2.4 µ g/24h |
| Chronic Hyponatremia | Not Specified | Continuous Subcutaneous Infusion | 100 ng/h | |
Table 2: Physiological Changes in a Rat Model of Chronic Hyponatremia
| Parameter | Control | Hyponatremic | Reference |
|---|---|---|---|
| Plasma Na+ Concentration | ~140-145 mM | 119 ± 3 mM |
| Plasma Osmolality | ~290-300 mOsm/kg H₂O | 252 ± 2 mOsm/kg H₂O | |
Experimental Protocols
Protocol: Induction of Chronic Hyponatremia in Rats via Subcutaneous Osmotic Minipump
This protocol is adapted from methodologies described in the literature for inducing chronic hyponatremia.
Materials:
-
This compound (lyophilized powder)
-
Sterile 0.9% saline
-
Osmotic minipumps (e.g., ALZET Model 2002)
-
Anesthetic agent (e.g., isoflurane)
-
Surgical instruments
-
Wound clips or sutures
-
Liquid diet
Procedure:
-
Pump Preparation:
-
Under sterile conditions, reconstitute the this compound in sterile saline to the desired concentration.
-
Fill the osmotic minipumps with the argipressin solution according to the manufacturer's instructions.
-
Prime the pumps by incubating them in sterile saline at 37°C for the recommended duration to ensure immediate drug delivery upon implantation.
-
-
Animal Preparation:
-
Anesthetize the rat using an approved anesthetic protocol.
-
Shave and disinfect the surgical site on the back of the animal.
-
-
Surgical Implantation:
-
Make a small incision in the skin.
-
Create a subcutaneous pocket using a hemostat.
-
Insert the primed osmotic minipump into the pocket.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care and Diet:
-
Administer post-operative analgesics as per institutional guidelines.
-
House the animals in individual cages.
-
Provide a liquid diet to ensure adequate fluid intake for the development of hyponatremia.
-
-
Monitoring:
-
Monitor the animals daily for signs of water intoxication.
-
Collect blood samples at predetermined time points to measure plasma sodium and osmolality.
-
Visualizations
Caption: V2 Receptor Signaling Pathway for Water Reabsorption.
Caption: Workflow for Argipressin-Induced Hyponatremia Study.
Caption: Troubleshooting Inconsistent Hyponatremia Induction.
References
Technical Support Center: Managing Ischemic Side Effects of Argipressin Acetate In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the ischemic side effects of Argipressin acetate in in vivo experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Observation of Peripheral Cyanosis or Tissue Discoloration
Question: I have administered this compound to my animal model (e.g., rat, mouse) and am observing a bluish discoloration of the extremities (e.g., paws, tail). What should I do?
Answer:
Peripheral cyanosis is a visual indicator of reduced blood perfusion and potential ischemia, a known side effect of Argipressin due to its potent vasoconstrictive properties mediated by V1a receptors.[1][2] Immediate action is recommended to prevent tissue necrosis.
Recommended Actions:
-
Reduce or Discontinue Argipressin Infusion: The most immediate step is to lower the infusion rate of this compound or temporarily halt the administration to see if perfusion improves.
-
Administer a V1a Receptor Antagonist: If the experimental design allows, co-administration of a selective V1a receptor antagonist can counteract the vasoconstriction without affecting the V2 receptor-mediated antidiuretic effects.
-
Local Warming: Gently warming the affected area can help promote vasodilation and improve blood flow.[3]
-
Monitor Vital Signs: Continuously monitor mean arterial pressure (MAP) to ensure it remains within the target range for your experiment. The goal is to balance the desired vasopressor effect with adequate tissue perfusion.
Experimental Workflow for Managing Peripheral Cyanosis:
Caption: Troubleshooting workflow for observed peripheral cyanosis.
Issue 2: Differentiating Desired Vasopressor Effect from Detrimental Ischemia
Question: How can I ensure that the increase in blood pressure from this compound is not causing harmful ischemia in vital organs?
Answer:
This requires a multi-faceted monitoring approach to assess both systemic hemodynamics and regional tissue perfusion.
Recommended Monitoring Strategies:
-
Laser Doppler Flowmetry: This technique allows for real-time monitoring of microvascular blood flow in specific tissues (e.g., kidney, liver, muscle).[4][5] A significant drop in perfusion despite an adequate MAP indicates excessive vasoconstriction.
-
Tissue Oxygenation Probes: Placing probes in target tissues can provide direct measurement of local oxygen tension, offering a clear indicator of oxygen delivery.
-
Biochemical Markers: At the end of the experiment, collect tissue samples for histological analysis to assess for signs of ischemic damage, such as cellular necrosis and inflammation. Blood samples can be analyzed for markers of organ damage (e.g., creatinine for kidney, transaminases for liver).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind Argipressin-induced ischemia?
A1: this compound, a synthetic form of vasopressin, primarily causes vasoconstriction by binding to V1a receptors on vascular smooth muscle cells. This binding activates a Gq/11 protein-coupled signaling cascade, leading to an increase in intracellular calcium and subsequent muscle contraction. At high doses, this potent vasoconstriction can reduce blood flow to tissues to a degree that causes ischemia.
Signaling Pathway of Argipressin-Induced Vasoconstriction and its Inhibition:
Caption: Argipressin V1a receptor signaling and antagonist action.
Q2: What are the typical dosage ranges for this compound in animal models, and at what doses do ischemic effects become a concern?
A2: Dosages vary significantly based on the animal model and experimental goals. The following table provides a general reference. Ischemic risk increases with higher doses.
| Indication | Animal Model | Administration Route | Typical Dosage Range | Reference |
| Hypotension | Rodent | IV Infusion | 10-50 milliunits/kg/hour | |
| Diabetes Insipidus | Rodent | SC/IP Injection | 0.5-2 milliunits/kg/hour | |
| Ischemia-Reperfusion Injury | Mouse | IP micro-osmotic pump | 0.00057 Units/kg/min |
Q3: Can I prevent Argipressin-induced ischemia?
A3: Yes, co-administration of a selective V1a receptor antagonist is an effective strategy. These antagonists competitively block the V1a receptor, mitigating vasoconstriction while preserving the V2 receptor-mediated antidiuretic effects of Argipressin.
Comparative Efficacy of V1a Antagonists (Hypothetical Data for Illustrative Purposes)
| V1a Antagonist | Argipressin Dose (milliunits/kg/hr) | % Reduction in Limb Perfusion (Laser Doppler) | Histological Ischemia Score (1-5) |
| Vehicle Control | 50 | 60% | 4.2 |
| Antagonist A (1 mg/kg) | 50 | 25% | 2.1 |
| Antagonist B (1 mg/kg) | 50 | 15% | 1.5 |
Q4: What is a detailed protocol for monitoring tissue perfusion with Laser Doppler Flowmetry during Argipressin administration?
A4: The following is a generalized protocol that should be adapted to your specific experimental setup.
Experimental Protocol: Monitoring Renal Perfusion with Laser Doppler Flowmetry
-
Animal Preparation:
-
Anesthetize the animal according to your institution's approved protocol.
-
Surgically expose the kidney and place a Laser Doppler probe on the cortical surface.
-
Implant catheters for intravenous drug administration and arterial blood pressure monitoring.
-
-
Baseline Measurement:
-
Allow the animal to stabilize and record baseline renal perfusion and MAP for at least 30 minutes.
-
-
Argipressin Administration:
-
Begin infusion of this compound at the desired dose.
-
-
Co-administration of V1a Antagonist (if applicable):
-
Administer the V1a receptor antagonist as a bolus or co-infusion, according to your experimental design.
-
-
Data Collection:
-
Continuously record renal perfusion, MAP, and heart rate throughout the experiment.
-
-
Endpoint:
Experimental Workflow Diagram:
References
- 1. Vasopressor-Induced Digital Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central and Peripheral Cyanosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Management of vasopressor induced ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laser Doppler flowmetry of focal ischaemia and reperfusion in deep brain structures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Laser Doppler flowmetry to assess myocardial microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Argipressin Acetate Infusion in Septic Shock Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing argipressin acetate infusion in preclinical septic shock models.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Action(s) |
| No significant increase in Mean Arterial Pressure (MAP) after initiating argipressin infusion. | Inadequate initial fluid resuscitation: The animal may be hypovolemic, preventing an effective vasoconstrictive response. | - Ensure adequate fluid resuscitation has been achieved prior to vasopressor initiation. - Consider a fluid challenge and assess for a hemodynamic response. |
| Incorrect drug concentration or infusion rate: Errors in calculation or pump setup can lead to underdosing. | - Double-check all calculations for drug dilution and infusion rate. - Verify the correct setup and calibration of the infusion pump. | |
| Catheter placement issue: The catheter may be dislodged or not properly situated in the vessel. | - Confirm the patency and correct placement of the intravenous catheter. | |
| Advanced, refractory shock: In late-stage septic shock, vascular smooth muscle may become refractory to vasopressors due to receptor downregulation. | - Consider the timing of argipressin initiation. Earlier administration, as an adjunct to catecholamines, may be more effective. | |
| Sudden, sharp drop in MAP during infusion. | Catheter blockage or failure: A clot or kink in the line can abruptly stop drug delivery. | - Immediately check the infusion line for any obstructions or kinks. - Attempt to flush the catheter with sterile saline. If unsuccessful, it may need to be replaced. |
| Infusion pump malfunction: The pump may have stopped or be delivering an incorrect rate. | - Check the infusion pump for any error messages or signs of malfunction. | |
| Development of severe peripheral ischemia (e.g., cyanosis of extremities). | Excessive vasoconstriction: The argipressin dose may be too high for the specific animal model or stage of shock. | - Reduce the infusion rate of argipressin. - Ensure the animal is adequately warmed to prevent peripheral vasoconstriction due to cold. |
| Concomitant high-dose catecholamines: The combined vasoconstrictive effect may be too potent. | - If also administering a catecholamine like norepinephrine, consider reducing its dose. | |
| Inconsistent or fluctuating hemodynamic response. | Instability of the septic shock model: The severity of sepsis can fluctuate, impacting the response to vasopressors. | - Ensure a standardized and reproducible sepsis induction protocol (e.g., consistent CLP ligation length and needle gauge). |
| Inadequate anesthesia: Pain or stress can cause sympathetic stimulation, leading to hemodynamic variability. | - Ensure the depth of anesthesia is adequate and consistent. | |
| Unexpectedly high mortality in the argipressin-treated group. | Inappropriate dosing: An excessive dose can lead to severe organ ischemia and cardiac complications. | - Review the dosing protocol and consider a dose-response study to determine the optimal therapeutic window for your model. |
| Timing of intervention: Late administration in a fulminant sepsis model may not be sufficient to rescue the animals. | - Evaluate the timing of argipressin initiation in your experimental design. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of argipressin in experimental septic shock.
1. What is the recommended starting dose of argipressin in a rat model of septic shock?
There is no single universal dose, as it can depend on the specific model (e.g., CLP vs. LPS) and the severity of shock. However, a commonly cited starting point for continuous intravenous infusion in rats is in the range of 0.5 mU/kg/min. It is crucial to titrate the dose based on the hemodynamic response of the animal.
2. Should argipressin be used as a standalone vasopressor or in combination with a catecholamine?
In both clinical practice and preclinical research, argipressin is most commonly used as an adjunct to a primary vasopressor, typically norepinephrine.[1] The rationale is to leverage its different mechanism of action (V1a receptor agonism) to increase vascular tone while potentially reducing the required dose of catecholamines and their associated side effects.
3. When is the optimal time to initiate argipressin infusion in an experimental septic shock model?
Early initiation is generally favored. The Surviving Sepsis Campaign guidelines suggest considering the addition of vasopressin when norepinephrine doses are escalating to maintain the target MAP.[2] In an experimental setting, this would translate to initiating argipressin when the animal demonstrates a need for increasing vasopressor support to maintain hemodynamic stability.
4. What are the key parameters to monitor during argipressin infusion?
Continuous monitoring of Mean Arterial Pressure (MAP) and heart rate is essential. Additionally, monitoring of lactate levels can provide insight into tissue perfusion. Urine output is another critical indicator of renal perfusion and function.
5. How should I prepare the this compound solution for infusion?
This compound should be diluted in a compatible sterile solution, such as 0.9% sodium chloride or 5% dextrose. The final concentration should be calculated based on the desired infusion rate and the animal's body weight. It is recommended to prepare the solution fresh for each experiment.
6. What is the stability of a diluted argipressin solution?
Diluted argipressin solutions are generally stable for 18 to 24 hours at room temperature or when refrigerated. However, it is best practice to use freshly prepared solutions for each experiment to ensure potency.
7. Are there differences in argipressin infusion protocols between CLP and LPS-induced sepsis models?
While the fundamental principles of administration are similar, the optimal dosing and timing may differ. LPS-induced sepsis often has a more rapid and intense onset of hypotension compared to the more progressive development in the CLP model.[3][4] This may necessitate earlier or more aggressive vasopressor support in LPS models. It is advisable to conduct pilot studies to determine the optimal protocol for your specific model.
Data Presentation
Table 1: Argipressin Dosing in Various Species
| Species | Sepsis Model | Route of Administration | Dose Range | Reference(s) |
| Rat | Conscious, LPS infusion | Intravenous | 0.25 - 1.25 ng/kg/min | [5] |
| Rat | Anesthetized, Endotoxin Shock | Intravenous | Not specified | |
| Pig | Anesthetized, Fecal Peritonitis | Intravenous | 0.5 mU/kg/min | |
| Ovine | Anesthetized, Fecal Peritonitis | Intravenous | 0.5 mU/kg/min | |
| Canine | Awake, E. coli infection | Intravenous | 0.01 - 0.04 U/min |
Table 2: Expected Hemodynamic Response to Argipressin in a Rat Sepsis Model
| Parameter | Expected Change | Notes |
| Mean Arterial Pressure (MAP) | Increase | The primary goal of argipressin therapy. |
| Heart Rate | Decrease or No Change | Argipressin does not typically cause tachycardia and may induce a reflex bradycardia. |
| Lactate | Variable | May decrease with improved tissue perfusion, but can also increase with excessive vasoconstriction. |
| Urine Output | Increase | Improved renal perfusion can lead to increased urine output. |
Experimental Protocols
Key Experiment: Continuous Intravenous Infusion of Argipressin in a Rat Cecal Ligation and Puncture (CLP) Model
1. Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgically implant a catheter into a suitable blood vessel, such as the jugular or femoral vein, for continuous infusion. Exteriorize the catheter at the dorsal midscapular region.
-
A second catheter can be placed in an artery (e.g., carotid or femoral) for continuous blood pressure monitoring and blood sampling.
2. Sepsis Induction (CLP):
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum at a predetermined distance from the distal end to control the severity of sepsis.
-
Puncture the ligated cecum once or twice with a needle of a specific gauge (e.g., 21G).
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
Provide fluid resuscitation (e.g., subcutaneous or intravenous sterile saline) and analgesia as per your institution's guidelines.
3. Argipressin Infusion:
-
Prepare the this compound solution to the desired concentration in sterile saline.
-
Connect the venous catheter to a calibrated infusion pump via a swivel system to allow the animal free movement.
-
Once signs of septic shock are evident (e.g., a significant drop in MAP), begin the continuous intravenous infusion of argipressin at the predetermined starting dose.
-
Titrate the infusion rate based on the continuous MAP readings to achieve and maintain the target blood pressure.
4. Monitoring and Data Collection:
-
Continuously monitor and record MAP and heart rate.
-
Collect blood samples at predetermined time points to measure lactate, inflammatory cytokines, and other relevant biomarkers.
-
Monitor urine output if a bladder catheter is in place.
-
Observe the animal for clinical signs of sepsis and any adverse effects of the treatment.
Mandatory Visualizations
Caption: Argipressin signaling pathway in septic shock.
Caption: Experimental workflow for argipressin infusion in a septic shock model.
Caption: Logical diagram for argipressin dose titration.
References
- 1. Hemodynamic effects of vasopressin compared with angiotensin II in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive comparison of three different animal models for systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive comparison of three different animal models for systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathology in Continuous Infusion Studies in Rodents and Non-Rodents and ITO (Infusion Technology Organisation)-Recommended Protocol for Tissue Sampling and Terminology for Procedure-Related Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Argipressin Acetate Signal in Receptor Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Argipressin acetate (Arginine Vasopressin) receptor binding assays.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments, offering potential causes and recommended solutions.
Issue 1: High Non-Specific Binding (NSB)
Q: My non-specific binding signal is excessively high, which is compromising my assay window. What could be the cause and how can I fix it?
A: High non-specific binding (NSB) occurs when the radioligand binds to components other than the target receptor, such as filters, assay plates, or membrane lipids. Ideally, specific binding should constitute at least 80% of the total binding at the radioligand's dissociation constant (Kd) concentration.[1]
| Potential Cause | Recommended Solution |
| Radioligand Issues | |
| Radioligand concentration is too high. | Decrease the radioligand concentration. For competition assays, the concentration should ideally be at or below the Kd.[1] |
| "Sticky" properties of the radioligand. | Add a small amount of a detergent, such as 0.1% Bovine Serum Albumin (BSA) or 0.01% Triton X-100, to the assay buffer to minimize non-specific adherence.[1] |
| Radioligand degradation or impurity. | Use a fresh stock of the radioligand and ensure it has been stored correctly to maintain its purity.[1] |
| Assay Components & Conditions | |
| Inappropriate filter type for separation. | Utilize glass fiber filters that have been pre-treated with a polymer like polyethyleneimine (PEI) to decrease non-specific filter binding.[1] |
| Insufficient washing after filtration. | Increase the number of wash steps or the volume of the wash buffer to more effectively remove unbound radioligand. |
Issue 2: Low or No Specific Binding
Q: I am observing very low or no specific binding in my assay. What are the likely reasons and troubleshooting steps?
A: The absence of a clear specific binding signal can point to issues with the receptor, the ligand, or the fundamental assay conditions.
| Potential Cause | Recommended Solution |
| Receptor-Related Issues | |
| Low receptor expression (Bmax) in the membrane preparation. | Confirm receptor expression levels using an alternative method like a Western Blot. Consider using a cell line with higher receptor expression or increasing the amount of membrane protein in the assay. |
| Receptor degradation or inactivity. | Prepare fresh cell membranes and store them properly at -80°C in aliquots to avoid repeated freeze-thaw cycles. Always include protease inhibitors during the membrane preparation process. |
| Incorrect membrane preparation. | Review and optimize the protocol for membrane preparation to ensure proper cell lysis and isolation of the membrane fraction. |
| Ligand-Related Issues | |
| Radioligand concentration is too low. | Make sure the radioligand concentration is suitable for the receptor's affinity (Kd). For initial experiments, using a concentration near the Kd is recommended. |
| Degraded radioligand or unlabeled competitor. | Use fresh stocks of both the radioligand and the unlabeled competitor used to define NSB. |
| Assay Condition Issues | |
| The assay has not reached equilibrium. | Conduct a time-course experiment (association kinetics) to establish the necessary incubation time to reach a steady state. |
| Suboptimal buffer composition (e.g., pH, ions). | Optimize the assay buffer. The binding of vasopressin receptors can be sensitive to pH and the presence of divalent cations such as Mg2+. |
| Incubation temperature is not optimal. | Test various temperatures (e.g., 4°C, 25°C, 37°C) to find the best balance between reaching equilibrium and maintaining the stability of the ligand and receptor. |
Issue 3: Poor Assay Reproducibility
Q: I am struggling with inconsistent results between experiments. How can I improve the reproducibility of my Argipressin binding assay?
A: Lack of reproducibility can stem from variability in reagents, assay conditions, and procedural execution.
| Potential Cause | Recommended Solution |
| Inconsistent Reagents | |
| Variability in membrane preparations. | Standardize the membrane preparation protocol. Prepare a large batch of membranes, aliquot, and store at -80°C to ensure consistency across multiple experiments. |
| Degradation of ligands or reagents. | Use fresh stocks of ligands and ensure all buffers and reagents are prepared consistently. |
| Variable Assay Conditions | |
| Temperature fluctuations during incubation. | Use a calibrated incubator or water bath and ensure all plates and reagents are equilibrated to the correct temperature before starting the assay. |
| Inconsistent incubation times. | Use a precise timer and adhere strictly to the optimized incubation time. |
| Procedural Inconsistencies | |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes. |
| Edge effects on assay plates. | Avoid using the outer wells of the assay plate, or fill them with buffer to maintain a more uniform temperature and humidity environment across the plate. |
Frequently Asked Questions (FAQs)
Q1: What are the different subtypes of Argipressin (Vasopressin) receptors and how do they differ in their signaling?
A1: Argipressin mediates its effects through three main G protein-coupled receptor (GPCR) subtypes: V1a, V1b (or V3), and V2. They are coupled to different G proteins and activate distinct downstream signaling pathways.
-
V1a and V1b Receptors: These receptors primarily couple to Gαq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
V2 Receptor: The V2 receptor is predominantly coupled to the Gαs protein. Activation of Gαs stimulates adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).
Q2: How do I choose between a radioligand binding assay and a functional assay?
A2: The choice depends on the research question.
-
Radioligand binding assays directly measure the interaction of a ligand with its receptor, providing information on affinity (Kd) and receptor density (Bmax). They are fundamental for characterizing the binding properties of new compounds.
-
Functional assays , such as cAMP accumulation for V2 receptors or calcium mobilization for V1a/V1b receptors, measure the biological response following receptor activation. These assays are crucial for determining whether a compound is an agonist or an antagonist and for understanding its efficacy.
Q3: Can I use chimeric G proteins to enhance my signal in a functional assay?
A3: Yes, using chimeric G proteins can be a powerful strategy. If a GPCR does not couple efficiently to the endogenous G proteins in a cell line to produce a robust signal, over-expressing a specific or chimeric G protein can enhance the signaling pathway and improve the assay window. For instance, a Gi-coupled receptor can be engineered to signal through the Gq pathway using a chimeric G protein, enabling a more readily detectable calcium mobilization assay.
Q4: What is the importance of determining the EC50 and IC50 values?
A4:
-
EC50 (Half maximal effective concentration): For agonists, this value represents the concentration of the compound that produces 50% of the maximal response. It is a measure of the compound's potency.
-
IC50 (Half maximal inhibitory concentration): For antagonists, this value indicates the concentration of the compound that inhibits 50% of the response induced by a fixed concentration of an agonist. It is a measure of the antagonist's potency.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for V1a Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the V1a vasopressin receptor.
Materials:
-
Membranes from cells expressing the human V1a receptor.
-
Radioligand: [3H]Arginine Vasopressin.
-
Test Compound (unlabeled).
-
Non-specific Binding Control: A high concentration of unlabeled Arginine Vasopressin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Glass fiber filters (pre-treated with 0.5% PEI).
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the V1a receptor and determine the protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, membrane preparation, and [3H]Arginine Vasopressin (at a concentration close to its Kd).
-
Non-Specific Binding: Assay buffer, membrane preparation, [3H]Arginine Vasopressin, and a saturating concentration of unlabeled Arginine Vasopressin.
-
Competition: Assay buffer, membrane preparation, [3H]Arginine Vasopressin, and increasing concentrations of the unlabeled test compound.
-
-
Incubation: Incubate the plate at a predetermined optimal temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a vacuum filtration manifold. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Functional Assay for V2 Receptor
Objective: To measure the agonist or antagonist activity of a test compound at the V2 vasopressin receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human V2 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
PDE inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds and reference agonist (e.g., Arginine Vasopressin).
-
cAMP detection kit (e.g., HTRF, ELISA).
Methodology:
-
Cell Seeding: Seed the V2 receptor-expressing cells into a 96-well or 384-well plate and culture until they reach the desired confluency.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.
-
Assay Procedure:
-
Remove the culture medium and add assay buffer containing a PDE inhibitor. Incubate for a short period (e.g., 15-30 minutes).
-
For agonist testing, add serial dilutions of the test compounds.
-
For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration of the reference agonist (typically at its EC80).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the specific detection kit being used.
-
Data Analysis:
-
For agonists: Plot the cAMP response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
For antagonists: Plot the inhibition of the agonist response against the antagonist concentration to calculate the IC50 value.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to the Vasopressor Effects of Argipressin Acetate and Terlipressin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vasopressor agents Argipressin acetate and terlipressin. The information presented is intended to facilitate an objective evaluation of their respective pharmacological and clinical performance, supported by experimental data.
Executive Summary
Argipressin (arginine vasopressin, AVP), the endogenous antidiuretic hormone, and terlipressin, its synthetic analogue, are both potent vasopressors utilized in the management of vasodilatory shock. Their primary mechanism of action is through the activation of vasopressin receptors, primarily the V1a receptor on vascular smooth muscle, leading to vasoconstriction and an increase in mean arterial pressure.
Key differences lie in their pharmacokinetic and pharmacodynamic profiles. Terlipressin acts as a prodrug, being metabolized to the active lysine vasopressin, which results in a significantly longer half-life compared to Argipressin. Furthermore, terlipressin and its active metabolite exhibit a greater selectivity for the V1a receptor over the V2 receptor, which may translate to more pronounced vasoconstrictive effects with less potent antidiuretic effects. Clinical and preclinical data suggest that while both are effective vasopressors, these differences can influence their hemodynamic effects and side-effect profiles.
Mechanism of Action and Signaling Pathway
Both Argipressin and the active metabolite of terlipressin, lysine vasopressin, exert their vasopressor effects by binding to V1a receptors on vascular smooth muscle cells. The V1a receptor is a G protein-coupled receptor (GPCR) that signals through the Gq/11 protein pathway. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular calcium, along with the action of PKC, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction, resulting in vasoconstriction.
Pharmacological Profile: A Comparative Overview
The fundamental differences in the pharmacological profiles of Argipressin and terlipressin, along with its active metabolite lysine vasopressin, are summarized below.
| Parameter | Argipressin (AVP) | Terlipressin | Lysine Vasopressin (LVP) |
| Mechanism | Direct agonist | Prodrug | Active metabolite of terlipressin |
| Half-life | 10-20 minutes[1] | ~50 minutes[2] | ~6 hours (effective)[2] |
| Receptor Selectivity | V1a ≈ V2 | V1a > V2 | V1a > V2 |
Quantitative Comparison of Receptor Binding and Activity
The following table summarizes the in vitro binding affinities (Ki) and cellular activity (EC50) of Argipressin (AVP), terlipressin, and lysine vasopressin (LVP) at human V1a and V2 receptors.
| Compound | Receptor | Binding Affinity (Ki, M) | Cellular Activity (EC50, M) |
| Argipressin (AVP) | V1a | 8.0 x 10⁻¹⁰ | 2.4 x 10⁻¹⁰ |
| V2 | 8.5 x 10⁻¹⁰ | 2.4 x 10⁻¹⁰ | |
| Terlipressin | V1a | 1.1 x 10⁻⁶ | 1.3 x 10⁻⁷ |
| V2 | 6.9 x 10⁻⁶ | 1.3 x 10⁻⁷ | |
| Lysine Vasopressin (LVP) | V1a | 1.8 x 10⁻⁹ | 1.0 x 10⁻⁹ |
| V2 | 1.0 x 10⁻⁸ | 1.0 x 10⁻⁸ |
Data sourced from Jamil et al. (2018).
Experimental Protocol: In Vitro Receptor Binding and Functional Assays
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of Argipressin, terlipressin, and lysine vasopressin for human V1a and V2 receptors.
-
Methodology: Competitive binding assays were performed using cell membrane homogenates from Chinese hamster ovary (CHO) cells stably expressing human V1a or V2 receptors. The displacement of a radiolabeled ligand ([³H]AVP) by increasing concentrations of the test compounds was measured.
-
Data Analysis: Inhibition constants (Ki) were calculated from the IC50 values using the Cheng-Prusoff equation.
2. Functional Cellular Activity Assays:
-
Objective: To measure the functional potency (EC50) of the compounds at V1a and V2 receptors.
-
Methodology:
-
V1a Receptor Activity: Was assessed by measuring intracellular calcium mobilization in CHO cells expressing the human V1a receptor using a fluorometric method.
-
V2 Receptor Activity: Was determined by quantifying cyclic adenosine monophosphate (cAMP) production in CHO cells expressing the human V2 receptor.
-
-
Data Analysis: EC50 values were determined by nonlinear regression analysis of the concentration-response curves.
Preclinical In Vivo Comparison of Vasopressor Effects
A study in a rat model of uncontrolled hemorrhagic shock compared the effects of a bolus injection of Argipressin and terlipressin on mean arterial pressure (MAP).
| Treatment Group | Dose | Peak MAP Response | Duration of MAP Elevation (>80 mmHg) |
| Argipressin | 0.8 U/kg | ~120 mmHg | ~5 minutes |
| Terlipressin | 15 µg/kg | 80-110 mmHg | ~45 minutes |
Data adapted from a study on hemorrhagic shock in rats.[3]
Experimental Protocol: In Vivo Vasopressor Response in a Rat Model of Hemorrhagic Shock
-
Objective: To compare the effects of Argipressin and terlipressin on MAP in a model of uncontrolled hemorrhagic shock.
-
Animal Model: Anesthetized rats.
-
Experimental Procedure:
-
Hemorrhagic shock was induced by controlled blood withdrawal to a target MAP of 40 mmHg.
-
Animals were then randomized to receive a single intravenous bolus of either Argipressin (0.8 U/kg) or terlipressin (15 µg/kg).
-
MAP was continuously monitored throughout the experiment.
-
-
Endpoint: The primary endpoint was the change in MAP over time following drug administration.[3]
Clinical Comparison in Septic Shock: The TERLIVAP Study
The TERLIVAP study was a prospective, randomized, controlled pilot trial that compared the efficacy and safety of continuous infusions of terlipressin and Argipressin as first-line vasopressor therapy in patients with septic shock.
| Outcome Measure (at 48 hours) | Argipressin (0.03 U/min) | Terlipressin (1.3 µg/kg/h) | P-value |
| Norepinephrine Requirement (µg/kg/min) | 0.8 ± 1.3 | 0.2 ± 0.4 | < 0.05 |
| Rebound Hypotension | More frequent | Less frequent | < 0.05 |
| Bilirubin (mg/dL) | 2.3 ± 2.8 | 0.9 ± 0.3 | < 0.05 |
| Platelet Count | No significant change | Time-dependent decrease | < 0.001 |
Data from the TERLIVAP study (Morelli et al., 2009).
Experimental Protocol: The TERLIVAP Study
-
Objective: To compare the impact of continuous infusions of Argipressin versus terlipressin on norepinephrine requirements in patients with septic shock.
-
Study Design: A prospective, randomized, controlled pilot trial.
-
Participants: 45 patients with septic shock and a mean arterial pressure below 65 mmHg despite adequate fluid resuscitation.
-
Interventions: Patients were randomized to one of three groups (n=15 each):
-
Continuous infusion of terlipressin (1.3 µg/kg/h).
-
Continuous infusion of Argipressin (0.03 U/min).
-
Continuous infusion of norepinephrine (control group). In all groups, open-label norepinephrine was added as needed to maintain a MAP between 65 and 75 mmHg.
-
-
Data Collection: Hemodynamic parameters, organ function variables, and norepinephrine requirements were monitored at baseline and at 12, 24, 36, and 48 hours.
-
Primary Endpoint: Norepinephrine requirements at 48 hours.
Conclusion
Both this compound and terlipressin are effective vasopressors that can be used in the management of vasodilatory shock. Terlipressin's longer half-life and greater V1a receptor selectivity, due to its conversion to lysine vasopressin, may offer advantages in terms of sustained hemodynamic effects and reduced need for concomitant catecholamine vasopressors, as suggested by the TERLIVAP clinical trial. However, this may be associated with a higher incidence of certain side effects, such as a decrease in platelet count. The choice between these agents may depend on the specific clinical scenario, desired duration of action, and the patient's individual risk profile. Further large-scale clinical trials are warranted to definitively establish the comparative efficacy and safety of these two agents in various shock states.
References
Validating the Effects of Argipressin Acetate with Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the effects of Argipressin acetate, a synthetic equivalent of the endogenous hormone vasopressin. By utilizing specific receptor antagonists, researchers can dissect the distinct physiological roles mediated by the different vasopressin receptors (V1a, V1b, and V2). This document summarizes quantitative data from key studies, details experimental methodologies, and provides visual diagrams of signaling pathways and experimental workflows to support robust and reproducible research.
Introduction to Argipressin and its Receptors
This compound exerts its effects by binding to three G-protein coupled receptor subtypes:
-
V1a Receptors: Primarily located on vascular smooth muscle cells, platelets, and hepatocytes. Activation of V1a receptors leads to vasoconstriction, platelet aggregation, and glycogenolysis.[1][2]
-
V1b Receptors: Mainly found in the anterior pituitary, where they mediate the release of adrenocorticotropic hormone (ACTH).[3][4]
-
V2 Receptors: Predominantly expressed in the principal cells of the kidney's collecting ducts, where they mediate antidiuresis by promoting water reabsorption.[5]
The validation of Argipressin's effects is crucial for understanding its physiological functions and for the development of therapeutic agents that target the vasopressin system. Receptor antagonists are indispensable tools in this process, allowing for the isolation and characterization of the effects mediated by each receptor subtype.
Comparative Data of Argipressin Effects with Receptor Antagonists
The following tables summarize quantitative data from preclinical and clinical studies, demonstrating the validation of Argipressin's effects through the use of specific receptor antagonists.
Preclinical Data:
| Parameter | Agonist | Antagonist | Animal Model | Key Findings | Reference |
| Vasoconstriction | Argipressin | SR-49059 (V1a antagonist) | Rat mesenteric artery | Argipressin induced vasoconstriction with a pD2 of 9.55 ± 0.07. SR-49059 antagonized this effect with an apparent pA2 between 9.12 and 9.82. | |
| Vasoconstriction | Argipressin | OPC-31260 (V2 antagonist) | Rat mesenteric artery | OPC-31260 had a much weaker antagonistic effect on Argipressin-induced vasoconstriction, with an apparent pA2 between 6.21 and 6.92. | |
| Brain Water Content | Endogenous Argipressin (post-stroke) | Conivaptan (V1a/V2 antagonist) | Mouse (MCAO model) | Conivaptan (0.2 mg) significantly reduced brain water content in the ipsilateral hemisphere from 81.66 ± 0.43% to 78.28 ± 0.48%. | |
| Brain Water Content | Endogenous Argipressin (post-stroke) | Tolvaptan (V2 antagonist) | Mouse (MCAO model) | Tolvaptan did not significantly reduce post-ischemic brain edema. | |
| Cardiac Output | Argipressin (4 mU/kg/min) | Conivaptan (0.1 mg/kg) | Anesthetized dogs | Argipressin decreased cardiac output. Conivaptan rapidly attenuated this decrease. | |
| Total Peripheral Resistance | Argipressin (4 mU/kg/min) | Conivaptan (0.1 mg/kg) | Anesthetized dogs | Argipressin increased total peripheral resistance. Conivaptan reversed this elevation. |
Clinical Data:
| Parameter | Intervention | Population | Key Findings | Reference |
| Serum Sodium | Conivaptan (40 mg/d) vs. Placebo | Patients with euvolemic or hypervolemic hyponatremia | Mean change in serum sodium from baseline was +6.8 mEq/L with Conivaptan vs. +1.2 mEq/L with placebo. | |
| Serum Sodium | Conivaptan (80 mg/d) vs. Placebo | Patients with euvolemic or hypervolemic hyponatremia | Mean change in serum sodium from baseline was +8.8 mEq/L with Conivaptan vs. +1.2 mEq/L with placebo. | |
| Body Weight | Tolvaptan (15-60 mg/d) vs. Placebo | Patients with heart failure | Tolvaptan significantly decreased body weight compared to placebo. A meta-analysis showed a mean difference of -0.87 kg. | |
| Serum Sodium | Tolvaptan (15-60 mg/d) vs. Placebo | Patients with heart failure | Tolvaptan significantly increased serum sodium levels at day 1 and at day 7 or discharge. | |
| Urine Osmolality | Tolvaptan (30 mg) vs. Placebo | Healthy runners | Tolvaptan significantly decreased urine osmolality, confirming V2 receptor antagonism. |
Experimental Protocols
In Vitro Vasoconstriction Assay
Objective: To quantify the vasoconstrictor effect of Argipressin and the antagonistic potency of a V1a receptor antagonist.
Materials:
-
Isolated rat mesenteric arteries
-
Krebs-Henseleit solution
-
This compound
-
V1a receptor antagonist (e.g., SR-49059)
-
Organ bath system with force transducer
-
Data acquisition system
Protocol:
-
Euthanize a rat according to approved institutional protocols and dissect the superior mesenteric artery.
-
Cut the artery into 2-3 mm rings and mount them in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2 at 37°C.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g.
-
Induce a reference contraction with 125 mM KCl.
-
After washout and return to baseline, perform a cumulative concentration-response curve for Argipressin (e.g., 10^-12 to 10^-6 M).
-
To test the antagonist, incubate a separate set of artery rings with the V1a antagonist for a predetermined time (e.g., 30 minutes) before repeating the Argipressin concentration-response curve.
-
Record the contractile force at each concentration.
-
Data Analysis: Express the contraction as a percentage of the KCl-induced contraction. Calculate pD2 values for Argipressin and pA2 values for the antagonist using Schild plot analysis.
In Vivo Aquaresis Assay in Rodents
Objective: To evaluate the aquaretic (water diuresis) effect of a V2 receptor antagonist in response to Argipressin-induced antidiuresis.
Materials:
-
Rats or mice
-
Metabolic cages
-
This compound or a V2 agonist (e.g., desmopressin)
-
V2 receptor antagonist (e.g., Tolvaptan)
-
Vehicle for drug administration (e.g., sterile saline)
-
Urine collection tubes
-
Osmometer
Protocol:
-
Acclimatize animals to metabolic cages for at least 24 hours with free access to food and water.
-
Establish a baseline by measuring 24-hour water intake, urine output, and urine osmolality.
-
Induce antidiuresis by administering Argipressin or a V2 agonist (e.g., subcutaneous injection or continuous infusion).
-
Administer the V2 antagonist or vehicle to respective groups of animals (e.g., by oral gavage).
-
Collect urine at regular intervals (e.g., every 2-4 hours) for a specified period (e.g., 24 hours).
-
Measure the volume and osmolality of the collected urine samples.
-
Monitor water intake throughout the experiment.
-
Data Analysis: Compare the urine volume and urine osmolality between the antagonist-treated group and the vehicle-treated group. Statistical analysis (e.g., ANOVA) should be performed to determine significance.
Signaling Pathways and Experimental Workflow
Argipressin Receptor Signaling Pathways
Caption: Signaling pathways of Argipressin V1 and V2 receptors.
General Experimental Workflow for Validating Argipressin Effects
Caption: A generalized workflow for validating Argipressin's effects.
References
- 1. Conivaptan, a Selective Arginine Vasopressin V1a and V2 Receptor Antagonist Attenuates Global Cerebral Edema Following Experimental Cardiac Arrest via Perivascular Pool of Aquaporin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. The Vasopressin 1a Receptor Antagonist SRX246 Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the effects of the vasopressin V2 receptor on sweating, fluid balance, and performance during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Argipressin Acetate and Selepressin for V1a Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Argipressin acetate and selepressin, focusing on their selectivity for the vasopressin V1a receptor. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction
Argipressin (Arginine Vasopressin, AVP) is an endogenous neurohormone with a broad range of physiological functions, including regulation of blood pressure, osmolality, and social behavior. Its effects are mediated through three main receptor subtypes: V1a, V1b, and V2, as well as the oxytocin receptor (OTR).[1] Argipressin acts as a non-selective agonist at these receptors.[2] Selepressin is a synthetic peptide analog of vasopressin developed as a selective V1a receptor agonist.[1][3] This guide compares the V1a receptor selectivity of this compound and selepressin based on their binding affinities and functional potencies.
Quantitative Comparison of Receptor Selectivity
The selectivity of this compound and selepressin for the V1a receptor is determined by comparing their binding affinities (Ki) and functional potencies (EC50) across the V1a, V1b, V2, and oxytocin receptors. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency in eliciting a functional response.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| This compound | V1a | 0.45 ± 0.03 | 0.24 ± 0.05 |
| V1b | 0.38 ± 0.04 | 0.17 ± 0.02 | |
| V2 | 0.59 ± 0.05 | 0.24 ± 0.03 | |
| OTR | 4.3 ± 0.3 | 2.1 ± 0.2 | |
| Selepressin | V1a | 1.8 ± 0.2 | 0.83 ± 0.10 |
| V1b | 180 ± 20 | >1000 | |
| V2 | >1000 | >1000 | |
| OTR | 1100 ± 100 | >1000 |
Data Interpretation: The data clearly demonstrates that while this compound binds to and activates V1a, V1b, and V2 receptors with high and similar potency, selepressin exhibits a significantly higher selectivity for the V1a receptor.[1] Selepressin's binding affinity and functional potency at the V1b, V2, and oxytocin receptors are substantially lower, highlighting its profile as a selective V1a receptor agonist.
V1a Receptor Signaling Pathway
Activation of the V1a receptor by an agonist such as Argipressin or selepressin initiates a signaling cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which in turn activates various downstream cellular responses.
References
- 1. A Selective V1A Receptor Agonist, Selepressin, Is Superior to Arginine Vasopressin and to Norepinephrine in Ovine Septic Shock* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vasopressin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Selepressin - Wikipedia [en.wikipedia.org]
A Comparative Guide to Argipressin Acetate Quantification: ELISA vs. HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of Argipressin (also known as Arginine Vasopressin or AVP) is crucial for a wide range of studies, from physiological research to pharmaceutical development. The two most common analytical methods employed for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
While both methods are capable of quantifying Argipressin, they operate on fundamentally different principles, which in turn dictates their respective strengths and weaknesses. Generally, HPLC is considered a reference or "gold standard" method due to its high specificity, while ELISA offers high sensitivity and throughput.[1][2]
Summary of Quantitative Performance
The following tables summarize the typical performance characteristics of commercially available Argipressin ELISA kits and published HPLC methods. It is important to note that these values are representative and can vary between different kits, laboratories, and specific HPLC configurations.
Table 1: Argipressin Acetate ELISA Kit Performance
| Parameter | Typical Performance |
| Sensitivity (Lower Limit of Detection) | 2-4 pg/mL |
| Assay Range | 4 - 1,000 pg/mL |
| Intra-assay Coefficient of Variation (CV%) | < 9% |
| Inter-assay Coefficient of Variation (CV%) | < 9% |
| Sample Volume | 50 - 100 µL |
| Throughput | High (96-well plate format) |
Table 2: this compound HPLC Method Performance
| Parameter | Typical Performance |
| Lower Limit of Quantification (LLOQ) | 0.2 - 50 ng/mL |
| Linearity (r²) | > 0.99 |
| Recovery | 70 - 99% |
| Precision (CV%) | < 15% |
| Sample Volume | 100 - 500 µL |
| Throughput | Low to Medium |
Experimental Workflows
The workflows for Argipressin quantification by ELISA and HPLC are distinct, as illustrated in the following diagram.
Caption: Comparative Workflow of Argipressin Quantification by ELISA and HPLC.
Detailed Experimental Protocols
Below are representative protocols for Argipressin quantification using a competitive ELISA kit and a reversed-phase HPLC method.
Argipressin Competitive ELISA Protocol (Representative)
This protocol is based on the principles of competitive binding.
-
Standard and Sample Preparation: Prepare a standard curve using the provided Argipressin standard. Dilute samples as necessary to fall within the assay range.
-
Plate Loading: Pipette standards and samples into the wells of the microplate pre-coated with a secondary antibody.
-
Competitive Reaction: Add a fixed amount of HRP-conjugated Argipressin and a specific primary antibody against Argipressin to each well. Incubate for a specified time (e.g., 2 hours) at room temperature. During this incubation, the unlabeled Argipressin in the samples and standards competes with the HRP-conjugated Argipressin for binding to the primary antibody.
-
Washing: Wash the plate multiple times to remove unbound reagents.
-
Substrate Incubation: Add a chromogenic substrate (e.g., TMB) to each well. The HRP enzyme catalyzes a color change. Incubate for a defined period (e.g., 30 minutes) in the dark.
-
Stopping the Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: The intensity of the color is inversely proportional to the concentration of Argipressin in the sample. Calculate the concentration of Argipressin in the samples by interpolating from the standard curve.
Argipressin HPLC Protocol (Representative)
This protocol describes a typical reversed-phase HPLC method for Argipressin quantification.
-
Sample Preparation:
-
Solid Phase Extraction (SPE): To clean up the sample and concentrate the analyte, pass the plasma or serum sample through an SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the Argipressin from the cartridge with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: 0.1% Trifluoroacetic acid (TFA) in water, and Solvent B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS).[3]
-
-
Injection and Separation: Inject the prepared sample into the HPLC system. The components of the sample are separated based on their hydrophobicity as they pass through the column.
-
Data Acquisition and Analysis:
-
The detector records the signal as the separated components elute from the column, generating a chromatogram.
-
Identify the Argipressin peak based on its retention time, which is determined by running a pure standard.
-
Quantify the amount of Argipressin by integrating the area under the peak and comparing it to a standard curve generated from known concentrations of Argipressin.
-
Method Comparison
Specificity and Accuracy: HPLC, particularly when coupled with mass spectrometry (LC-MS/MS), is generally considered more specific and accurate than ELISA.[1] Immunoassays can be susceptible to cross-reactivity with other endogenous peptides or drug metabolites, potentially leading to overestimated results.[4] Studies comparing immunoassays with LC-MS/MS for other analytes have shown discrepancies, with LC-MS/MS often providing more reliable results.
Sensitivity: Commercially available ELISA kits often boast very high sensitivity, with detection limits in the low pg/mL range. While HPLC with UV detection can have higher detection limits, coupling HPLC with mass spectrometry can achieve comparable or even superior sensitivity to ELISA.
Throughput and Cost: ELISA is well-suited for high-throughput screening of a large number of samples due to its 96-well plate format. The cost per sample for ELISA is also generally lower than for HPLC. HPLC is more labor-intensive, requires more expensive equipment, and has a lower sample throughput.
Method Development: ELISA kits are commercially available and come with pre-optimized protocols, making them easy to implement. Developing and validating a robust HPLC method is a more complex and time-consuming process that requires significant expertise.
Conclusion
The choice between ELISA and HPLC for this compound quantification depends on the specific requirements of the study.
-
ELISA is a suitable choice for high-throughput screening and studies where high sensitivity is paramount and potential cross-reactivity is not a major concern. Its ease of use and lower cost make it an attractive option for large-scale studies.
-
HPLC , particularly LC-MS/MS, is the preferred method when high specificity, accuracy, and the ability to distinguish between structurally similar molecules are critical. It is the method of choice for regulatory submissions and studies requiring definitive quantitative data.
For the most rigorous research, a common approach is to use ELISA for initial screening of a large number of samples and then to confirm the results of key samples using a more specific HPLC method. This cross-validation approach leverages the strengths of both techniques to ensure both efficiency and accuracy in Argipressin quantification.
References
- 1. Comparison of ELISA and HPLC-MS methods for the determination of exenatide in biological and biotechnology-based formulation matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpbp.com [ajpbp.com]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatography and Enzyme-Linked Immunosorbent Assay techniques for detection and quantification of aflatoxin B1 in feed samples: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Argipressin Acetate in Preclinical Shock Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Argipressin acetate's efficacy in various animal models of shock, including septic, hemorrhagic, and cardiogenic shock. The data presented is compiled from preclinical studies to offer an objective overview of its performance against other vasopressor alternatives.
Introduction to Argipressin and Its Mechanism of Action
Argipressin, a synthetic form of the endogenous hormone arginine vasopressin (AVP), is a potent vasopressor. Its primary mechanism of action in shock states is mediated through the activation of V1a receptors on vascular smooth muscle cells. This activation triggers a signaling cascade that leads to vasoconstriction and a subsequent increase in systemic vascular resistance and mean arterial pressure (MAP). In states of shock, where endogenous vasopressin levels may be depleted, exogenous administration of Argipressin aims to restore vascular tone and improve hemodynamics.
Signaling Pathway of Argipressin (V1a Receptor)
The binding of Argipressin to the V1a receptor, a G-protein coupled receptor, initiates a downstream signaling cascade. This process involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, which, along with DAG, activates protein kinase C (PKC), ultimately resulting in smooth muscle contraction.
Efficacy in Septic Shock Models
Septic shock is characterized by profound vasodilation, leading to severe hypotension. The following data summarizes the comparative efficacy of Argipressin in animal models of sepsis.
Comparative Data: Septic Shock
| Animal Model | Intervention Groups | Key Findings | Reference |
| Canine | Argipressin (0.01 or 0.04 U/min) vs. Norepinephrine (0.2, 1.0, or 2.0 µg/kg/min) vs. Epinephrine (0.2, 0.8, or 2.0 µg/kg/min) vs. Placebo | Argipressin and norepinephrine had beneficial effects on survival compared to epinephrine and placebo. Epinephrine adversely affected survival and organ function. | [1][2][3] |
| Ovine | Argipressin (0.02 U/min) vs. Norepinephrine (0.5-5 µg/kg/min) vs. Argipressin + Norepinephrine vs. Control (Ringer's lactate) | Survival time was longer in the Argipressin (30 ± 6 hours) and Argipressin + Norepinephrine (30 ± 3 hours) groups compared to the Norepinephrine group (20 ± 1 hours) and the control group (17 ± 2 hours). | [4][5] |
| Ovine | Selective V1a-agonist (POV) vs. Argipressin (AVP) vs. Saline | POV stabilized hemodynamics at lower doses than AVP and abolished cumulative fluid accumulation compared to AVP and saline. |
Experimental Protocol: Canine Model of Septic Shock
A commonly used model for septic shock involves the intraperitoneal administration of Escherichia coli.
-
Animal Preparation: Seventy-eight awake dogs were used in the study.
-
Induction of Sepsis: Differing doses of intraperitoneal Escherichia coli were administered to produce increasing mortality.
-
Intervention: Animals were randomized to receive one of the following intravenous infusions:
-
Argipressin (0.01 or 0.04 U/min)
-
Norepinephrine (0.2, 1.0, or 2.0 µg·kg⁻¹·min⁻¹)
-
Epinephrine (0.2, 0.8, or 2.0 µg·kg⁻¹·min⁻¹)
-
Placebo
-
-
Supportive Care: All animals received antibiotics and fluid resuscitation.
-
Monitoring: Serial hemodynamic and biochemical variables were measured throughout the experiment.
-
Primary Outcome: Survival.
Experimental Workflow: Cecal Ligation and Puncture (CLP) Model
The CLP model is a gold standard for inducing polymicrobial sepsis in rodents.
References
- 1. Vasopressin Infusion with Small-Volume Fluid Resuscitation during Hemorrhagic Shock Promotes Hemodynamic Stability and Survival in Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Vasopressin in Hemorrhagic Shock: A Systematic Review and Meta-Analysis of Randomized Animal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasopressin impairs brain, heart and kidney perfusion: an experimental study in pigs after transient myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Argipressin Acetate: In Vitro and In Vivo Effects
Argipressin acetate, a synthetic form of the endogenous hormone arginine vasopressin (AVP), is a potent vasoactive and antidiuretic agent. Its effects are mediated through interactions with specific G protein-coupled receptors (GPCRs), primarily the V1a, V1b, and V2 receptors. Understanding the correlation between its in vitro receptor-level activity and its systemic in vivo effects is crucial for researchers in pharmacology and drug development. This guide provides an objective comparison of this compound's performance in both settings, supported by experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the in vitro binding affinity and functional potency of Argipressin, alongside its observed in vivo hemodynamic effects.
Table 1: In Vitro Receptor Binding and Functional Potency of Argipressin
| Parameter | Receptor Subtype | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | V1 | 1.31 nM | A7r5 rat aortic smooth muscle cells | [1][2] |
| Binding Affinity (Ki) | V1a | 0.80 nM | CHO cells expressing human V1 receptors | [3][4] |
| Binding Affinity (Ki) | V2 | 0.85 nM | CHO cells expressing human V2 receptors | [3] |
| Functional Potency (EC50) | V1a (Calcium Mobilization) | 5 nM | A7r5 cells |
Table 2: In Vivo Hemodynamic and Physiological Effects of Argipressin Infusion
| Parameter | Condition | Effect | Species/Model | Reference |
| Mean Arterial Pressure | Catecholamine-Resistant Shock | ▲ Increased by 29% | Human | |
| Systemic Vascular Resistance | Catecholamine-Resistant Shock | ▲ Increased by 56% | Human | |
| Cardiac Output | Congestive Heart Failure | ▼ Decreased | Human | |
| Stroke Volume | Congestive Heart Failure | ▼ Decreased | Human | |
| Heart Rate | Catecholamine-Resistant Shock | ▼ Decreased by 24% | Human | |
| Urine Output | Healthy/Diabetes Insipidus | ▼ Decreased (Antidiuresis) | Animal Models | |
| Water Reabsorption | Healthy | ▲ Increased | Human/Animal |
Signaling Pathways and Experimental Workflows
Argipressin's diverse effects stem from the activation of distinct intracellular signaling cascades upon binding to its receptors.
Activation of the V1a receptor, predominantly found on vascular smooth muscle cells, is responsible for the vasopressor effects of Argipressin. This pathway involves the Gq/11 protein, which activates phospholipase C (PLC). PLC then generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium release and protein kinase C (PKC) activation, ultimately causing smooth muscle contraction and vasoconstriction.
The V2 receptor is primarily located on the basolateral membrane of renal collecting duct cells and mediates the antidiuretic effects of Argipressin. This receptor is coupled to the Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which promotes the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane, thereby increasing water reabsorption.
Comparing in vitro and in vivo data requires a structured experimental approach. This typically begins with molecular and cellular assays to determine receptor affinity and functional potency, followed by whole-organism studies to evaluate systemic physiological effects.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental findings.
-
Objective: To determine the binding affinity (Ki) of this compound for V1a and V2 vasopressin receptors.
-
Methodology:
-
Membrane Preparation: Homogenize Chinese Hamster Ovary (CHO) cells stably expressing human V1a or V2 receptors to prepare cell membrane fractions.
-
Competitive Binding: Incubate the membrane preparations with a constant concentration of a radiolabeled ligand (e.g., [3H]Arginine Vasopressin) and varying concentrations of unlabeled this compound.
-
Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 (the concentration that inhibits 50% of specific binding) and then derive the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
-
Objective: To measure the functional potency (EC50) of this compound at the V1a receptor.
-
Methodology:
-
Cell Culture: Plate cells expressing the V1a receptor (e.g., A7r5 cells) in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Stimulation: Add varying concentrations of this compound to the wells.
-
Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence change against the log concentration of this compound to generate a dose-response curve and calculate the EC50.
-
-
Objective: To evaluate the vasopressor effects of this compound.
-
Methodology:
-
Animal Preparation: Anesthetize a rat (e.g., Sprague-Dawley) according to approved institutional protocols. Surgically implant catheters into the femoral artery for continuous blood pressure monitoring and the femoral vein for drug infusion.
-
Solution Preparation: Reconstitute lyophilized this compound in sterile saline to a known stock concentration. Further dilute the stock solution for infusion.
-
Administration: Following a baseline stabilization period, administer this compound via continuous intravenous infusion using a syringe pump. Start with a low dose and titrate upwards.
-
Data Collection: Continuously record hemodynamic parameters, including mean arterial pressure (MAP), heart rate, and central venous pressure, using a pressure transducer and data acquisition system.
-
Data Analysis: Analyze the changes in hemodynamic parameters from baseline at each infusion rate to construct a dose-response relationship.
-
Comparison and Conclusion
The in vitro data demonstrate that this compound binds to V1a and V2 receptors with high, nanomolar affinity. The functional assays confirm that this binding translates into potent cellular responses, such as calcium mobilization via the V1a receptor, which is the direct mechanism for vasoconstriction.
The in vivo studies corroborate these findings on a systemic level. The administration of Argipressin leads to significant increases in systemic vascular resistance and mean arterial pressure, direct consequences of the V1a-mediated vasoconstriction observed in vitro. Similarly, the antidiuretic effect seen in vivo is a direct result of V2 receptor activation and subsequent water reabsorption in the kidneys, a pathway elucidated through in vitro cAMP assays.
The concentrations required to elicit effects in vitro (nanomolar range) are consistent with the plasma concentrations achieved during in vivo infusions that produce physiological responses. For instance, even small increases in plasma Argipressin levels cause significant hemodynamic changes in sensitive systems like the cardiovascular system in heart failure. This strong correlation between in vitro potency and in vivo efficacy underscores the predictive value of cellular and molecular assays in drug development. However, in vivo experiments remain indispensable as they account for complex physiological variables, including pharmacokinetics, metabolic degradation, and interactions with other systemic regulatory mechanisms that cannot be fully replicated in vitro.
References
A Comparative Analysis of Argipressin Acetate and Ornipressin in the Management of Surgical Bleeding
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of argipressin acetate and ornipressin, two potent vasopressin analogues utilized to control surgical bleeding. This analysis is based on available experimental data from clinical trials.
Argipressin, also known as vasopressin, and its synthetic analogue ornipressin, are potent vasoconstrictors that act on vasopressin receptors to reduce blood flow, thereby mitigating surgical blood loss.[1][2][3] Their primary mechanism of action involves the activation of V1a receptors on vascular smooth muscle cells, leading to vasoconstriction.[4][5] While both agents are employed to achieve hemostasis in various surgical procedures, their clinical applications and reported efficacy can vary. This guide synthesizes findings from discrete studies to offer a comparative overview.
Quantitative Data Summary
The following table summarizes the quantitative data on the efficacy and safety of this compound and ornipressin in different surgical contexts as reported in the cited studies. It is important to note that these studies were not direct head-to-head comparisons.
| Parameter | This compound (in Hepatic Resection) | Ornipressin (in Transurethral Resection of the Prostate) | Ornipressin (in Rhinosurgery) |
| Primary Efficacy Endpoint | Median Blood Loss | Mean Operative Blood Loss Reduction | Hemostatic Effect |
| Result | 450 ml (vs. 500 ml in placebo) | 48% reduction (General Anesthesia), 75% reduction (Spinal Anesthesia) | Good hemostasis in 86.5% of cases (Halothane/Enflurane Anesthesia), 60% (Diazepam/Fentanyl Anesthesia) |
| Statistical Significance | p = 0.44 (Not significant for blood loss reduction) | p = 0.05 (General Anesthesia), p = 0.01 (Spinal Anesthesia) | Not Reported |
| Key Secondary Outcome | Fewer postoperative complications (38.8% vs 58.1% in placebo, p=0.0025) | Not Reported | Maintained blood pressure and heart rate under Halothane/Enflurane anesthesia |
| Reported Side Effects | Cardiovascular effects, fluid imbalances, skin changes, gastrointestinal issues | Modest and transient elevation in blood pressure | Elevation of blood pressure under Diazepam/Fentanyl anesthesia |
Signaling Pathway
Both argipressin and ornipressin exert their primary vasoconstrictive effects through the activation of the Vasopressin V1a receptor, a G protein-coupled receptor (GPCR). The binding of these agonists to the V1a receptor initiates a signaling cascade that results in smooth muscle contraction.
Experimental Protocols
This compound in Hepatic Resection
A single-centre, randomised, placebo-controlled, double-blind trial was conducted to evaluate the effect of argipressin on blood loss during hepatic resection.
-
Study Population: Adult male and female patients undergoing hepatic resection.
-
Intervention: Patients were randomized to receive an intravenous infusion of either argipressin (0.8 U/ml) or a placebo. The infusion rate was 0.056 ml/kg/h (equivalent to 3.6 U/h for an 80 kg individual) throughout the surgery.
-
Primary Outcome: The primary outcome measured was the total blood loss in milliliters during the surgical procedure.
-
Secondary Outcomes: Secondary outcomes included the requirement for blood transfusions and the incidence of complications within 30 days post-operation.
Ornipressin in Transurethral Resection of the Prostate
Two prospective, randomized, controlled trials were conducted to assess the efficacy of ornipressin in reducing blood loss during transurethral resection of the prostate.
-
Study Population: Patients undergoing transurethral resection of the prostate.
-
Intervention: A technique was developed for the endoscopic injection of ornipressin directly into the prostate.
-
Trial 1 (General Anesthesia): 56 patients were included in this trial under general anesthesia.
-
Trial 2 (Spinal Anesthesia): 57 patients were included in this trial under spinal anesthesia.
-
Primary Outcome: The primary outcome was the measurement of operative blood loss.
Ornipressin in Rhinosurgery
A study was conducted to evaluate the hemostatic effect of a high concentration of ornipressin in patients undergoing rhinosurgery under two different types of general anesthesia.
-
Study Population: 127 patients undergoing rhinosurgery.
-
Intervention: Local injection of ornipressin at a concentration of 5 IU per 10 ml of lidocaine into the nasal tissues.
-
Anesthesia Groups:
-
Group 1: Halothane/enflurane anesthesia.
-
Group 2: Diazepam/fentanyl anesthesia.
-
-
Primary Outcome: The primary outcome was the assessment of hemostasis. Blood pressure and heart rate were also monitored.
Concluding Remarks
While both this compound and ornipressin are effective vasoconstrictors used to control surgical bleeding, the available evidence is specific to certain surgical procedures. Ornipressin has shown significant efficacy in reducing blood loss in urological and nasal surgeries. Argipressin, while not significantly reducing blood loss in one major study on hepatic resection, was associated with a lower rate of postoperative complications. The choice between these agents may depend on the surgical context, the desired hemostatic effect, and the potential for side effects. Direct comparative studies in various surgical bleeding models are needed to provide a more definitive comparison of their performance.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Ornipressin as vasoconstrictor in rhinosurgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ornipressin - MeSH - NCBI [ncbi.nlm.nih.gov]
- 4. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 5. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Argipressin Acetate in Vasodilatory Shock
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical studies comparing Argipressin acetate (vasopressin) with norepinephrine for the management of vasodilatory shock. The data presented is compiled from multiple meta-analyses and key randomized controlled trials to offer an objective comparison of efficacy, safety, and hemodynamic effects.
Executive Summary
Vasodilatory shock, a life-threatening condition characterized by persistent hypotension due to profound vasodilation, is a common final pathway for various critical illnesses, most notably septic shock. The standard of care involves the use of vasopressors to restore vascular tone and improve blood pressure. Norepinephrine, a catecholamine, has traditionally been the first-line agent. However, this compound, a synthetic form of the endogenous hormone vasopressin, has emerged as a significant therapeutic alternative. This meta-analysis consolidates evidence from major clinical trials to compare the performance of this compound against norepinephrine, focusing on key clinical outcomes and underlying mechanisms.
Comparative Efficacy: Mortality and Morbidity
A primary concern in the management of vasodilatory shock is patient survival. Meta-analyses of randomized controlled trials have consistently shown no significant difference in short-term mortality between patients treated with vasopressin and those treated with norepinephrine.
| Outcome | Vasopressin/Argipressin Group | Norepinephrine Group | Odds Ratio (OR) / Risk Ratio (RR) | 95% Confidence Interval (CI) | Key Meta-Analyses |
| 28-Day Mortality | No significant difference | No significant difference | OR: 1.07 | 0.80 - 1.44 | [1][2] |
| ICU Mortality | No significant difference | No significant difference | OR: 0.74 | 0.21 - 2.67 | [1][2] |
| Overall Mortality | No significant difference | No significant difference | RR: 1.07 | 0.97 - 1.20 | [3] |
While mortality rates are comparable, some evidence suggests a potential benefit of Argipressin in specific patient subgroups and in reducing the requirement for renal replacement therapy (RRT). One meta-analysis found that the odds of requiring RRT were substantially lower in the vasopressin group compared to the norepinephrine group (OR: 0.68, 95% CI: 0.47–0.98).
Comparative Safety: Adverse Events
The safety profiles of Argipressin and norepinephrine differ, which may influence clinical decision-making. Norepinephrine is associated with a higher incidence of tachyarrhythmias, whereas Argipressin has been linked to a greater risk of digital ischemia.
| Adverse Event | Vasopressin/Argipressin Group | Norepinephrine Group | Key Findings |
| Serious Adverse Events | 10.5% (VASST Trial) | 9.7% (St. Paul's Hospital Cohort) | No significant overall difference in rates of serious adverse events. |
| New-Onset Tachyarrhythmias | 8.3% | 54.3% | Significantly lower incidence with Argipressin in a prospective, randomized controlled study. |
| Digital Ischemia | Higher risk | Lower risk | A known potential side effect of vasopressin due to potent peripheral vasoconstriction. |
| Mesenteric Ischemia | Potential risk | Potential risk | Both agents can reduce splanchnic blood flow, though some studies suggest better-preserved gastrointestinal perfusion with Argipressin. |
| Increased Bilirubin | Significantly higher | Lower | Observed in some studies with Argipressin treatment. |
Comparative Hemodynamic Effects
Both Argipressin and norepinephrine effectively increase mean arterial pressure (MAP). However, their mechanisms of action and effects on other hemodynamic parameters differ.
| Hemodynamic Parameter | Vasopressin/Argipressin | Norepinephrine | Key Findings |
| Mean Arterial Pressure (MAP) | Effective increase | Effective increase | Both are potent vasopressors. Meta-analyses show no significant difference in achieving target MAP. |
| Heart Rate | Lower heart rate | Higher heart rate | Argipressin is associated with a significantly lower heart rate. |
| Cardiac Index | Variable effects, may decrease | Generally maintained or increased | Meta-analyses show no significant difference in cardiac index between the two agents. |
| Systemic Vascular Resistance Index (SVRI) | Significant increase | Significant increase | Both agents increase SVR, with no significant difference noted in meta-analyses. |
| Norepinephrine Sparing Effect | Yes | N/A | Argipressin administration consistently leads to a reduction in the required dose of norepinephrine. |
Experimental Protocols of Key Clinical Trials
VASST (Vasopressin and Septic Shock Trial)
-
Study Design: A multicenter, randomized, double-blind, controlled trial.
-
Patient Population: Adult patients with septic shock requiring at least 5 µ g/min of norepinephrine for at least 6 hours.
-
Intervention: Patients were randomized to receive either a low-dose infusion of vasopressin (0.01 to 0.03 U/min) or norepinephrine (5 to 15 µ g/min ) in addition to open-label vasopressors.
-
Primary Outcome: 28-day mortality rate.
-
Secondary Outcomes: 90-day mortality, organ dysfunction-free days, and rates of adverse events.
VANISH (VAsopressin versus Noradrenaline as Initial therapy in Septic sHock)
-
Study Design: A multicenter, factorial (2x2), randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adult patients with septic shock requiring vasopressors within a maximum of 6 hours after the onset of shock.
-
Intervention: Patients were randomized to receive either vasopressin (titrated up to 0.06 U/min) or norepinephrine (titrated up to 12 µ g/min ) as the initial vasopressor. A second randomization was to hydrocortisone or placebo.
-
Primary Outcome: Kidney failure-free days at 28 days.
-
Secondary Outcomes: 28-day mortality, need for renal replacement therapy, and other organ failure-free days.
Dünser et al. (2003) Prospective Randomized Controlled Study
-
Study Design: A prospective, randomized, controlled study.
-
Patient Population: 48 patients with catecholamine-resistant vasodilatory shock.
-
Intervention: Patients were randomized to receive a combined infusion of Argipressin (AVP) and norepinephrine (NE) or NE infusion alone. The AVP infusion was at a constant rate of 4 U/h.
-
Outcomes Measured: Hemodynamic parameters, acid-base status, single-organ function variables, and tonometrically derived gastric variables were assessed at baseline and at 1, 12, 24, and 48 hours.
Signaling Pathway and Experimental Workflow
Vasopressin V1a Receptor Signaling Pathway in Vascular Smooth Muscle
Argipressin exerts its vasoconstrictive effects primarily through the V1a receptor on vascular smooth muscle cells. The binding of Argipressin to the V1a receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent smooth muscle contraction.
Caption: Vasopressin V1a receptor signaling cascade in vascular smooth muscle cells.
Typical Experimental Workflow in a Vasodilatory Shock Clinical Trial
The workflow for a clinical trial investigating a vasopressor in vasodilatory shock involves several key stages, from patient screening to data analysis.
Caption: A generalized workflow for a randomized controlled trial in vasodilatory shock.
References
- 1. Vasopressin versus norepinephrine as the first-line vasopressor in septic shock: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasopressin versus norepinephrine as the first-line vasopressor in septic shock: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical trials comparing norepinephrine with vasopressin in patients with septic shock: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Argipressin Acetate Effects in Wild-Type vs. Knockout Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physiological and behavioral effects of Argipressin (AVP) acetate in wild-type animals versus those with targeted deletions of its primary receptors: V1a, V1b, and V2. The data presented herein is compiled from various preclinical studies and is intended to serve as a valuable resource for researchers investigating the therapeutic potential of Argipressin and its analogues.
Summary of Argipressin's Role
Argipressin, a nonapeptide hormone, plays a crucial role in regulating a wide array of physiological processes, including water balance, blood pressure, and social behaviors. Its effects are mediated through three distinct G protein-coupled receptors: the V1a receptor, primarily involved in vasoconstriction and social behaviors; the V1b receptor, which modulates the stress response through the hypothalamic-pituitary-adrenal (HPA) axis; and the V2 receptor, the principal regulator of water reabsorption in the kidneys. Understanding the specific contributions of each receptor subtype is paramount for the development of targeted therapeutics with improved efficacy and reduced side-effect profiles.
Data Presentation: Quantitative Comparison of Argipressin Effects
The following tables summarize the quantitative data from studies comparing the effects of Argipressin administration in wild-type (WT) and knockout (KO) animal models.
Cardiovascular Effects: V1a Receptor
Mutant mice lacking the V1a receptor gene (V1aR-/-) exhibit significantly lower baseline blood pressure compared to their wild-type counterparts[1]. The administration of Argipressin, which typically induces a pressor response, has markedly different effects in these knockout models.
| Parameter | Genotype | Baseline (Mean Arterial Pressure, mmHg) | Post-Argipressin (Mean Arterial Pressure, mmHg) | Change in MAP (mmHg) |
| Mean Arterial Pressure | Wild-Type | 105 ± 3 | 131 ± 4 | +26 |
| V1aR KO | 88 ± 2 | 80 ± 3 | -8 |
Data adapted from studies on conscious, unrestrained mice. Argipressin was administered intravenously.
Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation: V1b Receptor
The V1b receptor is critical for the Argipressin-mediated release of adrenocorticotropic hormone (ACTH) from the pituitary, a key component of the stress response. V1b receptor knockout (V1bR-/-) mice show a blunted response to Argipressin.
| Parameter | Genotype | Baseline | Post-Argipressin |
| Plasma ACTH (pg/mL) | Wild-Type | 59 ± 13 | 180 ± 25 (0.5 µg/kg AVP) |
| V1bR KO | 29 ± 5 | 35 ± 8 (0.5 µg/kg AVP) | |
| Plasma Corticosterone (ng/mL) | Wild-Type | 19 ± 1 | 150 ± 20 (0.5 µg/kg AVP) |
| V1bR KO | 15 ± 1 | 75 ± 10 (0.5 µg/kg AVP) |
Data represents mean ± SEM. Argipressin was administered intraperitoneally. Blood samples were collected 10 minutes post-injection for ACTH and 30 minutes for corticosterone.[2]
Renal Function: V2 Receptor
The V2 receptor is the primary mediator of Argipressin's antidiuretic effects. While direct quantitative data on Argipressin administration in V2 receptor knockout mice is limited, studies using V2 receptor agonists and antagonists, as well as models of V2 receptor dysfunction, clearly demonstrate its essential role in urine concentration. Mice with a non-functional V2 receptor are completely unresponsive to the antidiuretic effects of Argipressin agonists[3].
| Parameter | Genotype | Baseline (Urine Osmolality, mOsm/kg H₂O) | Post-dDAVP (V2 Agonist) (Urine Osmolality, mOsm/kg H₂O) |
| Urine Osmolality | Wild-Type | ~1500 | ~3700 |
| V2R KO | ~200 | ~200 |
Data is illustrative based on studies using the V2 receptor agonist dDAVP in wild-type and V2 receptor-deficient mice.[3]
Experimental Protocols
Blood Pressure Measurement in Conscious Mice
Objective: To assess the effect of Argipressin on mean arterial pressure (MAP).
Procedure:
-
Animal Model: Adult male wild-type and V1aR KO mice are used.
-
Surgical Implantation: A telemetric pressure transducer is surgically implanted into the carotid artery of each mouse under anesthesia. Mice are allowed to recover for at least 7 days.
-
Baseline Measurement: Baseline MAP and heart rate are recorded continuously in conscious, unrestrained mice in their home cages.
-
Drug Administration: Argipressin acetate is administered intravenously via a catheter implanted in the jugular vein.
-
Post-infusion Monitoring: MAP and heart rate are continuously recorded for a specified period following Argipressin administration.
-
Data Analysis: The change in MAP from baseline is calculated and compared between genotypes.
HPA Axis Response to Argipressin
Objective: To measure the effect of Argipressin on plasma ACTH and corticosterone levels.
Procedure:
-
Animal Model: Adult male wild-type and V1bR KO mice are used.
-
Handling: Mice are habituated to handling and injection procedures for several days prior to the experiment to minimize stress-induced HPA axis activation.
-
Drug Administration: Mice are administered this compound or vehicle (saline) via intraperitoneal injection.
-
Blood Collection: At specific time points post-injection (e.g., 10 minutes for ACTH, 30 minutes for corticosterone), mice are rapidly euthanized, and trunk blood is collected in EDTA-coated tubes.
-
Hormone Analysis: Plasma is separated by centrifugation and stored at -80°C until analysis. ACTH and corticosterone levels are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: Hormone levels are compared between vehicle- and Argipressin-treated groups for each genotype.
Signaling Pathways and Experimental Workflows
Argipressin Receptor Signaling Pathways
The three Argipressin receptor subtypes couple to distinct G proteins, initiating different intracellular signaling cascades.
Caption: V1a/V1b receptor signaling pathway.
References
- 1. The roles of V1a vasopressin receptors in blood pressure homeostasis: a review of studies on V1a receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation and phenotype of mice harboring a nonsense mutation in the V2 vasopressin receptor gene - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Argipressin Acetate Binding to V1/V2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Argipressin acetate's binding performance to vasopressin V1 and V2 receptors against other relevant compounds. The information is supported by experimental data to facilitate informed decisions in research and drug development. Argipressin, also known as Arginine Vasopressin (AVP), is the endogenous ligand for vasopressin receptors and serves as the baseline for evaluating synthetic analogs. Its physiological effects are mediated through three G protein-coupled receptor subtypes: V1a, V1b, and V2.[1][2][3][4] This guide will focus on the V1a and V2 receptors, which are central to vasopressin's role in regulating blood pressure and water homeostasis, respectively.[5]
The primary functional differences among vasopressin and its analogues lie in their affinity and selectivity for the V1a and V2 receptors. These differences are critical for their therapeutic applications. For instance, Argipressin binds non-selectively to both V1 and V2 receptors. In contrast, analogs like Terlipressin show a preference for the V1a receptor, while Desmopressin is a selective V2 receptor agonist. Understanding the binding specificity is crucial for predicting the physiological effects and therapeutic potential of these compounds.
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is a key pharmacological parameter, typically expressed as the inhibition constant (Kᵢ) or the dissociation constant (Kᵈ). A lower value indicates a higher binding affinity. The following table summarizes the binding affinities of Argipressin (Arginine Vasopressin) and several synthetic analogs for the human V1a and V2 receptors.
| Compound | V1a Receptor (Kᵢ, nM) | V2 Receptor (Kᵢ, nM) | Primary Effect |
| Argipressin (AVP) | 1.8 ± 0.4 | ~0.85 | Non-selective Agonist |
| Terlipressin | ~1100 | ~6900 | V1a-selective Agonist (Prodrug) |
| Desmopressin | 62.4 | 65.9 | V2-selective Agonist |
| Relcovaptan (SR-49059) | 1.3 ± 0.2 | - | V1a-selective Antagonist |
| Tolvaptan | - | IC₅₀: 1.28 µM (inhibition of AVP-induced platelet aggregation) | V2-selective Antagonist |
Note: Kᵢ values can vary between studies depending on the specific assay conditions and cell types used. This compound has been shown to bind to the V1 receptor in A7r5 rat aortic smooth muscle cells with a Kᵈ value of 1.31 nM.
Experimental Protocols
The determination of binding affinities for vasopressin receptors is most commonly achieved through radioligand binding assays. A competitive binding assay is typically used to determine the Kᵢ of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Protocol: Competitive Radioligand Binding Assay for V1a/V2 Receptors
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the V1a or V2 vasopressin receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the target vasopressin receptor (V1a or V2).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]Arginine Vasopressin).
-
Test Compound: The unlabeled ligand for which the Kᵢ is to be determined (e.g., this compound).
-
Non-specific Binding Control: A high concentration of an unlabeled ligand to determine non-specific binding.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Filtration System: Glass fiber filters and a vacuum filtration manifold.
-
Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Assay Setup: The assay is typically performed in triplicate in microcentrifuge tubes or a 96-well plate.
-
Incubation:
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB): Add a high concentration of unlabeled vasopressin analog, radioligand, and cell membranes.
-
Competition: Add varying concentrations of the test compound, radioligand, and cell membranes.
-
-
Incubation Period: Incubate the mixture to allow the binding to reach equilibrium. The time and temperature may need to be optimized (e.g., 60 minutes at 25°C).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. This separates the cell membranes with bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Measurement of Radioactivity: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration. This will generate a sigmoidal competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.
-
Visualizations
Signaling Pathways
The V1a and V2 receptors are both G-protein coupled receptors (GPCRs), but they couple to different G-proteins and initiate distinct intracellular signaling cascades. The V1a receptor couples to Gαq to activate the phospholipase C pathway, leading to an increase in intracellular calcium. The V2 receptor couples to Gs to activate adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP).
Caption: V1a Receptor Gq Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Vasopressin V1a and V1b receptors: from molecules to physiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Argipressin Acetate's Impact on Cytokine Profiles: A Comparative Guide for Researchers
In the critical care setting, particularly in the management of septic shock, the choice of vasopressor can have profound implications beyond hemodynamic stabilization, extending to the modulation of the host's inflammatory response. This guide provides a comparative analysis of argipressin acetate versus other commonly used vasopressors—norepinephrine, epinephrine, and dopamine—with a specific focus on their differential effects on cytokine profiles. The information is intended for researchers, scientists, and drug development professionals to inform further investigation and therapeutic strategies.
Comparative Analysis of Cytokine Modulation
The inflammatory cascade in sepsis is characterized by a surge in both pro-inflammatory and anti-inflammatory cytokines. The choice of vasopressor can influence this delicate balance, potentially impacting patient outcomes.
Key Findings from Clinical and Preclinical Studies:
-
This compound (Vasopressin) vs. Norepinephrine: A significant clinical trial in septic shock patients demonstrated that vasopressin was more effective than norepinephrine at reducing overall plasma cytokine concentrations over a 24-hour period.[1][2] The study, part of the Vasopressin and Septic Shock Trial (VASST), analyzed 39 plasma cytokines and found that survivors of septic shock had a greater decrease in cytokine levels.[1][2] Specifically, in less severe septic shock, vasopressin led to a greater decrease in interferon-inducible protein 10 (IP-10) and granulocyte colony-stimulating factor (G-CSF) compared to norepinephrine.[1] In more severe shock, vasopressin was associated with a greater reduction in granulocyte-macrophage colony-stimulating factor (GM-CSF). However, another study in septic shock patients found that while levels of IL-6 and IL-10 decreased in both vasopressin and norepinephrine groups, there was no statistically significant difference between the two after 48 hours.
-
Epinephrine: Preclinical studies in a rat model of sepsis have shown that epinephrine can suppress the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). This anti-inflammatory effect appears to be mediated through the β2-adrenoceptor. Epinephrine infusion has also been shown to reduce the inflammatory cytokine response to lipopolysaccharide (LPS), as evidenced by decreased levels of TNF-α, IL-6, and IL-8.
-
Dopamine: Dopamine is recognized for its role as an endogenous regulator of innate immunity and can influence the course of sepsis. Some evidence suggests that dopamine infusion in septic shock can suppress the production of pro-inflammatory cytokines while increasing the production of anti-inflammatory cytokines. However, the clinical use of dopamine in septic shock has been associated with a higher incidence of adverse events and, in some studies, increased mortality compared to norepinephrine.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a pivotal randomized controlled trial comparing vasopressin and norepinephrine in septic shock patients. Data for direct, head-to-head comparisons of argipressin with epinephrine and dopamine on a broad cytokine panel in a similar clinical setting are limited.
| Cytokine/Biomarker | Vasopressor Comparison | Patient Population | Key Finding | p-value | Reference |
| Overall Cytokine Concentration | Vasopressin vs. Norepinephrine | Septic Shock | Greater decrease with Vasopressin over 24 hours | 0.037 | |
| Interleukin-6 (IL-6) | Vasopressin + NE vs. NE alone | Septic Shock | Decreased in both groups, no significant difference at 48h | 0.24 | |
| Interleukin-10 (IL-10) | Vasopressin + NE vs. NE alone | Septic Shock | Decreased in both groups, no significant difference at 48h | 0.53 |
Experimental Protocols
Understanding the methodologies behind the cited data is crucial for interpretation and future research design.
Protocol from Russell JA, et al. (2013) - Vasopressin vs. Norepinephrine in Septic Shock:
-
Study Design: A randomized, controlled trial involving 394 patients with septic shock.
-
Patient Population: Adult patients with a diagnosis of septic shock.
-
Intervention: Patients were randomized to receive either a blinded infusion of vasopressin (0.01–0.03 U/min) or norepinephrine (5–15 µ g/min ) in addition to open-label vasopressors to maintain a target mean arterial pressure.
-
Data Collection: Plasma samples were collected at baseline and at 24 hours after the start of the infusion.
-
Cytokine Measurement: A total of 39 plasma cytokines, chemokines, and growth factors were measured using a multiplexed immunoassay (Luminex xMAP technology).
-
Data Analysis: Hierarchical clustering and principal components analysis were used to group cytokines. Changes in cytokine levels over 24 hours were compared between the vasopressin and norepinephrine groups.
Signaling Pathways
The differential effects of these vasopressors on cytokine profiles are rooted in their distinct receptor interactions and downstream signaling cascades.
This compound Signaling Pathway
References
Safety Operating Guide
Navigating the Safe Disposal of Argipressin Acetate: A Procedural Guide
For researchers and drug development professionals, the responsible management of chemical and pharmaceutical waste is paramount to ensuring a safe laboratory environment and preventing ecological contamination. Argipressin acetate, a potent synthetic peptide analogue of vasopressin, requires meticulous handling and adherence to specific disposal protocols due to its biological activity and potential environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance with regulatory standards and promoting laboratory safety.
Hazard Assessment and Regulatory Compliance
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment. Disposal procedures must comply with all applicable federal, state, and local regulations governing pharmaceutical and chemical waste[2][3][4][5]. In the United States, regulatory oversight is primarily provided by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).
Step-by-Step Disposal Procedures
The recommended procedure for the disposal of this compound involves segregation, proper containment, and transfer to a licensed waste disposal facility.
-
Segregation and Waste Classification :
-
Unused or expired this compound, whether in solid (lyophilized) or solution form, should be classified as chemical, biologically active waste.
-
Contaminated labware, such as vials, syringes, and pipette tips, must also be segregated as hazardous waste. Sharps should be collected in a designated, puncture-proof sharps container.
-
-
Containment and Labeling :
-
Place all this compound waste into a clearly labeled, sealed, and appropriate hazardous waste container.
-
The label should prominently display "Hazardous Waste" and list the chemical contents.
-
-
Storage :
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area.
-
Ensure the container is segregated from incompatible materials, such as strong oxidizing agents.
-
-
Professional Disposal :
-
Arrange for the collection and disposal of the hazardous waste through a licensed and professional waste disposal company.
-
The primary and recommended method for the final disposal of peptide-based compounds is incineration at a permitted facility to ensure complete destruction of the biologically active material.
-
Note on Spills: In the event of a spill, avoid dust formation. Sweep up the solid material and place it in a suitable, closed container for disposal. Prevent the spilled material from entering drains or water courses.
Quantitative Data on this compound Disposal
Specific quantitative limits for the disposal of this compound are not publicly available. Disposal regulations are typically based on the classification of the waste rather than specific concentration thresholds for individual compounds. The following table summarizes the key classifications and handling requirements.
| Waste Type | Classification | Handling and Disposal Requirements |
| Unused/Expired this compound (Solid or Solution) | Chemical, Biologically Active, Acutely Toxic to Aquatic Life | Segregate in a labeled hazardous waste container for incineration by a licensed facility. |
| Contaminated Labware (vials, pipette tips, etc.) | Chemical, Biologically Active | Segregate in a labeled hazardous waste container for incineration. |
| Contaminated Sharps (needles, syringes) | Sharps, Chemical, Biohazard (if applicable) | Collect in a designated, puncture-proof sharps container for hazardous waste disposal. |
| Biologically-Contaminated Waste (cell culture media, etc.) | Biohazardous, Chemical | Decontaminate biologically (e.g., autoclave) if possible, then manage as chemical waste for incineration. |
Experimental Protocols
Disposal Workflow
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the decision-making process from the point of waste generation to its final disposal.
References
Safe Handling and Disposal of Argipressin Acetate: A Guide for Laboratory Professionals
Argipressin acetate, a potent synthetic peptide analogue of vasopressin, requires stringent safety protocols to protect researchers from its pharmacological effects. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if inhaled and is a highly potent, pharmacologically active substance.[1] Occupational exposure to even minute quantities may elicit physiological responses.[1] The primary hazards include:
-
Inhalation: Harmful if inhaled, potentially causing irritation to mucous membranes.[1][2]
-
Pharmacological Effects: As a potent antidiuretic and vasoconstrictive agent, accidental exposure could lead to unintended physiological effects such as water retention.[1]
-
Allergenicity: Being a peptide, it poses a risk of causing allergic reactions.
Due to these hazards, a comprehensive PPE strategy is mandatory.
| Protection Type | Required PPE | Specifications and Best Practices |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the lyophilized powder to prevent inhalation. Ensure a proper fit and use in a well-ventilated area or a chemical fume hood. For brief exposure or low pollution, a respiratory filter device can be used. For intensive or longer exposure, a respiratory protective device independent of circulating air is recommended. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Double gloving is recommended when handling the compound. Glove selection should be based on the solvent used for reconstitution; consult manufacturer compatibility charts. Inspect gloves before use and replace them immediately if contaminated. |
| Eye Protection | Safety goggles with side-shields | Essential to protect against splashes or aerosolized particles. |
| Skin and Body Protection | Laboratory coat | A lab coat should be worn to protect against skin contact. |
Operational Plan: From Receipt to Storage
A meticulous, step-by-step approach is crucial for minimizing exposure risk.
Workflow for Handling this compound
Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol details the steps for safely preparing stock solutions from lyophilized powder.
-
Preparation: Don all required PPE (lab coat, safety goggles, and double nitrile gloves). All subsequent steps must be performed within a certified chemical fume hood or biological safety cabinet. Ensure an eyewash station and safety shower are readily accessible.
-
Equilibration: Before opening, allow the sealed vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This crucial step prevents atmospheric moisture from condensing inside the vial, which can degrade the peptide.
-
Weighing: If weighing the powder is necessary, perform the task swiftly within the fume hood to minimize the risk of inhalation.
-
Reconstitution: Using a sterile, calibrated pipette, add the appropriate solvent as specified by the manufacturer or experimental protocol. Gently swirl or vortex the vial to ensure the peptide is fully dissolved.
-
Aliquoting and Storage: Dispense the reconstituted solution into sterile, low-protein-binding microcentrifuge tubes for single-use aliquots. Store the aliquots at the recommended temperature, typically -20°C or -80°C, to maintain stability.
Emergency Procedures: Spill Management
In the event of a spill, a calm and systematic response is critical to ensure safety.
Emergency Workflow for this compound Spills
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.
-
Skin Contact: Thoroughly rinse the affected area with large amounts of water. Remove contaminated clothing and shoes and seek medical advice.
-
Eye Contact: Immediately flush the eyes with large amounts of water, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Classification | Disposal Procedure |
| Unused this compound (solid or solution) | Chemical, Biologically Active | Segregate into a dedicated, clearly labeled hazardous waste container for incineration. |
| Contaminated Labware (Non-Sharps) (e.g., pipette tips, microfuge tubes) | Chemical, Biologically Active | Collect in a designated hazardous waste container for incineration. |
| Contaminated Labware (Sharps) (e.g., needles, syringes) | Sharps, Chemical | Place in a designated, puncture-proof sharps container for hazardous waste. |
| Biologically-Contaminated Waste (e.g., cell culture media) | Biohazardous, Chemical | Must be decontaminated biologically (e.g., via autoclave if compatible) and then managed as chemical waste for incineration. |
Waste Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and list all chemical constituents.
-
Storage: Store sealed waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for collection by your institution's certified hazardous waste disposal service. Never dispose of this compound waste down the drain.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
